molecular formula C7H6FNO2 B014672 2-Amino-5-fluorobenzoic acid CAS No. 446-08-2

2-Amino-5-fluorobenzoic acid

Número de catálogo: B014672
Número CAS: 446-08-2
Peso molecular: 155.13 g/mol
Clave InChI: FPQMGQZTBWIHDN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-fluoroanthranilic acid is an aminobenzoic acid that is anthranilic acid in which the hydrogen at position 5 on the phenyl ring is replaced by fluorine. It has a role as an antimetabolite. It is an aminobenzoic acid and an organofluorine compound. It is functionally related to an anthranilic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQMGQZTBWIHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196231
Record name 5-Fluoroanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-08-2
Record name 2-Amino-5-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoroanthranilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 446-08-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoroanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoroanthranilic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-FLUOROANTHRANILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VD9746EAR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Amino-5-fluorobenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-5-fluorobenzoic Acid: Chemical Properties and Applications

Introduction

This compound, also known as 5-fluoroanthranilic acid, is an aromatic organic compound that serves as a vital building block in various fields of chemical and biological research.[1][2][3] Structurally, it is a derivative of anthranilic acid with a fluorine atom substituted at the 5-position of the benzene ring.[1][4] This modification imparts unique physicochemical properties that make it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and a specialized reagent in molecular biology.[2][3][5] Its applications range from being an intermediate for anticancer, antiviral, and neuroprotective agents to its use as a counterselection agent in yeast genetics.[1][2][6] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is typically a white to light yellow or brown crystalline powder.[1][7][8] The presence of the amino and carboxylic acid groups allows for hydrogen bonding, contributing to its solid state at room temperature and its relatively high melting point.[8]

Table 1: General and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name This compound[4][7]
Synonyms 5-Fluoroanthranilic acid, 5-FAA, NSC 513308[6][9][10]
CAS Number 446-08-2[1][7]
Molecular Formula C₇H₆FNO₂[1][7][9]
Molecular Weight 155.13 g/mol [1][4]
Appearance White to light yellow/brown crystalline powder[1][7][8]
Melting Point 181-185 °C[1][7][8]
Boiling Point 318.2±27.0 °C at 760 mmHg (Predicted)[8]
pKa 1.86 ± 0.10 (Predicted)[1]
LogP 1.64 (Predicted)[8]

Table 2: Solubility Profile

SolventSolubilitySource(s)
DMSO ~30 mg/mL[6][9]
Dimethylformamide (DMF) ~30 mg/mL[6][9]
Ethanol ~20 mg/mL[6][9]
Methanol Slightly Soluble[1]
PBS (pH 7.2) ~0.25 mg/mL[6][9]

Table 3: Spectroscopic Data

TechniqueWavelength / ShiftSource(s)
UV/Vis (λmax) 215, 245, 348 nm[6][9]
¹H NMR (DMSO-d₆) δ: 6.71 (dd), 7.15 (dt), 7.37 (dd), 8.60 (s)[1]
FT-IR, Raman Spectra have been recorded and analyzed.[4][11][12]

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported.[2] A common and straightforward laboratory method involves the catalytic hydrogenation of 2-nitro-5-fluorobenzoic acid.

Protocol 1: Synthesis via Catalytic Hydrogenation [1] This method provides a high yield of the target compound under standard laboratory conditions.

  • Dissolution: Dissolve 2-nitro-5-fluorobenzoic acid (10 g, 54 mmol) in ethanol (100 mL) in a suitable reaction flask.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (0.5 g) to the solution.

  • Hydrogenation: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for 4 hours.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC).

  • Catalyst Removal: Upon completion, remove the Pd/C catalyst by filtration through a pad of diatomaceous earth (Celite).

  • Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Isolation: The resulting white solid product is this compound. This method can yield up to 8.2 g (98%).[1]

G cluster_synthesis Synthesis Workflow start 2-Nitro-5-fluorobenzoic Acid in Ethanol catalyst Add 10% Pd/C start->catalyst Step 1 reaction Stir under H₂ atmosphere (4h, Room Temp) catalyst->reaction Step 2 filtration Filter through Diatomaceous Earth reaction->filtration Step 3 concentration Concentrate under Reduced Pressure filtration->concentration Step 4 product 2-Amino-5-fluorobenzoic Acid (White Solid) concentration->product Step 5

Figure 1. Workflow for the synthesis of this compound.

Application in Yeast Genetics

This compound is a toxic antimetabolite for the tryptophan biosynthesis pathway in the yeast Saccharomyces cerevisiae.[6][13][14] It is converted to 5-fluorotryptophan, which is toxic. This property is exploited for the counterselection of the TRP1 gene, a common genetic marker.[1][6] Yeast strains auxotrophic for tryptophan (trp1) are resistant to the compound because they cannot metabolize it, allowing for the selection of cells that have lost the TRP1 marker.[6][14]

Protocol 2: Counterselection of the TRP1 Marker in Yeast [6]

  • Media Preparation: Prepare a synthetic defined (SD) minimal medium. Supplement it with all necessary amino acids and nutrients except for tryptophan.

  • Additive: Add this compound to the autoclaved and cooled medium to a final concentration typically around 1 g/L. The compound has limited solubility in aqueous buffers, so it should be thoroughly mixed.[9]

  • Yeast Culture: Plate the yeast population (in which you want to select for TRP1 loss) onto the prepared plates.

  • Incubation: Incubate the plates at the appropriate temperature for yeast growth (e.g., 30°C) for several days.

  • Selection: Only cells that are tryptophan auxotrophs (trp1) will be able to grow and form colonies, as they are resistant to the toxic effects of this compound. Cells containing a functional TRP1 gene will not survive.

G cluster_pathway Mechanism of TRP1 Counterselection cluster_trp1_minus In trp1- cells (TRP1 absent) A This compound (5-FAA) B TRP1 Gene Product (Tryptophan Pathway Enzyme) A->B Metabolized by C 5-Fluorotryptophan (Toxic Metabolite) B->C Produces D Cell Death C->D Induces A_neg This compound B_neg No TRP1 Enzyme A_neg->B_neg Pathway Blocked E No Toxic Metabolite Formation F Cell Survival E->F

Figure 2. Logical diagram of 5-FAA's role in yeast TRP1 counterselection.

Applications in Drug Development and Research

This compound is a crucial precursor in the synthesis of a wide array of biologically active molecules.[2][5] The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final drug candidates.

  • Anticancer Agents: It is used in the synthesis of styrylquinazolinones and aminopyridines, which have shown potential as anticancer agents.[1][2]

  • Antiviral Agents: The compound serves as a precursor for developing agents against HIV and herpes viruses.[2][5]

  • Neuroprotective Agents: It is a starting material for triazinone analogs being investigated for treating neurodegenerative conditions like Alzheimer's and Parkinson's disease.[2]

  • Other Therapeutic Areas: It is also utilized in preparing analogs of berberine for diabetes treatment and in the development of fungicides and herbicides of the quinoline class.[2][5]

G cluster_applications Role as a Synthetic Precursor precursor This compound anticancer Anticancer Agents (e.g., Aminopyridines) precursor->anticancer antiviral Antiviral Agents (e.g., for HIV, Herpes) precursor->antiviral neuro Neuroprotective Agents (e.g., Triazinones) precursor->neuro antidiabetic Antidiabetic Agents (e.g., Berberine Analogs) precursor->antidiabetic agrochemical Agrochemicals (e.g., Quinoline Fungicides) precursor->agrochemical

Figure 3. Key application areas stemming from this compound.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as hazardous.[10][15][16] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[15][16]

  • Handling: Use in a well-ventilated area. Avoid breathing dust.[15] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong reducing agents.[1][10] Keep in a dark place under an inert atmosphere.[1]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[15]

This technical guide summarizes the core chemical properties and established protocols for this compound, providing a foundational resource for its application in scientific research and development.

References

A Technical Guide to the Synthesis and Purification of 2-Amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the prevalent synthesis and purification methodologies for 2-Amino-5-fluorobenzoic acid (CAS 446-08-2), a critical precursor and intermediate in the manufacturing of pharmaceuticals, herbicides, and plant growth regulators.[1][2] Its applications include serving as a precursor for antiviral agents against HIV and herpes viruses, as well as in the synthesis of anticancer agents and neuroprotective compounds.[1] This document details various synthetic pathways, complete with experimental protocols and quantitative data, to assist researchers and professionals in drug development and chemical synthesis.

Synthesis Methodologies

Several synthetic routes for this compound have been established, starting from various precursors. The selection of a particular method often depends on factors such as the availability and cost of starting materials, desired yield and purity, and scalability for industrial production.

Synthesis from 4-Fluoroaniline

A common and industrially viable route involves the use of 4-fluoroaniline as the starting material. This pathway proceeds through the formation of an isatin intermediate, which is then oxidatively cleaved to yield the final product.[2][3] This method is advantageous due to its relatively mild reaction conditions and the use of readily available, inexpensive raw materials.[2]

G A 4-Fluoroaniline B N-(4-fluorophenyl)-2- (hydroxyimino)acetamide A->B Chloral hydrate, Hydroxylamine HCl, Na2SO4, H2O, HCl C 5-Fluoro-1H-indole-2,3-dione (5-Fluoroisatin) B->C Conc. H2SO4 D This compound C->D H2O2, NaOH or KOH (aq)

Figure 1: Synthesis pathway of this compound starting from 4-Fluoroaniline.

Experimental Protocol:

  • Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

    • Prepare a solution of chloral hydrate by dissolving 18.2 g in 400 mL of water.[2][3]

    • Separately, prepare a solution of 4-fluoroaniline by dissolving 11.1 g of 4-fluoroaniline and 22.3 g of hydroxylamine hydrochloride in 160 mL of water, followed by the addition of 9 mL of concentrated hydrochloric acid.[2][3] Stir until a clear yellow solution is obtained.[2]

    • In a 1000 mL three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add the chloral hydrate solution and heat it in an oil bath.[2][3]

    • During heating, add 260 g of anhydrous sodium sulfate.[3] The solution will appear milky white.[1]

    • Add the prepared 4-fluoroaniline solution to the flask, which will result in the immediate formation of a white, flocculent precipitate.[1]

    • Heat the mixture to reflux (approximately 95°C) and maintain for 2-3 hours.[2][3]

    • Filter the hot mixture under reduced pressure. The resulting filter cake is recrystallized from hot water, cooled, filtered again, and dried to yield the intermediate product.[1]

  • Step 2: Synthesis of 5-Fluoro-1H-indole-2,3-dione (5-Fluoroisatin)

    • To a flask containing 95 mL of 98% concentrated sulfuric acid, heat to 60°C ± 10°C.[2]

    • Gradually add 22.2 g of the N-(4-fluorophenyl)-2-(hydroxyimino)acetamide from the previous step.[2]

    • Increase the temperature to between 85-90°C and react for 20 minutes.[2]

    • Pour the reaction mixture over crushed ice, causing an orange-red solid to precipitate.[2]

    • Filter and dry the solid at a low temperature to obtain 5-fluoroisatin.[2]

  • Step 3: Synthesis of this compound

    • In a reaction vessel, dissolve the 5-fluoroisatin in a 15-25% aqueous solution of sodium hydroxide or potassium hydroxide.[2]

    • Control the reaction temperature between 80-90°C.[2]

    • Add hydrogen peroxide, maintaining a molar ratio of 5-fluoroisatin to hydrogen peroxide between 1:2.5 and 1:4.0.[2]

    • After the reaction is complete, the crude product is obtained, which can then be purified.[2]

Quantitative Data Summary:

StepProductYieldMelting Point
1N-(4-fluorophenyl)-2-(hydroxyimino)acetamide67.0% - 69.3%[2][3]Not Specified
25-Fluoro-1H-indole-2,3-dione89.9%[2]216.9 - 217.2°C[2]
3This compound66.9% - 72.8%[2]149.0 - 151.8°C[1]
Synthesis from 2-Nitro-5-fluorobenzoic Acid

A straightforward and high-yielding method is the reduction of 2-nitro-5-fluorobenzoic acid. This process typically involves catalytic hydrogenation.

G A 2-Nitro-5-fluorobenzoic acid B This compound A->B H2, 10% Pd/C, Ethanol

Figure 2: Synthesis via reduction of 2-Nitro-5-fluorobenzoic acid.

Experimental Protocol:

  • Dissolve 10 g (54 mmol) of 2-nitro-5-fluorobenzoic acid in 100 mL of ethanol.[4]

  • Add 0.5 g of 10% Palladium on carbon (Pd/C) catalyst to the solution.[4]

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4 hours.[4]

  • Upon completion, remove the catalyst by filtration through diatomaceous earth.[4]

  • Concentrate the filtrate under reduced pressure to obtain the final product as a white solid.[4]

Quantitative Data Summary:

ParameterValueReference
Starting Material2-Nitro-5-fluorobenzoic acid[4]
Yield98%[4]
Product AppearanceWhite solid[4]
Melting Point142°C[4]
Synthesis from 5-Fluoro-2-bromotoluene

This route involves an initial oxidation of the methyl group followed by an amination reaction to replace the bromine atom.

G A 5-Fluoro-2-bromotoluene B 5-Fluoro-2-bromobenzoic acid A->B Oxidation (O2), Acidic solution, Catalyst C This compound B->C Ammonia (NH3)

Figure 3: Synthesis pathway starting from 5-Fluoro-2-bromotoluene.

Experimental Protocol:

  • Oxidation: 5-Fluoro-2-bromotoluene is oxidized in an acidic solution using oxygen or an oxygen-containing gas.[1] This reaction is performed in the presence of a catalyst at temperatures ranging from 80 to 220°C.[1]

  • Separation: The resulting 5-fluoro-2-bromobenzoic acid is separated from the reaction mixture.[1]

  • Amination: The separated acid then reacts with ammonia at temperatures between 70 and 180°C to yield this compound.[1] This step often requires high pressure and can lead to byproducts, complicating purification.[2]

Quantitative Data Summary:

ParameterConditionReference
Oxidation Temperature80 - 220°C[1]
Amination Temperature70 - 180°C[1]
YieldNot specified
PuritySeparation challenges noted[2]
Synthesis from 2-Methyl-4-fluoronitrobenzene

This method involves a reduction of the nitro group followed by oxidation of the methyl group.

G A 2-Methyl-4-fluoronitrobenzene B 5-Fluoro-2-aminotoluene A->B Catalytic Hydrogenation (Raney Nickel, 50°C) C This compound B->C Oxidation (KMnO4), then Acidification

Figure 4: Synthesis pathway from 2-Methyl-4-fluoronitrobenzene.

Experimental Protocol:

  • Reduction: 2-Methyl-4-fluoronitrobenzene undergoes catalytic hydrogenation using Raney nickel as the catalyst at 50°C.[1][2]

  • Isolation of Intermediate: After the reaction, the catalyst is removed by filtration, and the solvent is distilled off to obtain 5-fluoro-2-aminotoluene.[2]

  • Oxidation: The intermediate is then oxidized using potassium permanganate.[1][2]

  • Work-up: The reaction mixture is acidified to precipitate the crude product.[1][2]

Quantitative Data Summary:

ParameterConditionReference
Reduction CatalystRaney Nickel[1][2]
Reduction Temperature50°C[1][2]
Oxidizing AgentPotassium Permanganate[1][2]
YieldNot specified

Purification Methods

The purity of this compound is crucial for its subsequent applications. Several methods are employed to purify the crude product obtained from synthesis.

Recrystallization

Recrystallization is a common and effective technique for purifying the final product. The choice of solvent is critical for achieving high purity and yield.

Experimental Protocol (General):

  • Dissolve the crude this compound in a suitable solvent or solvent mixture at an elevated temperature.

  • Hot filter the solution if any insoluble impurities are present.

  • Allow the solution to cool slowly, inducing crystallization of the pure product.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals, typically under vacuum.

Recrystallization Solvents and Conditions:

SolventNotesReference
Hot WaterUsed to recrystallize the product from the 4-fluoroaniline route.[1]
XyleneA preferred solvent for recrystallizing the final product.[2]
Ethanol/WaterA mixture used for recrystallization.[5]
Acetone/WaterCan be used for further purification.[6]
Alkaline Solvent Precipitation (Acid-Base Extraction)

This method leverages the acidic nature of the carboxylic group and the basic nature of the amino group to separate the product from non-acidic or non-basic impurities.

Experimental Protocol:

  • Dissolve the crude product in an aqueous alkaline solution (e.g., sodium hydroxide) to form the sodium salt, which is soluble in water.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the clear filtrate with an acid (e.g., hydrochloric acid) to precipitate the pure this compound.[1][2]

  • Collect the precipitate by filtration, wash with water, and dry.[2]

Column Chromatography

For achieving very high purity, especially on a smaller scale, column chromatography is a viable option. This technique separates compounds based on their differential adsorption to a stationary phase.

Experimental Protocol (General):

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.[7]

References

2-Amino-5-fluorobenzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2-Amino-5-fluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of this compound (5-FAA), a compound often used as a biochemical reagent and an antimetabolite in the tryptophan pathway in yeast.[1][2][3] Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, biological assays, and pharmaceutical formulation.

Quantitative Solubility Data

This compound exhibits good solubility in polar aprotic and protic organic solvents.[1][4] Its molecular structure, featuring both a carboxylic acid and an amino group alongside a fluorinated aromatic ring, allows for interactions with a range of solvents.[4] The quantitative solubility data from available literature is summarized below. It is important to note that specific temperatures are not always provided for these approximate solubility values.

SolventFormulaTypeSolubility (approx.)Source
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic30 mg/mL[1][2][4]
100 mg/mL (with sonication)[5]
Dimethylformamide (DMF)C₃H₇NOPolar Aprotic30 mg/mL[1][2][4]
EthanolC₂H₅OHPolar Protic20 mg/mL[1][2][4]
MethanolCH₃OHPolar ProticSlightly Soluble[6]
Phosphate-Buffered Saline (PBS, pH 7.2)-Aqueous Buffer0.25 mg/mL[1][2][4]

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in physicochemical characterization. Several robust methods are employed, ranging from equilibrium methods that are considered the gold standard to higher-throughput kinetic methods used in early-stage drug discovery.

Isothermal Equilibrium Solubility (Shake-Flask Method)

The shake-flask method, developed by Higuchi and Connors, is the most reliable technique for determining the thermodynamic solubility of a compound.[7] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug.

Methodology:

  • Preparation: An excess amount of solid this compound is added to a vial containing the organic solvent of choice. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining after equilibrium is reached.[7]

  • Equilibration: The vial is sealed and agitated in a constant temperature environment, typically using a shaker bath or rotator. The agitation period is crucial and should be long enough to ensure equilibrium is achieved, often 24 to 72 hours.[8]

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the solid and liquid phases are separated. This is commonly achieved through centrifugation to pellet the excess solid or filtration using a chemically inert filter (e.g., PTFE) that does not adsorb the solute.[9]

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method.

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method as it allows for the separation and quantification of the parent compound, distinguishing it from any potential impurities or degradation products.[9] A calibration curve is prepared using standards of known concentrations to accurately determine the solubility.

    • UV-Vis Spectroscopy: A faster alternative to HPLC, this method can be used if this compound has a distinct chromophore and the solvent does not interfere with its absorbance.[9][10] The concentration is determined by measuring the absorbance at a specific wavelength (λmax) and comparing it to a standard curve.[11]

Kinetic Solubility by Nephelometry

Kinetic solubility assays are high-throughput methods used to assess the solubility of compounds under non-equilibrium conditions, which is often relevant for early drug discovery screening.[12] Nephelometry is a common technique for this purpose.[12][13]

Methodology:

  • Stock Solution Preparation: A high-concentration stock solution of this compound is prepared, typically in 100% DMSO.[5]

  • Serial Dilution: The stock solution is serially diluted in the chosen organic solvent directly within a microplate.

  • Precipitation and Measurement: As the compound is introduced into the solvent, it may precipitate if its solubility limit is exceeded. A dedicated microplate nephelometer, such as the NEPHELOstar Plus, passes a laser beam through each well and measures the light scattered by the suspended particles (precipitate).[12]

  • Data Analysis: The intensity of the scattered light is plotted against the compound concentration. The concentration at which a significant increase in light scattering is observed is defined as the kinetic solubility.[12]

Workflow Visualization

The following diagram illustrates the logical workflow for determining the equilibrium solubility of this compound using the isothermal shake-flask method coupled with HPLC analysis.

G cluster_0 Phase 1: Sample Preparation & Equilibration cluster_1 Phase 2: Separation & Analysis cluster_2 Phase 3: Finalization start Start prep Add excess this compound to organic solvent in a sealed vial start->prep equil Agitate at constant temperature (e.g., 24-72 hours) to reach equilibrium prep->equil phase_sep Phase Separation of Solid and Liquid equil->phase_sep centrifuge Centrifuge or Filter (e.g., 0.22 µm PTFE) phase_sep->centrifuge Process supernatant Collect clear supernatant or filtrate centrifuge->supernatant analysis Quantitative Analysis supernatant->analysis hplc Analyze concentration using validated HPLC method analysis->hplc calc Calculate solubility from concentration data and standard curve hplc->calc end End calc->end

Caption: Workflow for solubility determination via the isothermal shake-flask method.

References

A Technical Guide to the Physicochemical Properties of 2-Amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 2-Amino-5-fluorobenzoic acid (CAS No. 446-08-2), a key intermediate in pharmaceutical synthesis. The document outlines its core physical properties and details the standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a research setting.

Core Physicochemical Data

This compound is an aminobenzoic acid derivative where the hydrogen at position 5 on the phenyl ring is substituted by fluorine.[1][2] It typically presents as a light yellow to light brown crystalline powder.[3] The accuracy of its physical constants is critical for its identification and purity assessment.

Data Summary

The melting and boiling points are crucial physical properties that provide insights into the purity of the compound.[4] Pure crystalline organic compounds generally exhibit a sharp and characteristic melting point, often within a 0.5-1.0°C range.[5] The presence of impurities can lead to a depression and broadening of the melting point range.[5]

PropertyValue (°C)NotesSource(s)
Melting Point 181 - 183Literature value[1][6]
181 - 185As specified by supplier[3]
182 - 184As specified by supplier[7]
Boiling Point 223.67Rough estimate[1]

Experimental Protocols

Accurate determination of melting and boiling points relies on standardized laboratory procedures. The most common and effective methods for small-scale analysis are detailed below.

Melting Point Determination: Capillary Method

The capillary method is the most widely used technique for determining the melting point of a solid organic compound due to its accuracy and requirement for only a small amount of sample.[8]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing.[8][9]

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into a glass capillary tube, which is sealed at one end.[9] The tube is tapped gently to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[10]

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, attached to a thermometer.[5] The bulb of the thermometer should be aligned with the part of the capillary containing the sample.[10]

  • Heating and Observation:

    • The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[9]

    • The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[5]

  • Data Recording: The melting point range is recorded from the temperature at which the first drop of liquid appears (T1) to the temperature at which the entire sample has completely liquefied (T2).[5] A pure sample will exhibit a sharp melting range.[5]

MeltingPointWorkflow prep Sample Preparation (Dry and Powdered) load Load Capillary Tube (1-2 mm height) prep->load setup Place in Apparatus (e.g., Mel-Temp) load->setup heat_fast Rapid Heating (To ~20°C below MP) setup->heat_fast heat_slow Slow Heating (1-2°C / min) heat_fast->heat_slow observe Observe Melting heat_slow->observe record Record T1 and T2 (Melting Range) observe->record

Diagram 1: Workflow for Melting Point Determination.
Boiling Point Determination: Thiele Tube Method

For determining the boiling point of small liquid samples, the Thiele tube method is highly effective. It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[11]

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into a small test tube or fusion tube.[11][12]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid and the sealed end upwards.[13]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed into a Thiele tube containing mineral oil, ensuring the sample is fully immersed.[13] The Thiele tube is designed to allow for uniform heating of the oil via convection.[11]

  • Heating and Observation:

    • The side arm of the Thiele tube is gently heated, causing the oil temperature to rise uniformly.[11]

    • As the liquid approaches its boiling point, air trapped in the inverted capillary will expand and exit as bubbles.

    • Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary's open end.[13]

  • Data Recording: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[11][13]

BoilingPointWorkflow prep Sample Preparation (Fill small tube) capillary Insert Inverted Capillary Tube prep->capillary setup Assemble in Thiele Tube with Thermometer capillary->setup heat Gently Heat Thiele Tube setup->heat observe Observe Continuous Stream of Bubbles heat->observe cool Remove Heat and Allow to Cool observe->cool record Record Temperature (Liquid enters capillary) cool->record

Diagram 2: Workflow for Boiling Point Determination.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Amino-5-fluorobenzoic acid. The information presented herein is intended to support research and development activities by providing detailed spectral analysis, experimental protocols, and clear data visualization to aid in the structural elucidation and characterization of this compound.

Introduction

This compound, also known as 5-fluoroanthranilic acid, is a fluorinated derivative of anthranilic acid. Its structural properties are of significant interest in medicinal chemistry and drug development due to the prevalence of the anthranilic acid scaffold in various bioactive molecules. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This guide presents the detailed ¹H and ¹³C NMR spectral data of this compound, offering a valuable resource for its identification and characterization.

Experimental Protocols

The NMR spectra presented in this guide were obtained using a standard protocol for the analysis of small organic molecules.

Sample Preparation:

A sample of 5-10 mg of this compound was dissolved in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid interference from solvent protons in the ¹H NMR spectrum. The solution was then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

The ¹H and ¹³C NMR spectra were recorded on a 600 MHz NMR spectrometer. For the ¹³C NMR spectrum, the corresponding frequency was 151 MHz. The data was acquired at ambient temperature. A sufficient number of scans were accumulated to ensure a good signal-to-noise ratio.

NMR Spectral Data and Assignments

The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The assignments are based on the analysis of chemical shifts, coupling constants, and multiplicities of the signals.

Table 1: ¹H NMR Spectral Data for this compound (600 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
13.23s-1HCOOH
11.92d4.81HAromatic CH
8.08d6.71HAromatic CH
4.36s-2HNH₂

s = singlet, d = doublet

Table 2: ¹³C NMR Spectral Data for this compound (151 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
169.28C=O (Carboxylic Acid)
157.54C-F
149.66C-NH₂
138.55Aromatic CH
130.64Aromatic CH
48.63Aromatic C-COOH

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the corresponding ¹H and ¹³C NMR chemical shift assignments.

Spectroscopic Profile of 2-Amino-5-fluorobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluorobenzoic acid, a fluorinated analog of anthranilic acid, serves as a valuable building block in medicinal chemistry and a notable biochemical tool. Its structural characteristics, imparted by the presence of amino, carboxylic acid, and fluorine functional groups on an aromatic ring, give rise to a unique spectroscopic signature. This guide provides a comprehensive overview of the spectroscopic analysis of this compound, detailing its spectral characteristics across various techniques and providing standardized experimental protocols. A key biological interaction, its role as an antimetabolite in the tryptophan biosynthesis pathway, is also explored and visualized.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H and ¹³C NMR Spectral Data
¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Assignment
8.6 (br s, 1H)-COOH
7.42 (dd, 1H)Ar-H
7.16 (m, 1H)Ar-H
6.80 (dd, 1H)Ar-H
Broad signal for -NH₂ protons also expected-NH₂

Note: ¹³C NMR data is cited as being available but specific chemical shifts in DMSO-d₆ were not located in the initial search. The assignments are predicted based on known substituent effects.

Table 2: Infrared (IR) and Raman Spectroscopy Peak Assignments

The following data is based on a detailed study of the vibrational spectra of 2-amino-5-fluoro benzoic acid.[1]

IR (cm⁻¹) Raman (cm⁻¹) Assignment
~3400-3300~3400-3300N-H stretching
~3100-3000~3100-3000Aromatic C-H stretching
~3000-2500 (broad)-O-H stretching (carboxylic acid dimer)
~1680~1680C=O stretching (carboxylic acid)
~1620~1620N-H bending
~1580, ~1480~1580, ~1480Aromatic C=C stretching
~1300~1300C-N stretching
~1250~1250C-F stretching
~900 (broad)-O-H out-of-plane bend
Table 3: Mass Spectrometry Data
m/z Relative Intensity (%) Possible Fragment
15567.4[M]⁺ (Molecular Ion)
13811.0[M-OH]⁺
137100.0[M-H₂O]⁺
11040.8[M-COOH]⁺ or [C₆H₅FN]⁺
10953.8[M-HCOOH]⁺ or [C₆H₄FN]⁺
8225.2Further fragmentation
Table 4: UV-Vis Spectroscopic Data
Wavelength (λmax) Solvent
215 nmEthanol, DMSO, or DMF
245 nmEthanol, DMSO, or DMF
348 nmEthanol, DMSO, or DMF

Data sourced from Cayman Chemical product information.[2][3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the range of approximately 0-12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Process the data with appropriate phasing and baseline correction. The residual solvent peak of DMSO-d₆ at ~2.50 ppm can be used as a reference.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of approximately 0-200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

    • The DMSO-d₆ solvent peak at ~39.52 ppm can be used for chemical shift referencing.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • Instrumentation : Use a standard FT-IR spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample via direct infusion or after separation by gas or liquid chromatography. For electron ionization (EI), a solid probe can be used.

  • Ionization : Utilize electron ionization (EI) at 70 eV for fragmentation analysis.

  • Mass Analysis : Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu) to observe the molecular ion and key fragment ions.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or DMSO). A typical concentration is in the micromolar range.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Use the pure solvent as a blank to record the baseline.

    • Fill a quartz cuvette with the sample solution.

    • Scan the absorbance of the sample over a wavelength range of approximately 200-400 nm.

    • Identify the wavelengths of maximum absorbance (λmax).

Signaling Pathway and Logical Relationships

This compound is known to be a toxic antimetabolite in the tryptophan biosynthesis pathway in yeast (Saccharomyces cerevisiae).[2][4] It acts as an analog of anthranilic acid, an intermediate in this pathway. The toxicity arises from its conversion into 5-fluorotryptophan, which is then incorporated into proteins, leading to dysfunction.

Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound Dissolve Dissolve in DMSO-d6 Sample->Dissolve Grind Grind with KBr Sample->Grind Dilute Dilute in Ethanol/DMSO Sample->Dilute MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Dissolve->NMR FTIR FT-IR Spectroscopy Grind->FTIR UVVis UV-Vis Spectroscopy Dilute->UVVis NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data FTIR_Data IR Spectrum FTIR->FTIR_Data MS_Data Mass Spectrum MS->MS_Data UVVis_Data UV-Vis Spectrum UVVis->UVVis_Data

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Inhibition of Tryptophan Biosynthesis Pathway

G Chorismate Chorismate Anthranilate Anthranilic Acid Chorismate->Anthranilate Anthranilate Synthase (Trp2/Trp3) PRA Phosphoribosyl- anthranilate (PRA) Anthranilate->PRA Anthranilate PRT (Trp4) PRPP PRPP PRPP->PRA Fluoro_PRA 5-Fluoro-PRA PRPP->Fluoro_PRA CdRP CdRP PRA->CdRP PRA Isomerase (Trp1) IGP Indole-3-glycerol phosphate (IGP) CdRP->IGP IGP Synthase (Trp1) Tryptophan Tryptophan IGP->Tryptophan Tryptophan Synthase (Trp5) Inhibitor 2-Amino-5-fluoro- benzoic Acid (5-Fluoroanthranilic Acid) Inhibitor->Fluoro_PRA Anthranilate PRT (Trp4) Fluoro_CdRP 5-Fluoro-CdRP Fluoro_PRA->Fluoro_CdRP PRA Isomerase (Trp1) Fluoro_IGP 5-Fluoro-IGP Fluoro_CdRP->Fluoro_IGP IGP Synthase (Trp1) Fluoro_Tryptophan 5-Fluorotryptophan Fluoro_IGP->Fluoro_Tryptophan Tryptophan Synthase (Trp5) Toxic_Protein Toxic Proteins Fluoro_Tryptophan->Toxic_Protein Protein Synthesis Inhibition Cellular Dysfunction & Growth Inhibition Toxic_Protein->Inhibition

References

Physical and chemical characteristics of 5-Fluoroanthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Characteristics of 5-Fluoroanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroanthranilic acid (5-FAA), also known as 2-amino-5-fluorobenzoic acid, is an organofluorine compound derived from anthranilic acid.[1] As a substituted aromatic amino acid, it serves as a valuable building block in synthetic organic chemistry and has notable applications in microbial genetics. Its significance is particularly highlighted in its role as a counter-selection agent in yeast (Saccharomyces cerevisiae) genetics, where it functions as an antimetabolite in the tryptophan biosynthesis pathway.[2][3] This guide provides a comprehensive overview of the core physical and chemical characteristics of 5-Fluoroanthranilic acid, details common experimental protocols for its characterization, and visualizes its mechanism of action and analytical workflow.

Physical and Chemical Properties

The fundamental properties of 5-Fluoroanthranilic acid are summarized in the tables below. This data is essential for its handling, storage, and application in experimental settings.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₇H₆FNO₂[4][5][6]
Molecular Weight 155.13 g/mol [1][5][6]
Appearance White to bright yellow / light brown crystalline solid[4][7][8]
Melting Point 181-184 °C[5][8]
Boiling Point 223.67 °C (Rough Estimate)[4]
Flash Point 146.2 °C[4]
Table 2: Chemical and Solubility Data
PropertyValueSource(s)
CAS Number 446-08-2[5]
pKa (Predicted) 1.86 ± 0.10[4]
Solubility in DMSO ~30 mg/mL (Slightly Soluble)[4][7][9]
Solubility in DMF ~30 mg/mL[7][9]
Solubility in Ethanol ~20 mg/mL[7][9]
Solubility in Methanol Slightly Soluble[4]
Solubility in PBS (pH 7.2) ~0.25 mg/mL[9]
Table 3: Spectroscopic Data
Spectroscopy TypeDataSource(s)
UV/Vis (λmax) 215, 245, 348 nm[7][9]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~8.6 (br), 7.42, 7.16, 6.80[6]
¹³C NMR Specific experimental data not readily available in cited literature.
FTIR (ATR) Characteristic peaks expected for N-H, O-H, C=O, C-F, and aromatic C=C bonds.[1]

Experimental Protocols

The characterization of 5-Fluoroanthranilic acid relies on standard analytical techniques. Detailed methodologies for key experiments are outlined below.

Melting Point Determination (Capillary Method)

This method determines the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.[10]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer, mortar and pestle.

  • Procedure:

    • Sample Preparation: A small amount of the crystalline 5-Fluoroanthranilic acid is finely powdered using a mortar and pestle.[11]

    • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of about 3 mm.[12]

    • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[12]

    • Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (181-184 °C). The heating rate is then reduced to 1-2 °C per minute.[10]

    • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂. Pure substances typically have a sharp melting range of 0.5-1.0 °C.[10]

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant by monitoring pH changes during titration with a base.

  • Apparatus: Calibrated pH meter with electrode, burette, beaker, magnetic stirrer.

  • Reagents: 5-Fluoroanthranilic acid, standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), potassium chloride (KCl) solution (for constant ionic strength), deionized water.[13]

  • Procedure:

    • Sample Preparation: A precisely weighed amount of 5-Fluoroanthranilic acid is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[13] A constant ionic strength is maintained by adding a concentrated KCl solution.[13]

    • Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed. The burette is filled with the standardized NaOH solution.

    • Titration: The NaOH titrant is added in small, precise increments. After each addition, the solution is allowed to stabilize, and the pH is recorded.[13]

    • Data Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The equivalence point is identified as the point of steepest inflection on the curve.

    • pKa Calculation: The half-equivalence point (at half the volume of the equivalence point) is located on the curve. At this point, the pH of the solution is equal to the pKa of the acidic functional group.[14][15]

Solubility Assessment (Shake-Flask Method)

This equilibrium method determines the saturation concentration of the compound in a specific solvent.[16]

  • Apparatus: Vials with screw caps, orbital shaker or rotator, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • Preparation: An excess amount of solid 5-Fluoroanthranilic acid is added to a vial containing a known volume of the desired solvent (e.g., DMSO, Ethanol, PBS).[16]

    • Equilibration: The vials are sealed and placed on a shaker at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[17]

    • Phase Separation: After shaking, the suspension is allowed to settle. To separate the undissolved solid from the saturated solution, the sample is centrifuged at high speed.[17]

    • Analysis: A precise volume of the clear supernatant is carefully removed, diluted as necessary, and its concentration is determined using a calibrated analytical method like HPLC or UV-Vis spectrophotometry.

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the molecular structure.

  • Sample Preparation:

    • Approximately 10-20 mg of 5-Fluoroanthranilic acid is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[18]

    • The solution must be free of any solid particles to ensure good spectral resolution. If necessary, the solution can be filtered through a small plug of glass wool in a Pasteur pipette.[19]

    • The tube is capped securely before being placed in the spectrometer.[18]

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard 1D proton (¹H) and carbon (¹³C) NMR experiments are then performed.[20]

FTIR identifies the functional groups present in the molecule based on the absorption of infrared radiation.

  • Sample Preparation (ATR Method):

    • The Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is cleaned thoroughly.

    • A small amount of the powdered 5-Fluoroanthranilic acid sample is placed directly onto the crystal surface.

    • Pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: A background spectrum of the empty crystal is recorded first. The sample spectrum is then acquired and ratioed against the background to produce the final absorbance or transmittance spectrum. The spectrum for 5-Fluoroanthranilic acid is expected to show characteristic absorption bands for the amine N-H stretches (~3300-3500 cm⁻¹), carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), carbonyl C=O stretch (~1700 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), and the C-F stretch (~1200-1300 cm⁻¹).

Visualizations: Workflows and Pathways

Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physical and chemical characterization of 5-Fluoroanthranilic acid.

G cluster_prep 1. Sample Acquisition & Preparation cluster_phys 2. Physical Characterization cluster_chem 3. Chemical Characterization cluster_spec 4. Spectroscopic Analysis cluster_data 5. Data Compilation Prep Obtain pure 5-FAA sample Powder Grind to fine powder Prep->Powder MP Melting Point Determination Powder->MP Sol Solubility Assessment Powder->Sol pKa pKa Titration Powder->pKa NMR NMR (1H, 13C) Powder->NMR FTIR FTIR Powder->FTIR UV UV-Vis Powder->UV Report Technical Data Sheet MP->Report Sol->Report pKa->Report NMR->Report FTIR->Report UV->Report

Fig. 1: Experimental workflow for characterizing 5-Fluoroanthranilic acid.
Biological Mechanism of Action

5-Fluoroanthranilic acid is toxic to yeast cells that have a functional tryptophan biosynthesis pathway. The enzymes in this pathway mistake 5-FAA for a natural intermediate (anthranilic acid) and convert it into the toxic antimetabolite 5-fluorotryptophan. This mechanism is exploited for counter-selecting the TRP1 gene marker.[2][3][12]

G cluster_pathway Yeast Tryptophan Biosynthesis Pathway FAA 5-Fluoroanthranilic Acid (5-FAA) TRP4 Anthranilate phosphoribosyltransferase (TRP4 gene product) FAA->TRP4 Antimetabolism AA Anthranilic Acid (Natural Substrate) AA->TRP4 Normal Metabolism TRP1 Phosphoribosylanthranilate isomerase (TRP1 gene product) TRP4->TRP1 Intermediate1 Fluoro-analogue intermediates TRP4->Intermediate1 TRP3 Indole-3-glycerol- phosphate synthase (TRP3 gene product) TRP1->TRP3 TRP1->Intermediate1 ...other steps TRP5 Tryptophan synthase (TRP5 gene product) TRP3->TRP5 Toxic 5-Fluorotryptophan (Toxic Antimetabolite) TRP5->Toxic Trp Tryptophan (Essential Amino Acid) TRP5->Trp Intermediate1->TRP1 Intermediate1->TRP5 Protein Protein Synthesis Toxic->Protein Inhibits Growth Cell Growth Toxic->Growth Inhibits Trp->Protein Enables Trp->Growth Enables

Fig. 2: Mechanism of 5-FAA as an antimetabolite in the yeast tryptophan pathway.

References

An In-depth Technical Guide to 5-Fluorocytosine (Flucytosine)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2022-85-7

Synonyms: Flucytosine, 5-FC

Executive Summary

This technical guide provides a comprehensive overview of 5-Fluorocytosine (5-FC), a synthetic antimycotic agent. Initially synthesized in 1957 as a potential anti-tumor drug, it was later repurposed for its potent antifungal properties.[1] This document details the physicochemical properties, mechanism of action, pharmacokinetic profile, and established uses of 5-FC, with a focus on its application in research and clinical settings. Detailed experimental protocols for its synthesis and in vitro susceptibility testing are provided, alongside graphical representations of its metabolic pathway and experimental workflows to aid researchers, scientists, and drug development professionals.

Physicochemical Properties

5-Fluorocytosine is a white to almost white crystalline powder.[2] It is a fluorinated pyrimidine analog, structurally similar to the nucleoside cytosine.[3] It is sparingly soluble in water and slightly soluble in alcohol.[4]

Table 1: Physicochemical Properties of 5-Fluorocytosine

PropertyValueReference
Molecular Formula C₄H₄FN₃O[4]
Molecular Weight 129.09 g/mol [4]
Melting Point 298-300 °C (decomposes)[5]
Water Solubility 1.5 g/100 mL (at 25 °C)
pKa 3.26 (at 25 °C)[5]
Appearance White to almost white crystalline powder[2]

Mechanism of Action

5-Fluorocytosine is a prodrug, meaning it is administered in an inactive form and is converted to its active form within the target fungal cells.[3][6] This selective activation is a key feature of its antifungal activity and its relatively low toxicity in mammalian cells.

The mechanism of action can be summarized in the following steps:

  • Uptake: 5-FC is transported into the fungal cell by a specific enzyme called cytosine permease.[1][6]

  • Conversion to 5-Fluorouracil (5-FU): Inside the fungal cell, 5-FC is rapidly deaminated to 5-fluorouracil (5-FU) by the enzyme cytosine deaminase.[3][6] Mammalian cells lack this enzyme, which accounts for the selective toxicity of 5-FC.[7]

  • Inhibition of RNA Synthesis: 5-FU is then converted through a series of phosphorylation steps to 5-fluorouridine triphosphate (FUTP).[6] FUTP is incorporated into fungal RNA in place of uridylic acid, leading to errors in protein synthesis and ultimately inhibiting fungal growth.[1][6]

  • Inhibition of DNA Synthesis: Alternatively, 5-FU can be converted to 5-fluorodeoxyuridine monophosphate (FdUMP).[3][6] FdUMP is a potent inhibitor of the enzyme thymidylate synthetase, which is crucial for the synthesis of thymidine, a necessary component of DNA.[3] This inhibition disrupts DNA synthesis.[6]

5-Fluorocytosine Mechanism of Action FC_ext 5-Fluorocytosine (extracellular) FC_int 5-Fluorocytosine FC_ext->FC_int FU 5-Fluorouracil FC_int->FU Cytosine Deaminase FUMP 5-Fluorouridine Monophosphate FU->FUMP UMP Pyrophosphorylase FUDP 5-Fluorouridine Diphosphate FUMP->FUDP FdUMP 5-Fluorodeoxyuridine Monophosphate FUMP->FdUMP FUTP 5-Fluorouridine Triphosphate FUDP->FUTP RNA Fungal RNA FUTP->RNA Incorporation Thymidylate_Synthase Thymidylate Synthase FdUMP->Thymidylate_Synthase Inhibition Protein Inhibition of Protein Synthesis RNA->Protein DNA Fungal DNA

Caption: Mechanism of action of 5-Fluorocytosine in fungal cells.

Uses in Research and Drug Development

5-Fluorocytosine is a valuable tool in both clinical practice and research settings.

  • Antifungal Therapy: It is primarily used in combination with other antifungal agents, such as amphotericin B, for the treatment of severe systemic fungal infections.[8] These include cryptococcosis, candidiasis, and chromoblastomycosis.[5][8] Monotherapy is generally avoided due to the rapid development of resistance.[5]

  • Antimicrobial Susceptibility Testing (AST): 5-FC is used in clinical microbiology laboratories to determine the susceptibility of fungal isolates to this drug, guiding therapeutic decisions.[9]

  • Genetic Selection Agent: In molecular biology, 5-FC is used as a negative selection agent in transgenic plants and other organisms.[9] Cells expressing the enzyme cytosine deaminase will convert 5-FC to the toxic 5-FU, allowing for the selection of cells that do not express the marker gene.

  • Cancer Research: The selective conversion of 5-FC to 5-FU by cytosine deaminase is being explored as a gene-directed enzyme prodrug therapy (GDEPT) for cancer.[4] In this approach, the gene for cytosine deaminase is delivered to tumor cells, which then selectively activate 5-FC to the cytotoxic 5-FU, minimizing systemic toxicity.

Pharmacokinetic Properties

The pharmacokinetic profile of 5-Fluorocytosine is characterized by good oral absorption and wide distribution throughout the body.

Table 2: Pharmacokinetic Parameters of 5-Fluorocytosine

ParameterValueReference
Bioavailability (Oral) 75-90%[8]
Protein Binding 2.9-4%[8][10]
Half-life 2.4-4.8 hours (normal renal function)[8][10]
Time to Peak Serum Concentration ~2 hours (after 4 days of therapy)[8]
Metabolism Minimal; a small amount is deaminated to 5-fluorouracil by gut bacteria.[10]
Excretion >90% excreted unchanged in the urine via glomerular filtration.[10]
CNS Penetration Excellent; CSF concentrations are 60-100% of serum levels.[11]

Antifungal Activity

5-Fluorocytosine is active against a range of pathogenic yeasts, most notably Candida species and Cryptococcus neoformans. Its activity against filamentous fungi is limited.

Table 3: In Vitro Antifungal Activity of 5-Fluorocytosine (MIC₉₀ values)

Fungal SpeciesMIC₉₀ (µg/mL)Reference
Candida albicans1[12]
Candida glabrata0.12[12]
Candida parapsilosis0.25[12]
Candida tropicalis1[12]
Candida krusei32[12]
Cryptococcus neoformans8[13]

MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

Synthesis of 5-Fluorocytosine

Several synthetic routes to 5-Fluorocytosine have been described. One common method involves the conversion of 2,5-difluoro-4-chloropyrimidine.[14]

Protocol: Synthesis from 2,5-difluoro-4-chloropyrimidine [14]

  • Reaction Setup: In a suitable reaction vessel, stir 15.05 g (0.1 mole) of 2,5-difluoro-4-chloropyrimidine in 30 ml of 37% aqueous hydrochloric acid.

  • Heating: Heat the mixture at 50°C for 2 hours.

  • Neutralization: After cooling, neutralize the mixture with a 33% aqueous ammonia solution.

  • Ammonolysis: Dilute the mixture with 100 ml of ethanol and add a further 20 ml of 33% aqueous ammonia solution.

  • Stirring: Stir the mixture at room temperature for 2 hours.

  • Isolation: Concentrate the reaction mixture in vacuo. Take up the residue in 60 ml of water.

  • Purification: Filter the resulting solid, wash with water, and dry to yield 5-Fluorocytosine.

Synthesis of 5-Fluorocytosine start 2,5-difluoro-4- chloropyrimidine step1 React with 37% HCl (50°C, 2h) start->step1 intermediate 2-hydroxy-4-chloro- 5-fluoropyrimidine step1->intermediate step2 Neutralize with NH₃(aq) Add Ethanol and NH₃(aq) (RT, 2h) intermediate->step2 product_crude Crude 5-Fluorocytosine in solution step2->product_crude step3 Concentrate in vacuo Suspend in water product_crude->step3 step4 Filter, wash with water, and dry step3->step4 end_product 5-Fluorocytosine step4->end_product

Caption: Workflow for the synthesis of 5-Fluorocytosine.

In Vitro Antifungal Susceptibility Testing

The susceptibility of yeasts to 5-Fluorocytosine is typically determined using broth microdilution methods, following guidelines from organizations such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15]

Protocol: EUCAST Broth Microdilution Method (Adapted) [15]

  • Preparation of Inoculum: Prepare a standardized inoculum of the yeast isolate from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

  • Drug Dilution: Prepare serial twofold dilutions of 5-Fluorocytosine in RPMI 1640 medium in a 96-well microtiter plate. The final concentrations should typically range from 0.125 to 64 µg/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared yeast suspension to achieve a final concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 24 to 48 hours.

  • Reading of Results: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of 5-Fluorocytosine that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control well. The endpoint is read spectrophotometrically or visually.

Safety and Handling

5-Fluorocytosine should be handled with care in a laboratory setting. It is suspected of damaging fertility or the unborn child.[2] Personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling the powder.[2] It is light-sensitive and should be stored in a cool, dark place (2-8°C).[9]

Conclusion

5-Fluorocytosine remains a critical component in the treatment of severe fungal infections, particularly in combination therapy. Its unique, fungus-specific mechanism of action provides a basis for its therapeutic efficacy and its utility as a research tool. This guide has provided a detailed overview of its properties, uses, and relevant experimental protocols to support ongoing research and development in the fields of mycology and infectious disease.

References

The Strategic Integration of Fluorinated Benzoic Acid Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The deliberate incorporation of fluorine into molecular scaffolds represents a cornerstone of contemporary medicinal chemistry. This guide explores the multifaceted applications of fluorinated benzoic acids, a privileged structural motif, in the design and development of novel therapeutic agents. By leveraging the unique physicochemical properties of fluorine, researchers can strategically modulate the pharmacokinetic and pharmacodynamic profiles of benzoic acid derivatives to yield compounds with enhanced efficacy, selectivity, and metabolic stability. This document provides an in-depth overview of the biological activities, mechanisms of action, and key experimental protocols pertinent to this important class of molecules.

The Physicochemical Impact of Fluorination

The introduction of fluorine into the benzoic acid scaffold can profoundly alter a molecule's properties in several ways that are advantageous for drug design.[1][2][3] The high electronegativity and small atomic radius of fluorine can influence a molecule's lipophilicity, metabolic stability, acidity, and ability to interact with biological targets.[2] This makes fluorinated benzoic acid derivatives particularly attractive for creating drug candidates with improved efficacy and reduced side effects.[2]

Key advantages include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[4] Strategic placement of fluorine at metabolically labile positions can block oxidation, thereby increasing the drug's half-life and bioavailability.[4]

  • Binding Affinity and Selectivity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, enhancing binding affinity and selectivity.

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[3]

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the carboxylic acid group, influencing its ionization state at physiological pH and thereby affecting solubility and target engagement.

Therapeutic Applications and Mechanisms of Action

Fluorinated benzoic acids are integral components of a diverse range of therapeutic agents, targeting a variety of diseases.

Anti-inflammatory Agents: COX Inhibition

A significant application of fluorinated benzoic acids is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[4] Diflunisal, a difluorophenyl derivative of salicylic acid, is a non-selective COX inhibitor used to treat pain and inflammation. Celecoxib, a selective COX-2 inhibitor, features a trifluoromethyl group.[4] Its selectivity for COX-2 is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4] The anti-inflammatory effects of these drugs stem from the inhibition of prostaglandin synthesis.[4]

Anticancer Agents: Induction of Apoptosis

Certain fluorinated benzoic acid derivatives have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death).[4] This process is often mediated through the intrinsic pathway, which involves the activation of a cascade of caspase enzymes.[4] The activation of the initiator caspase-9 leads to the activation of executioner caspases-3 and -7, ultimately resulting in cell death.[5][6][7] This pathway is tightly regulated by the Bcl-2 family of proteins.[4]

Ophthalmic Agents: LFA-1 Antagonism

Lifitegrast is a fluorinated benzoic acid derivative that acts as a lymphocyte function-associated antigen-1 (LFA-1) antagonist.[4] It is used for the treatment of dry eye disease.[1][4][8][9][10][11] Lifitegrast binds to LFA-1 on T-cells and prevents its interaction with intercellular adhesion molecule-1 (ICAM-1), thereby inhibiting T-cell activation and migration, and reducing inflammation.[1][4][8][9][10][11]

Antimicrobial Agents

Fluorinated benzoic acid derivatives have also been explored as antibacterial and antifungal agents.[12][13] Some derivatives have shown inhibitory activity against Gram-positive bacteria.[14] For instance, pyrazole derivatives of 4-fluorobenzoic acid have demonstrated significant antibacterial activity.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for representative fluorinated benzoic acid derivatives across different therapeutic areas.

Table 1: Anti-inflammatory Activity

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
DiflunisalCOX-1/COX-2-Non-selective
CelecoxibCOX-20.04 (COX-2)>30
FlurbiprofenCOX-1/COX-20.64Non-selective

Table 2: Anticancer Activity

Compound/DrugCancer Cell LineIC50 (µM)
Fluorinated Benzothiazole DerivativesHOP-92 (Non-small cell lung)0.0718
Cisplatin (Standard)Various1.1 - 8.8
3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)Not Reported
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)Not Reported

Table 3: Antibacterial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
N-(4-chlorophenyl)-2-fluorobenzamide125250500>500
N-(4-methylphenyl)-2-fluorobenzamide250500>500>500
N-(4-methoxyphenyl)-2-fluorobenzamide250250500>500
Ciprofloxacin (Standard)0.25 - 1.00.125 - 0.50.015 - 0.1250.25 - 1.0
Vancomycin (Standard)0.5 - 2.00.5 - 2.0--

Experimental Protocols

Protocol 1: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Recombinant human COX-1 or COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (fluorinated benzoic acid derivative)

  • DMSO (vehicle)

  • Tris-HCl buffer (pH 8.0)

  • Hematin (co-factor)

  • L-epinephrine (co-factor)

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare recombinant human COX-1 or COX-2 enzyme in Tris-HCl buffer containing necessary cofactors.[4]

  • Compound Preparation: Dissolve the test compound in DMSO to create a stock solution, then perform serial dilutions to obtain a range of concentrations.[4]

  • Assay Reaction:

    • In a 96-well plate, add 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.[15]

    • Add 20 µL of the enzyme solution (0.2 µg COX-2 or 0.1 µg COX-1).[15]

    • Add 2 µL of the test compound dilution or a reference inhibitor.

    • Pre-incubate the enzyme-inhibitor mixture at 37°C for 10 minutes.[15]

  • Initiation and Termination:

    • Initiate the reaction by adding 10 µl of arachidonic acid.[16]

    • Incubate for exactly two minutes at 37°C.[16]

    • Stop the reaction by adding 30 µl of saturated stannous chloride solution.[16]

  • Detection: The product (e.g., Prostaglandin E2) can be measured using various methods, such as ELISA or LC-MS/MS.[15] A fluorometric approach can also be used where the rate of fluorescence increase is proportional to COX activity.[4]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.[4]

Protocol 2: Caspase-3/7 Activity Assay (Luminescent)

This assay quantifies the activity of executioner caspases 3 and 7, key markers of apoptosis.

Materials:

  • Cells treated with the fluorinated benzoic acid derivative

  • Caspase-Glo® 3/7 Reagent

  • 96-well white-walled plates

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with the fluorinated benzoic acid derivative at various concentrations for a specified duration to induce apoptosis.[4]

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.[17]

  • Detection: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Normalize the data to a control and express the results as a fold-change in caspase activity.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compound (fluorinated benzoic acid derivative)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in the appropriate growth medium in a 96-well plate.[12]

  • Inoculation: Add the standardized inoculum to each well.[12]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]

Visualizing Signaling Pathways and Workflows

Inhibition of the Cyclooxygenase (COX) Pathway

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Fluorinated_Benzoic_Acid Fluorinated Benzoic Acid Derivatives Fluorinated_Benzoic_Acid->COX_Enzyme

Caption: Inhibition of the COX pathway by fluorinated benzoic acid derivatives.

Induction of Apoptosis via the Intrinsic Pathway

Intrinsic_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Fluorinated_Benzoic_Acid Fluorinated Benzoic Acid Derivatives Cellular_Stress Cellular Stress Fluorinated_Benzoic_Acid->Cellular_Stress Cellular_Stress->Cytochrome_c release Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome recruited to Procaspase3 Procaspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis via the intrinsic pathway.

Mechanism of LFA-1 Antagonism by Lifitegrast

LFA1_Antagonism cluster_TCell cluster_APC T_Cell T-Cell APC Antigen Presenting Cell (APC) LFA1 LFA-1 ICAM1 ICAM-1 LFA1->ICAM1 binds Inflammation Inflammation ICAM1->Inflammation leads to Lifitegrast Lifitegrast Lifitegrast->LFA1 blocks

Caption: Mechanism of LFA-1 antagonism by Lifitegrast.

General Experimental Workflow for High-Throughput Screening

HTS_Workflow Target_ID Target Identification and Validation Assay_Dev Assay Development and Optimization Target_ID->Assay_Dev Primary_Screen Primary Screen (High-Throughput) Assay_Dev->Primary_Screen Data_Analysis Data Analysis Primary_Screen->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID Secondary_Screen Secondary Screen (Hit Confirmation) Hit_ID->Secondary_Screen Lead_Opt Lead Optimization Secondary_Screen->Lead_Opt

Caption: A general workflow for a high-throughput screening program.

Conclusion

Fluorinated benzoic acid derivatives represent a versatile and powerful platform in drug discovery. The strategic incorporation of fluorine allows for the fine-tuning of molecular properties to enhance therapeutic potential. The examples of successful drugs like Diflunisal, Celecoxib, and Lifitegrast underscore the value of this chemical space. Continued exploration of this class of compounds, guided by a thorough understanding of their structure-activity relationships and mechanisms of action, holds significant promise for the development of novel and improved therapies for a wide range of diseases.

References

A Comprehensive Technical Overview of 2-Amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Amino-5-fluorobenzoic acid, also known as 5-fluoroanthranilic acid, is a fluorinated derivative of anthranilic acid. This compound serves as a valuable building block in organic synthesis and has applications in biochemical research, particularly as a counter-selection agent in yeast genetics. This document provides a detailed summary of its core physicochemical properties and outlines a common experimental protocol for its synthesis.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These properties are crucial for its application in experimental design and chemical synthesis.

PropertyValueCitations
Molecular FormulaC₇H₆FNO₂[1][2][3]
Molecular Weight155.13 g/mol [1][2][4]
IUPAC NameThis compound[1]
CAS Number446-08-2[3][4][5]
AppearanceWhite to light yellow crystalline powder[2]
Melting Point181-183 °C[4][5]
Synonyms5-Fluoroanthranilic acid, 5-FAA, NSC 513308[2][3]

Experimental Protocol: Synthesis of this compound

A standard laboratory procedure for the synthesis of this compound involves the catalytic hydrogenation of 2-nitro-5-fluorobenzoic acid. The following protocol is based on established methods.[5]

Materials:

  • 2-nitro-5-fluorobenzoic acid

  • Ethanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite)

Procedure:

  • Dissolution: Dissolve 2-nitro-5-fluorobenzoic acid in ethanol in a suitable reaction vessel.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

  • Hydrogenation: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for approximately 4 hours.

  • Catalyst Removal: Upon completion of the reaction, remove the Pd/C catalyst by filtration through a pad of diatomaceous earth.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound.

The following diagram illustrates the workflow for this synthesis.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation start Dissolve 2-nitro-5-fluorobenzoic acid in Ethanol add_catalyst Add 10% Pd/C Catalyst start->add_catalyst react Stir under H₂ atmosphere (Room Temp, 4h) add_catalyst->react Proceed to reaction filter Filter through Celite to remove Catalyst react->filter Reaction complete concentrate Concentrate Filtrate (Reduced Pressure) filter->concentrate end_product This compound concentrate->end_product

Synthesis of this compound.

Applications in Research

This compound is noted for its role as a toxic antimetabolite in the tryptophan pathway of yeast.[3] This property allows it to be used as a counter-selection agent for the TRP1 gene, a common genetic marker in Saccharomyces cerevisiae. Its utility in such genetic manipulation procedures makes it a significant compound in molecular biology and genetics research.[3]

References

The Core Mechanism of 2-Amino-5-fluorobenzoic Acid in Yeast: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluorobenzoic acid (5-FAA), a structural analog of the tryptophan precursor anthranilic acid, serves as a potent and specific counterselection agent in the yeast Saccharomyces cerevisiae. Its mechanism of action is intricately linked to the tryptophan biosynthesis pathway, providing a powerful tool for genetic manipulation. This technical guide elucidates the core mechanism of 5-FAA, presents relevant quantitative data, details experimental protocols for its application, and provides visual representations of the involved pathways and workflows.

Core Mechanism of Action

The toxicity of this compound in Saccharomyces cerevisiae is not inherent to the compound itself but results from its metabolic conversion into a toxic product by the enzymes of the tryptophan biosynthesis pathway. This process is known as "lethal synthesis."[1][2]

Yeast cells proficient in tryptophan synthesis will take up 5-FAA and process it as if it were its natural analog, anthranilic acid. A series of enzymatic reactions, beginning with anthranilate phosphoribosyltransferase (encoded by the TRP4 gene), converts 5-FAA into 5-fluorotryptophan.[2][3] The incorporation of this fluorinated analog into proteins disrupts their structure and function, leading to cell death.

Conversely, yeast strains that are auxotrophic for tryptophan due to mutations in the genes of the tryptophan biosynthesis pathway (e.g., trp1, trp3, trp4, or trp5) are unable to metabolize 5-FAA into its toxic downstream products.[1][3] This inability to process the compound renders them resistant to its effects, allowing them to grow in the presence of 5-FAA, provided that the medium is supplemented with tryptophan. This principle forms the basis of 5-FAA-based counterselection.

Quantitative Data

The efficacy of 5-FAA as a counterselection agent is dependent on its concentration in the growth medium. The selection is robust, with a low frequency of spontaneous resistance, making it a reliable tool for genetic screening.

ParameterValueNotes
Working Concentration 0.5 g/L - 1 g/L (0.05% - 0.1% w/v)The optimal concentration can be strain-dependent and may require empirical determination.
Spontaneous Resistance Frequency Approximately 6 x 10⁻⁷This low frequency ensures a high signal-to-noise ratio in selection experiments.[3]
Solvent for Stock Solution Ethanol or Dimethyl Sulfoxide (DMSO)5-FAA is sparingly soluble in water.

Experimental Protocols

The following are detailed methodologies for the preparation of 5-FAA containing media and the execution of a plasmid shuffling experiment, a common application of 5-FAA counterselection.

Preparation of 5-FAA Counterselection Medium

Materials:

  • Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate

  • Ammonium sulfate

  • Glucose (Dextrose)

  • Complete Supplement Mixture (CSM) or appropriate amino acid drop-out mix

  • L-tryptophan

  • This compound (5-FAA)

  • Ethanol (100%) or DMSO

  • Bacteriological Agar

Protocol:

  • Prepare a 100x 5-FAA stock solution: Dissolve 5 g of 5-FAA in 100 ml of 100% ethanol or DMSO. Store in a light-protected container at -20°C.

  • Prepare the basal medium: For 1 liter of medium, dissolve the following in 900 ml of deionized water:

    • 1.7 g YNB without amino acids and ammonium sulfate

    • 5 g Ammonium sulfate

    • 20 g Glucose

    • The appropriate amount of CSM or drop-out mix (ensure it contains all necessary amino acids except for tryptophan initially, if selecting for tryptophan auxotrophs, but for counterselection, a complete supplement is often used).

    • 20 g Agar

  • Autoclave: Sterilize the basal medium by autoclaving for 20 minutes.

  • Cool the medium: Place the autoclaved medium in a 55-60°C water bath to cool. Holding the medium at this temperature is crucial to prevent solidification while allowing for the addition of heat-sensitive components.

  • Add supplements:

    • Aseptically add 100 ml of a filter-sterilized 10x tryptophan solution (final concentration will depend on the specific requirements of the strain, typically 20-100 mg/L).

    • Add 10 ml of the 100x 5-FAA stock solution to achieve a final concentration of 0.5 g/L. Swirl gently to mix.

  • Pour plates: Pour the 5-FAA containing medium into sterile petri dishes and allow them to solidify.

  • Storage: Store the plates at 4°C, protected from light. They are typically stable for several weeks.

Plasmid Shuffling using 5-FAA Counterselection

This protocol describes the process of exchanging a plasmid carrying a wild-type gene and the TRP1 marker for a second plasmid carrying a mutant version of the gene and a different selectable marker (e.g., URA3).

Materials:

  • Yeast strain containing a plasmid with the gene of interest and a TRP1 selectable marker.

  • A second plasmid carrying a mutant allele of the gene of interest and a different selectable marker (e.g., URA3).

  • Standard yeast transformation reagents.

  • Selective media (e.g., SC-Ura) to select for the incoming plasmid.

  • 5-FAA counterselection plates.

Protocol:

  • Transformation: Transform the yeast strain containing the first (TRP1-marked) plasmid with the second (URA3-marked) plasmid carrying the mutant allele.

  • Initial Selection: Plate the transformation mixture on selective medium that allows for the growth of cells containing the second plasmid (e.g., SC-Ura). This selects for cells that have taken up the new plasmid.

  • Growth in Non-selective Medium (Optional but Recommended): Inoculate a few colonies from the transformation plate into a rich, non-selective liquid medium (e.g., YPD) and grow overnight. This allows for the spontaneous loss of the first (TRP1-marked) plasmid.

  • Counterselection: Plate dilutions of the overnight culture onto 5-FAA containing plates. Also, plate a dilution onto a rich medium (e.g., YPD) to calculate the total number of viable cells.

  • Incubation: Incubate the plates at the appropriate temperature for 3-5 days.

  • Analysis: Only cells that have lost the TRP1-marked plasmid will be able to grow on the 5-FAA plates. These colonies now presumably carry only the second plasmid with the mutant allele. The phenotype of these colonies can then be assessed to study the function of the mutated gene.

Visualizations

The following diagrams illustrate the mechanism of action of 5-FAA and a typical experimental workflow.

mechanism_of_action cluster_cell Yeast Cell cluster_pathway Tryptophan Biosynthesis Pathway cluster_wildtype Wild-type (TRP+) cluster_mutant Mutant (trp-) FAA_ext This compound (5-FAA) FAA_int 5-FAA FAA_ext->FAA_int Uptake TRP4 TRP4 FAA_int->TRP4 Anthranilate Phosphoribosyltransferase Anthranilate Anthranilate PRA 5-Fluoro-Phosphoribosylanthranilate TRP4->PRA TRP1_isomerase TRP1 PRA->TRP1_isomerase Phosphoribosylanthranilate Isomerase CDRP 5-Fluoro-Carboxyphenylamino- deoxyribulose Phosphate TRP1_isomerase->CDRP TRP1_synthase TRP1 CDRP->TRP1_synthase Indole-3-glycerol-phosphate Synthase IGP 5-Fluoro-Indole-3-glycerol Phosphate TRP1_synthase->IGP TRP5 TRP5 IGP->TRP5 Tryptophan Synthase Fluorotryptophan 5-Fluorotryptophan TRP5->Fluorotryptophan Disruption Protein Disruption & Cell Death Fluorotryptophan->Disruption FAA_mutant 5-FAA No_Conversion No Conversion Resistance Resistance & Survival

Caption: Mechanism of this compound (5-FAA) action in yeast.

experimental_workflow start Yeast with Plasmid 1 (GeneX, TRP1) transform Transform with Plasmid 2 (geneX-mutant, URA3) start->transform select_ura Select on SC-Ura Medium transform->select_ura colonies Colonies with both plasmids select_ura->colonies culture Grow in non-selective medium (optional, for plasmid loss) colonies->culture plate_faa Plate on 5-FAA Medium culture->plate_faa plate_ypd Plate on YPD (viability control) culture->plate_ypd incubate Incubate plate_faa->incubate plate_ypd->incubate analyze Analyze Colonies incubate->analyze no_growth No Growth (if mutant is lethal) incubate->no_growth

Caption: Experimental workflow for plasmid shuffling using 5-FAA counterselection.

References

An In-depth Technical Guide to the Safe Handling of 2-Amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive safety protocols and handling precautions for 2-Amino-5-fluorobenzoic acid (CAS No: 446-08-2). Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity in a laboratory setting.

Core Safety and Hazard Information

This compound is classified as a hazardous substance requiring careful handling. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3][4]

GHS Hazard Classification
  • Signal Word: Warning[1][2][3][5]

  • Hazard Pictogram:

    • GHS07 (Exclamation Mark)[2][3]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3][4][6]

    • H319: Causes serious eye irritation.[1][2][3][4][6]

    • H335: May cause respiratory irritation.[1][2][3][4][6]

  • Precautionary Statements:

    • Prevention: P261, P264, P271, P280[1][2][4][5][6]

    • Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364[1][5][6]

    • Storage: P403+P233, P405[1][4][6]

    • Disposal: P501[1][6]

Data Presentation: Physical, Chemical, and Toxicological Properties

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 446-08-2[1][2][3]
Molecular Formula C₇H₆FNO₂[2][7][8]
Molecular Weight 155.13 g/mol [2]
Appearance Crystalline solid, Off-white to light brown powder[7]
Melting Point 181-183 °C (lit.)
Solubility Soluble in Ethanol (~20 mg/ml), DMSO (~30 mg/ml), DMF (~30 mg/ml).[7][8] Poorly soluble in water (~0.25 mg/ml in PBS, pH 7.2).[7][8][7][8]
Stability Stable for ≥4 years when stored at -20°C.[7][8]
Flash Point Not applicable.[3][5]

Table 2: Toxicological Data

EndpointValueNotes
Acute Toxicity (Oral, Dermal, Inhalation) No data availableThe toxicological properties have not been fully investigated.[1]
Skin Corrosion/Irritation Category 2 (Irritant)Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Category 2/2A (Irritant)Causes serious eye irritation.[1][2][3]
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data availableNot identified as a carcinogen by IARC.[2]
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)May cause respiratory irritation.[1][2][3][5] Target organ: Respiratory system.[1][5]
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Experimental Protocols

While specific experimental safety studies for this compound are not publicly documented, its hazard classifications are determined by standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The methodologies for assessing the key hazards are outlined below.

Skin Irritation Testing (Representative Protocol: OECD 404)

This test evaluates the potential of a substance to cause skin irritation.

  • Principle: A single dose of the test substance is applied to the skin of a laboratory animal (typically an albino rabbit) and observed for dermal reactions.

  • Methodology:

    • Animal Preparation: Approximately 24 hours prior to the test, fur is clipped from the dorsal area of the test animal.

    • Substance Application: A 0.5 g or 0.5 mL dose of the test substance is applied to a small patch of skin (approx. 6 cm²) and covered with a gauze patch.

    • Exposure: The patch remains in place for a 4-hour exposure period.

    • Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling). Observations are scored at 1, 24, 48, and 72 hours post-exposure.

    • Classification: The mean scores for erythema and edema are used to determine the irritation category.

Eye Irritation Testing (Representative Protocol: OECD 405)

This test assesses the potential for a substance to cause serious eye damage or irritation.[9][10][11]

  • Principle: A single dose of the substance is applied to one eye of an experimental animal (albino rabbit), with the untreated eye serving as a control.[11] The use of analgesics and anesthetics is recommended to minimize animal distress.[9]

  • Methodology:

    • Pre-Test Analysis: A weight-of-the-evidence analysis of existing data is performed first to avoid unnecessary animal testing.[9][10] In vitro methods are considered as an initial step.[12]

    • Animal Selection: Healthy adult albino rabbits with no pre-existing eye irritation or defects are used.[10]

    • Substance Instillation: A single dose of the test substance is applied into the conjunctival sac of one eye.

    • Observation: The eye is examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[10][11] The observation period can be extended up to 21 days to assess the reversibility of effects.[10][11]

    • Classification: The severity and reversibility of the observed ocular lesions are scored to classify the substance's irritation potential.[11]

Respiratory Irritation Assessment (General Approach)

There is no single, universally adopted in vivo guideline for respiratory irritation akin to skin or eye tests.[13] Assessment often involves a combination of data.

  • Principle: To evaluate the potential of an inhaled substance to cause reversible inflammatory or sensory changes in the respiratory tract.

  • Methodology (Illustrative Inhalation Challenge):

    • Exposure System: A whole-body or nose-only inhalation chamber is used to expose test animals (typically rodents) to a controlled concentration of the test article as an aerosolized powder or vapor.

    • Control Group: A control group is exposed to filtered air under identical conditions.

    • Monitoring: During and after exposure, animals are monitored for clinical signs of respiratory distress (e.g., changes in breathing pattern, nasal discharge).

    • Pulmonary Function Testing: Spirometry or plethysmography is performed before, during, and after exposure to measure changes in lung function.[14][15]

    • Histopathology: After the observation period, tissues from the respiratory tract are examined microscopically for evidence of inflammation, cell damage, or other pathological changes.

Mandatory Visualizations: Workflows and Pathways

Safe Handling and Emergency Response Workflow

The following diagram outlines the critical workflow for safely managing this compound in a laboratory setting, from initial risk assessment to emergency response.

SafeHandlingWorkflow Safe Handling and Emergency Response Workflow for this compound cluster_routine Routine Handling Procedure cluster_emergency Emergency Response cluster_spill_response Spill Response Protocol cluster_exposure_response First Aid Protocol assess 1. Risk Assessment - Review Safety Data Sheet (SDS) - Identify Hazards: Skin, Eye, Respiratory Irritant controls 2. Implement Controls - Engineering: Chemical Fume Hood - Administrative: SOP Review assess->controls ppe 3. Don Personal Protective Equipment (PPE) - Nitrile Gloves - Safety Goggles (EN 166) - Lab Coat controls->ppe handling 4. Chemical Handling - Weigh/transfer powder in hood - Avoid generating dust - Keep container closed when not in use ppe->handling storage 5. Storage - Tightly sealed container - Cool, dry, well-ventilated area - Away from strong oxidizing agents/bases handling->storage Post-use decon 6. Decontamination & Disposal - Clean work surfaces - Dispose of waste per regulations - Wash hands thoroughly handling->decon End of procedure spill Spill Occurs handling->spill exposure Personnel Exposure handling->exposure storage->decon End of life spill_evac Alert others & Evacuate area spill->spill_evac exp_inhale Inhalation: Move to fresh air. Seek medical attention. exposure->exp_inhale exp_skin Skin: Wash with soap & water for 15 min. Seek medical attention if irritation persists. exposure->exp_skin exp_eye Eyes: Rinse with water for 15 min. Remove contacts. Seek medical attention. exposure->exp_eye exp_ingest Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention. exposure->exp_ingest spill_ppe Don appropriate PPE spill_evac->spill_ppe spill_contain Contain spill with inert absorbent (e.g., sand, vermiculite) spill_ppe->spill_contain spill_collect Sweep into a sealed container for hazardous waste disposal spill_contain->spill_collect

Caption: Logical workflow for routine handling and emergency response.

Detailed Precautionary Measures

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2][16]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][17][18]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly sealing safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][16]

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[1][2][16]

    • A lab coat and appropriate protective clothing should be worn to prevent skin contact.[1][16][18]

  • Respiratory Protection: For operations that may generate significant dust or exceed exposure limits, use a NIOSH/MSHA or European Standard EN 149 approved particulate respirator (e.g., N95 type).[1][2][5]

Safe Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[1][7] Avoid the formation of dust and aerosols.[1][2][16] When weighing, do so within an enclosure or fume hood to contain dust.[19] Wash hands thoroughly after handling the product.[1][3][7]

  • Storage: Store in a cool, dry, and well-ventilated place.[1][2] Keep the container tightly closed.[1][2]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and amines.[1]

Accidental Release and Disposal
  • Spill Response: In case of a spill, evacuate the area.[2][16] Wearing full PPE, cover the spill with a dry, inert material (e.g., sand, vermiculite), and sweep it into a suitable, closed container for disposal.[1][2] Avoid creating dust.[1][2][16]

  • Waste Disposal: Dispose of the chemical and any contaminated materials as hazardous waste.[1][2] This should be done through a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[1][2] Do not empty into drains.[2]

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Amino-5-fluorobenzoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the incorporation of 2-Amino-5-fluorobenzoic acid into synthetic peptides. This non-canonical amino acid offers unique properties for peptide design, including its potential as a fluorescent probe and its ability to influence peptide conformation and biological activity. The following sections detail the properties of this compound, protocols for its use in solid-phase peptide synthesis (SPPS), and methods for the purification and analysis of the resulting peptides.

Introduction to this compound in Peptide Synthesis

This compound, a derivative of anthranilic acid, is a versatile building block in peptide chemistry. Its aromatic structure and the presence of a fluorine atom offer several advantages in the design of novel peptides. The fluorine substituent can enhance metabolic stability, improve binding affinity, and alter the electronic properties of the peptide. Furthermore, the inherent fluorescence of the aminobenzoic acid scaffold allows for its use as an intrinsic fluorescent probe to study peptide structure, dynamics, and interactions without the need for external labels. This can be particularly valuable in high-throughput screening and diagnostic applications. While traditionally used in solution-phase synthesis, its Fmoc-protected form is amenable to modern solid-phase peptide synthesis (SPPS) techniques.[1]

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
Appearance Solid
Melting Point 181-183 °C
Solubility Soluble in DMF, DMSO, and Ethanol[2]
UV Absorption Maxima (λmax) 215, 245, 348 nm[2]

Experimental Protocols

Fmoc Protection of this compound

For incorporation into peptides using standard Fmoc-SPPS, the amino group of this compound must first be protected with the fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

  • This compound

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Dissolve this compound in a 10% aqueous solution of sodium bicarbonate.

  • Add a solution of Fmoc-OSu in 1,4-dioxane dropwise to the stirring amino acid solution at room temperature.

  • Allow the reaction to proceed for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture with 1 M HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield Fmoc-2-amino-5-fluorobenzoic acid.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporation of Fmoc-2-amino-5-fluorobenzoic Acid

This protocol outlines the manual synthesis of a peptide containing this compound on a Rink Amide resin for a C-terminally amidated peptide. The process involves cycles of Fmoc deprotection and coupling of the next Fmoc-protected amino acid.

Materials:

  • Rink Amide MBHA resin (loading: 0.5-0.7 mmol/g)

  • Fmoc-protected amino acids (including Fmoc-2-amino-5-fluorobenzoic acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

SPPS Cycle:

SPPS_Workflow Resin Start: Rink Amide Resin Swell 1. Swell Resin in DMF Resin->Swell Deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection1 Wash1 3. Wash (DMF) Deprotection1->Wash1 Coupling 4. Couple Fmoc-AA-OH (DIC/Oxyma in DMF) Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Repeat Repeat steps 2-5 for each amino acid Wash2->Repeat Repeat->Deprotection1 Next cycle FinalDeprotection 6. Final Fmoc Deprotection Repeat->FinalDeprotection Final cycle Wash3 7. Wash (DMF, DCM) FinalDeprotection->Wash3 Cleavage 8. Cleavage and Deprotection (TFA/TIS/H₂O) Wash3->Cleavage Precipitation 9. Precipitate in cold ether Cleavage->Precipitation Purification 10. Purify by HPLC Precipitation->Purification

Fmoc Solid-Phase Peptide Synthesis Workflow.

Detailed Steps:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours. To couple Fmoc-2-amino-5-fluorobenzoic acid, a double coupling (repeating the coupling step with fresh reagents) may be beneficial to ensure high efficiency.

  • Washing: Wash the resin with DMF (5 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Washing: Wash the resin with DMF (5 times) and DCM (5 times) and dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

Data Presentation: Expected Yield and Purity

The yield and purity of peptides containing this compound will depend on the overall sequence, length, and the efficiency of each coupling step. While specific data for a wide range of peptides is not available, the following table provides a general expectation based on standard Fmoc-SPPS of short to medium-length peptides.

ParameterExpected RangeNotes
Crude Peptide Yield 60-85%Based on the initial resin loading.
Crude Peptide Purity (by HPLC) 50-80%Dependent on sequence difficulty and coupling efficiency.
Purified Peptide Yield 15-40%Post-HPLC purification.
Final Purity (by HPLC) >95%After purification.

Purification and Analysis

5.1. High-Performance Liquid Chromatography (HPLC) Purification:

  • Column: Reverse-phase C18 column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of increasing mobile phase B (e.g., 5% to 95% B over 30 minutes) is typically used to elute the peptide.

  • Detection: UV detection at 220 nm and 280 nm. The incorporation of this compound will also allow for detection at its absorbance maximum of 348 nm.

5.2. Mass Spectrometry (MS) Analysis:

  • Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptide. The observed mass should correspond to the calculated mass of the desired peptide.

5.3. Fluorescence Spectroscopy:

  • To characterize the fluorescent properties of the peptide, dissolve the purified peptide in a suitable buffer (e.g., PBS).

  • Measure the fluorescence emission spectrum using an excitation wavelength around the absorbance maximum of the this compound residue (approximately 348 nm).

  • Determine the quantum yield relative to a known standard (e.g., quinine sulfate).

Application Example: Drug Discovery Workflow for Antimicrobial Peptides

The incorporation of non-canonical amino acids like this compound is a key strategy in the development of novel antimicrobial peptides (AMPs) with enhanced stability and activity.[3] The following workflow illustrates the process.

DrugDiscovery_Workflow Start Lead AMP Identification Design Peptide Design & In Silico Screening (Incorporate 2-Amino-5- fluorobenzoic acid) Start->Design Synthesis Solid-Phase Peptide Synthesis Design->Synthesis Purification HPLC Purification Synthesis->Purification Characterization MS and Fluorescence Characterization Purification->Characterization Activity Antimicrobial Activity Assays (MIC, MBC) Characterization->Activity Toxicity Hemolysis & Cytotoxicity Assays Activity->Toxicity Optimization Structure-Activity Relationship (SAR) Studies & Optimization Toxicity->Optimization Optimization->Design Iterate Lead Lead Candidate Optimization->Lead Select

Drug Discovery Workflow for Novel Antimicrobial Peptides.

This workflow begins with the identification of a lead antimicrobial peptide. Novel analogs are then designed, incorporating this compound to potentially improve properties like proteolytic stability or membrane interaction. These designed peptides are then synthesized, purified, and characterized. Their biological activity is assessed through minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays against target pathogens. Concurrently, toxicity is evaluated using hemolysis and cytotoxicity assays. The data from these assays inform structure-activity relationship (SAR) studies, leading to further design iterations and optimization until a promising lead candidate is identified for further preclinical development.

References

Application Notes: 2-Amino-5-fluorobenzoic Acid as a Versatile Precursor in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-fluorobenzoic acid is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. The incorporation of a fluorine atom at the 5-position of the anthranilic acid scaffold can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting drug molecules.[1] This document provides detailed application notes and experimental protocols for the synthesis of three major classes of bioactive compounds derived from this compound: Quinazolinones, Aminoquinolines, and Triazoloquinazolines.

Synthesis of 6-Fluoroquinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with diverse pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The following protocols detail the synthesis of 6-fluoro-2,3-disubstituted-4(3H)-quinazolinones from this compound.

Experimental Protocols

Protocol 1.1: Synthesis of 6-Fluoro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one

This protocol describes the initial cyclization of this compound to form a benzoxazinone intermediate.

  • Materials: this compound, 4-fluorobenzoyl chloride, dry pyridine.

  • Procedure:

    • Dissolve 0.1 mole of this compound in 30 mL of dry pyridine.

    • Slowly add this solution to a stirred solution of 0.15 mole of 4-fluorobenzoyl chloride in 30 mL of dry pyridine.

    • Stir the reaction mixture vigorously for 1 hour at room temperature.

    • The resulting product, 6-fluoro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one, can be used in the next step without further purification or can be isolated by precipitation with ice-cold water and filtration.

Protocol 1.2: Synthesis of 3-Amino-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one

This step involves the reaction of the benzoxazinone intermediate with hydrazine hydrate to form the aminoquinazolinone core.

  • Materials: 6-Fluoro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one, hydrazine hydrate, dry pyridine.

  • Procedure:

    • To a solution of 0.01 mole of 6-fluoro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one in 30 mL of dry pyridine, add 0.015 mole of hydrazine hydrate.

    • Heat the mixture under reflux for 4 hours.

    • After cooling, the product can be isolated by pouring the reaction mixture into crushed ice, followed by filtration and drying.

Protocol 1.3: Synthesis of 3-(Substituted benzylideneamino)-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-ones

This final step involves the condensation of the aminoquinazolinone with various aldehydes to generate a library of Schiff base derivatives.

  • Materials: 3-Amino-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one, various substituted aldehydes, glacial acetic acid.

  • Procedure:

    • Mix equimolar quantities of 3-amino-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one and the desired substituted aldehyde in glacial acetic acid.

    • Heat the mixture under reflux for 6 hours.

    • Cool the reaction mixture and pour it into crushed ice.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain the final product.

Quantitative Data

The following table summarizes the yield and analytical data for a representative series of synthesized 3-(substituted benzylideneamino)-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-ones.

CompoundSubstituentYield (%)1H NMR (δ, ppm)MS (m/z)
6a H688.5 (s, 1H, N=CH), 7.2-8.2 (m, 13H, Ar-H)347 [M+H]+
6b 4-Cl758.6 (s, 1H, N=CH), 7.3-8.3 (m, 12H, Ar-H)381 [M+H]+
6c 4-F728.5 (s, 1H, N=CH), 7.1-8.2 (m, 12H, Ar-H)365 [M+H]+
6d 4-NO2788.7 (s, 1H, N=CH), 7.4-8.4 (m, 12H, Ar-H)392 [M+H]+

Synthetic Workflow

G A This compound B 6-Fluoro-2-(4-fluorophenyl) -4H-3,1-benzoxazin-4-one A->B 4-Fluorobenzoyl chloride, Pyridine C 3-Amino-6-fluoro-2-(4-fluorophenyl) quinazolin-4(3H)-one B->C Hydrazine hydrate, Pyridine, Reflux D 3-(Substituted benzylideneamino) -6-fluoro-2-(4-fluorophenyl) quinazolin-4(3H)-ones C->D Substituted aldehyde, Glacial acetic acid, Reflux G A This compound B 2-Amino-5-fluorobenzamide A->B 1. SOCl2 2. NH3 C 2-Amino-5-fluorobenzonitrile B->C Dehydration E 6-Fluoro-4-aminoquinoline Derivative C->E ZnCl2, Microwave D Ketone D->E G A Methyl 2-amino-5-fluorobenzoate B Diazonium Salt A->B NaNO2, HCl C Methyl 2-azido-5-fluorobenzoate B->C NaN3 E 7-Fluoro-triazolo-heterocycle C->E Base D Active Methylene Compound D->E G Styrylquinazolinone Styrylquinazolinone CEBPA_Gene C/EBPα Gene Styrylquinazolinone->CEBPA_Gene Upregulates Transcription CEBPA_mRNA C/EBPα mRNA CEBPA_Gene->CEBPA_mRNA Transcription CEBPA_Protein C/EBPα Protein (p42) CEBPA_mRNA->CEBPA_Protein Translation Myeloid_Genes Myeloid-specific Genes CEBPA_Protein->Myeloid_Genes Activates Transcription Differentiation Granulocytic Differentiation Myeloid_Genes->Differentiation G Aminoquinoline Aminoquinoline (Weak Base) Lysosome Lysosome (Acidic pH) Aminoquinoline->Lysosome Accumulates Proton_Pump V-ATPase (Proton Pump) Aminoquinoline->Proton_Pump Neutralizes H+ Lysosomal_Enzymes Lysosomal Hydrolases (pH-dependent) Lysosome->Lysosomal_Enzymes Activates Proton_Pump->Lysosome Maintains Acidity Inhibition Inhibition of Cellular Processes (e.g., Antigen Presentation) Lysosomal_Enzymes->Inhibition Leads to G Triazoloquinazoline Triazoloquinazoline GABA_A_Receptor GABA-A Receptor Triazoloquinazoline->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens GABA GABA GABA->GABA_A_Receptor Binds Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Inhibition_Signal Inhibitory Neurotransmission Hyperpolarization->Inhibition_Signal

References

The Versatility of 2-Amino-5-fluorobenzoic Acid in Medicinal Chemistry: A Focus on Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-fluorobenzoic acid is a versatile building block in medicinal chemistry, serving as a crucial precursor for the synthesis of a wide array of therapeutic agents.[1][2] Its unique structural features, including the presence of a fluorine atom which can enhance metabolic stability and binding affinity, make it an attractive starting material for drug discovery.[3] This fluorinated anthranilic acid derivative has been utilized in the development of drugs for various therapeutic areas, including antiviral (HIV and herpes), anticancer, antidiabetic, and neuroprotective agents.[1][4] This document will provide detailed application notes and protocols for the use of this compound and its isomers in the synthesis of potent anticancer agents, specifically focusing on Epidermal Growth Factor Receptor (EGFR) inhibitors.

Application Note 1: Synthesis of Quinazolinone-Based EGFR Tyrosine Kinase Inhibitors

Derivatives of this compound are pivotal in the synthesis of quinazolinone-based anticancer agents that function as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). The quinazolinone scaffold, readily formed from anthranilic acid derivatives, is a well-established pharmacophore for targeting the ATP-binding site of EGFR. Overexpression or mutation of EGFR is a key driver in the progression of several cancers, most notably non-small cell lung cancer (NSCLC). By inhibiting the tyrosine kinase activity of EGFR, these compounds can block downstream signaling pathways responsible for cell proliferation, survival, and metastasis.

A notable example is the development of second-generation irreversible EGFR inhibitors, such as afatinib and dacomitinib, which utilize isomers of this compound as starting materials in their multi-step synthesis.[5][6][7] Furthermore, novel quinazolinone derivatives incorporating the this compound moiety have been synthesized and evaluated for their potent EGFR inhibitory and anticancer activities.[8][9]

Quantitative Data: In Vitro Activity of Quinazolinone-Based EGFR Inhibitors

The following table summarizes the in vitro inhibitory activity of representative quinazolinone derivatives against EGFR and various cancer cell lines.

CompoundTargetIC50 (nM)Cancer Cell LineGI50 (µM)Reference
AfatinibEGFR (Wild-Type)31--[5]
AfatinibEGFR (Exon 19del)0.2--[5]
AfatinibEGFR (L858R)0.2--[5]
DacomitinibEGFR-HER2-amplified breast cancer cell lines-
Compound 8b EGFR-TK1.37--[8]
Compound 6d EGFR69NCI-H460 (NSCLC)0.789[3]
Erlotinib (Reference)EGFR45--[3]

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.

Signaling Pathway: EGFR Inhibition

The diagram below illustrates the central role of EGFR in cell signaling and the mechanism of action of EGFR tyrosine kinase inhibitors.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR_active Active EGFR (Dimerized & Phosphorylated) EGFR->EGFR_active Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR_active->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR_active->PI3K_AKT_mTOR TKI Quinazolinone TKI (e.g., Afatinib) TKI->EGFR_active Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinazolinone TKIs.

Experimental Protocols

Protocol 1: General Synthesis of Novel 2-((substituted-benzyl)amino)-6-phenoxyquinazolin-4(1H)-one Derivatives (e.g., Compound 8b)

This protocol is adapted from the synthesis of novel quinazolinone derivatives as described by Mohammadi-Farani et al.[8]

Materials:

  • This compound

  • Phenol

  • Copper(I) iodide (CuI)

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • Ethyl chloroformate

  • Triethylamine (Et3N)

  • Substituted benzylamine (e.g., 2-chlorobenzylamine for compound 8b)

  • Dichloromethane (CH2Cl2)

  • Aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate

Procedure:

  • Synthesis of the 6-phenoxy-4H-3,1-benzoxazin-4-one intermediate:

    • A mixture of this compound (5.0 mmol), phenol (5.2 mmol), CuI (0.1 mmol), and NaH (2.0 mmol) in DMF (3 mL) is refluxed at 110°C for 2 hours.

    • To the cooled reaction mixture, ethyl chloroformate (6.0 mmol) is added, followed by the dropwise addition of Et3N (2.0 mmol) at room temperature.

    • The mixture is then refluxed at 110°C for 3 hours.

    • After cooling, the mixture is diluted with CH2Cl2 (2 mL) and aqueous NH4Cl solution (3 mL) and stirred for 30 minutes.

    • The aqueous layer is extracted with CH2Cl2, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the intermediate.

  • Synthesis of the final quinazolinone derivative:

    • A solution of the 6-phenoxy-4H-3,1-benzoxazin-4-one intermediate (1.0 mmol) and the desired substituted benzylamine (1.2 mmol) in DMF (5 mL) is heated at 100°C for 4-6 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

    • The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure 2-((substituted-benzyl)amino)-6-phenoxyquinazolin-4(1H)-one derivative.

Protocol 2: Synthesis of Afatinib (a Second-Generation EGFR Inhibitor)

The synthesis of Afatinib is a multi-step process that starts from 2-amino-4-fluorobenzoic acid, an isomer of the title compound. The following is a generalized representation of a synthetic route. For a detailed, step-by-step industrial synthesis, refer to relevant patents and publications.[10][11]

Experimental Workflow for Afatinib Synthesis:

Afatinib_Synthesis A 2-Amino-4-fluorobenzoic acid B Cyclization A->B C 7-Fluoro-3,4-dihydroquinazolin-4-one B->C D Nitration C->D E 7-Fluoro-6-nitro-3,4-dihydroquinazolin-4-one D->E F Chlorination E->F G 4-Chloro-7-fluoro-6-nitroquinazoline F->G H Nucleophilic Substitution with (S)-3-hydroxytetrahydrofuran G->H I 4-((3-Chloro-4-fluorophenyl)amino)-7-((S)-tetrahydrofuran-3-yloxy)-6-nitroquinazoline H->I J Reduction of Nitro Group I->J K 6-Amino-4-((3-chloro-4-fluorophenyl)amino)-7-((S)-tetrahydrofuran-3-yloxy)quinazoline J->K L Acylation with (E)-4-(dimethylamino)but-2-enoyl chloride K->L M Afatinib L->M

Caption: A representative synthetic workflow for the preparation of Afatinib.

Other Potential Applications

While this document has focused on the well-documented application of this compound in anticancer drug discovery, it is important to note its reported utility as a precursor in other therapeutic areas. Patents and scientific literature suggest its role in the synthesis of:

  • Antiviral agents: As a starting material for quinazolinone-based compounds with activity against viruses such as HIV and herpes simplex virus.[1][6][12]

  • Neuroprotective agents: In the preparation of triazoquinolinones and other heterocyclic systems with potential for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][13]

  • Antidiabetic agents: As a building block for compounds designed to modulate blood glucose levels.[1][14]

Further research and development in these areas are required to fully elucidate the potential of this compound and its derivatives as therapeutic agents.

This compound and its isomers are valuable and versatile intermediates in medicinal chemistry. Their application in the synthesis of potent EGFR tyrosine kinase inhibitors for cancer therapy is well-established, with several compounds demonstrating significant preclinical and clinical efficacy. The synthetic accessibility of the quinazolinone scaffold from this precursor, coupled with the beneficial effects of the fluorine substituent, ensures its continued importance in the design and development of novel targeted therapies. While its potential in other therapeutic areas is noted, further focused research is necessary to translate these initial findings into clinically viable drug candidates.

References

Application Notes and Protocols: Synthesis of Quinolone Fungicides from 2-Amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of quinolone fungicides, with a specific focus on the utilization of 2-Amino-5-fluorobenzoic acid as a key starting material. The protocols detailed herein are intended to guide researchers through the chemical synthesis and evaluation of these potent antifungal agents.

Introduction

Quinolone derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties.[1][2] The introduction of a fluorine atom into the quinoline scaffold can significantly enhance the efficacy and modulate the physicochemical properties of these compounds.[1] this compound is a critical precursor for the synthesis of various pharmaceuticals, including quinolone-based fungicides.[3] This document outlines the synthesis of a key intermediate, 7-fluoro-4-hydroxyquinoline-3-carboxylic acid, via the Gould-Jacobs reaction, and discusses the subsequent potential for developing novel antifungal agents.

Synthesis Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[4] This thermal cyclization process is a cornerstone in the preparation of numerous quinolone-based drugs.[5]

The overall reaction scheme for the synthesis of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid from this compound is presented below. The process involves two main stages:

  • Condensation: this compound reacts with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, ethyl 3-((2-carboxy-4-fluorophenyl)amino)acrylate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperature to yield ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis: The resulting ester is then hydrolyzed to the final product, 7-fluoro-4-hydroxyquinoline-3-carboxylic acid.

Synthesis_Pathway A This compound C Ethyl 3-((2-carboxy-4-fluorophenyl)amino)acrylate (Intermediate) A->C Condensation B Diethyl ethoxymethylenemalonate (DEEM) B->C D Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization (High Temperature) E 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid D->E Hydrolysis (e.g., NaOH, then H+)

Figure 1: Synthesis of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid.

Experimental Protocols

The following protocols are generalized procedures based on the Gould-Jacobs reaction and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or other high-boiling solvent)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Condensation: In a round-bottom flask, combine this compound (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture with stirring at 120-130°C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: Add a high-boiling solvent such as diphenyl ether to the reaction mixture. Heat the solution to reflux (approximately 250°C) for 30 minutes.

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The product, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate.

  • Isolation: Collect the precipitate by filtration and wash with a suitable solvent like ethanol or hexane to remove residual diphenyl ether.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: Hydrolysis to 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Materials:

  • Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Hydrochloric acid (HCl) solution (e.g., 10%)

  • Water

  • Beaker

  • Magnetic stirrer

  • pH meter or pH paper

  • Filtration apparatus

Procedure:

  • Saponification: Suspend the ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux with stirring until the solid dissolves and the reaction is complete (monitor by TLC).

  • Acidification: Cool the reaction mixture to room temperature and carefully acidify with 10% hydrochloric acid to a pH of approximately 2-3. The carboxylic acid product will precipitate.

  • Isolation: Collect the precipitate by filtration, wash thoroughly with cold water to remove any inorganic salts.

  • Drying: Dry the purified 7-fluoro-4-hydroxyquinoline-3-carboxylic acid in a vacuum oven.

Quantitative Data: Antifungal Activity

The following tables summarize the in vitro antifungal activity of various fluoroquinolone derivatives against common fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) or half maximal effective concentration (EC50), which represent the lowest concentration of the compound that inhibits visible growth of the microorganism.

Table 1: Antifungal Activity of Fluoroquinolone Derivatives against Candida albicans

CompoundMIC (µg/mL)Reference
2-[(3-Hydroxyphenylimino)methyl]quinolin-8-olComparable to Fluconazole[6]
2-[(4-hydroxyphenylimino)methyl]quinolin-8-olComparable to Fluconazole[6]
2-[(2,5-dichloro-4-nitrophenylamino)methoxymethyl]quinolin-8-olHigher than Fluconazole[6]
Quinoline-chalcone derivative (PK-10) with FluconazoleGood activity against FLC-resistant strains[7]
2-Aminobenzoic acid derivative 170[8]
2-Aminobenzoic acid derivative 270[8]
Fluconazole0.25 - 16[9]
ItraconazoleMIC50: 0.063[9]
CaspofunginMIC90: 0.25[9]

Table 2: Antifungal Activity of Fluoroquinolone Derivatives against Aspergillus fumigatus

CompoundMIC/MEC (µg/mL)Reference
Fluoroquinolone (NE-E07) with CaspofunginSynergistic effect[10][11]
Voriconazole0.089 (MIC50)[10]
Amphotericin B0.83 (MIC50)[10]
Caspofungin0.052 (MEC50)[10]
T-23070.0156 - 1[12]
SCY-078< 0.5 (MEC90/MIC90)[12]

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

Some quinoline fungicides exert their antifungal effect by targeting essential metabolic pathways in fungi. One such pathway is the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA, RNA, and other essential biomolecules. Specifically, these fungicides can inhibit the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway.

Pyrimidine_Biosynthesis_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis Pathway Carbamoyl_phosphate Carbamoyl phosphate Carbamoyl_aspartate N-Carbamoyl-L-aspartate Carbamoyl_phosphate->Carbamoyl_aspartate Aspartate Aspartate Aspartate->Carbamoyl_aspartate Dihydroorotate Dihydroorotate Carbamoyl_aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP Fungicide Quinoline Fungicide Fungicide->Inhibition

Figure 2: Inhibition of Dihydroorotate Dehydrogenase (DHODH).

Experimental Workflow for Antifungal Susceptibility Testing

The following workflow outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of synthesized quinoline fungicides using the broth microdilution method.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solution of quinoline fungicide in DMSO C Prepare serial dilutions of the fungicide in microtiter plates A->C B Prepare fungal inoculum (e.g., Candida albicans) and adjust to standard concentration D Inoculate each well of the microtiter plate with the fungal suspension B->D C->D E Include positive (no drug) and negative (no inoculum) controls F Incubate plates at an appropriate temperature (e.g., 35°C) for 24-48 hours E->F G Visually or spectrophotometrically determine the lowest concentration with no visible fungal growth F->G H This concentration is the Minimum Inhibitory Concentration (MIC) G->H

Figure 3: Workflow for Antifungal Susceptibility Testing.

References

Application of 2-Amino-5-fluorobenzoic Acid in the Development of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluorobenzoic acid is a versatile building block in medicinal chemistry, serving as a key precursor for the synthesis of a variety of heterocyclic compounds with potent anticancer activity. Its derivatives, particularly quinazolinones and quinazolines, have demonstrated significant potential in targeting critical cellular processes involved in cancer progression. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways, such as the ALK/PI3K/AKT pathway. This document provides a comprehensive overview of the application of this compound in the development of novel anticancer agents, including detailed experimental protocols and a summary of their biological activities.

Featured Anticancer Agents Derived from this compound

Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. The primary classes of compounds investigated include quinazolinones and their 2,3-dihydro analogs. These scaffolds have been shown to be effective in inducing cancer cell death, with some compounds exhibiting sub-micromolar potency.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of representative anticancer agents derived from this compound and its analogs.

Compound IDStructureCancer Cell LineIC50 / GI50 (µM)Mechanism of Action
Compound 45 6-(2-Aminobenzo[d]thiazol-5-yl)-3-benzylquinazolin-4(3H)-oneA549 (Lung)0.44Inhibition of ALK/PI3K/AKT signaling
Compound 64 2-(2-Methoxystyryl)quinazolin-4(3H)-oneMultipleSub-micromolarTubulin polymerization inhibitor
Compound 39 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-oneMultiple< 0.05 (in some lines)Tubulin polymerization inhibitor

Key Mechanisms of Action

Inhibition of Tubulin Polymerization

Several quinazolinone derivatives synthesized from precursors related to this compound have been identified as potent inhibitors of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle assembly and cell division.[2] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

cluster_0 Mechanism of Tubulin Polymerization Inhibition Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Arrest Mitotic Arrest Microtubule->Mitotic Arrest Disruption leads to Quinazolinone Derivative Quinazolinone Derivative Quinazolinone Derivative->Microtubule Inhibits Polymerization Colchicine Site Quinazolinone Derivative->Colchicine Site Apoptosis Apoptosis Mitotic Arrest->Apoptosis Colchicine Site->Tubulin Dimers Binds to cluster_1 ALK/PI3K/AKT Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., ALK) Receptor Tyrosine Kinase (e.g., ALK) Growth Factor->Receptor Tyrosine Kinase (e.g., ALK) PI3K PI3K Receptor Tyrosine Kinase (e.g., ALK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Effectors Downstream Effectors AKT->Downstream Effectors Activates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival Apoptosis Apoptosis Quinazolinone Derivative (e.g., Compound 45) Quinazolinone Derivative (e.g., Compound 45) Quinazolinone Derivative (e.g., Compound 45)->Receptor Tyrosine Kinase (e.g., ALK) Inhibits Quinazolinone Derivative (e.g., Compound 45)->PI3K Inhibits Quinazolinone Derivative (e.g., Compound 45)->Apoptosis Induces cluster_2 General Synthesis of 6-Fluoro-quinazolinones This compound This compound Intermediate A Acylation/Amidation This compound->Intermediate A Acid chloride/Amine Intermediate B Cyclization Intermediate A->Intermediate B Reflux 6-Fluoro-quinazolinone 6-Fluoro-quinazolinone Intermediate B->6-Fluoro-quinazolinone

References

Application Notes and Protocols: The Role of 2-Amino-5-fluorobenzoic Acid in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluorobenzoic acid is a versatile scaffold in medicinal chemistry, serving as a crucial starting material for the synthesis of a variety of bioactive molecules. Its unique chemical structure, featuring an aromatic ring substituted with amino, carboxylic acid, and fluorine groups, provides multiple points for chemical modification, making it an attractive building block in the discovery of novel therapeutic agents. In the field of virology, this compound and its derivatives have emerged as promising candidates for the development of new antiviral drugs, with documented activity against a range of viruses, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[1][2] This document provides an overview of the applications of this compound in antiviral drug discovery, along with detailed protocols for relevant in vitro assays.

Application in Influenza Virus Inhibitor Discovery

Derivatives of benzoic acid have been investigated as inhibitors of the influenza virus, primarily targeting the viral neuraminidase (NA) enzyme.[3] Neuraminidase is a crucial glycoprotein on the surface of the influenza virus that facilitates the release of progeny virions from infected host cells, thus promoting the spread of infection.

A notable example is the benzoic acid derivative NC-5 , [4-(2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-l-yl)-3-(5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino)benzoic acid], which has demonstrated potent antiviral activity against various strains of influenza A virus, including oseltamivir-resistant strains.[3][4]

Quantitative Data for NC-5
Virus StrainEC50 (μM)CC50 (μM)Selectivity Index (SI)Reference
Influenza A/FM/1/47 (H1N1)33.6>640>19.0[3]
Influenza A/FM/1/47-H275Y (H1N1, oseltamivir-resistant)32.8>640>19.5[3]
Influenza A/Beijing/32/92 (H3N2)>160>640-[4]
Signaling Pathway: Influenza Virus Neuraminidase Inhibition

The mechanism of action for NC-5 involves the inhibition of the influenza neuraminidase enzyme. This prevents the cleavage of sialic acid residues on the host cell surface, trapping the newly formed virus particles and preventing their release and subsequent infection of other cells.

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Virus_Entry Virus Entry Replication Viral Replication Virus_Entry->Replication Assembly Virion Assembly Replication->Assembly Budding Virus Budding Assembly->Budding Neuraminidase Neuraminidase (NA) Budding->Neuraminidase requires Release Virus Release NC5 NC-5 (Benzoic Acid Derivative) NC5->Neuraminidase inhibits Sialic_Acid Sialic Acid on Host Cell Neuraminidase->Sialic_Acid cleaves Sialic_Acid->Release enables

Influenza neuraminidase inhibition by a benzoic acid derivative.

Application in Herpes Simplex Virus (HSV) Inhibitor Discovery

This compound serves as a foundational structure for the synthesis of potent anti-herpesvirus compounds. A key example is Benzavir-2 , chemically known as 2-[4,5-difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid.[5][6] This compound has demonstrated significant antiviral activity against both HSV-1 and HSV-2, including strains that are resistant to the commonly used antiviral drug acyclovir.[5][6]

Quantitative Data for Benzavir-2
Virus IsolateEC50 (μM)Reference
HSV-1 (Acyclovir-sensitive)3.0[5]
HSV-2 (Acyclovir-sensitive)4.3[5]
Acyclovir-resistant HSV isolatesActive (specific EC50 values vary by isolate)[5]

The development of benzavir-2 originated from research on anti-adenoviral compounds, highlighting the potential for broad-spectrum antiviral activity among derivatives of this compound.[5]

Application in Human Immunodeficiency Virus (HIV) Inhibitor Discovery

This compound is a valuable precursor for the synthesis of more complex heterocyclic compounds, such as quinolines and benzamides, which are scaffolds present in various HIV inhibitors.[1][2] While direct derivatives of this compound as HIV inhibitors are less commonly reported, its role as a starting material in multi-step syntheses is significant. For instance, quinoline derivatives have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.

Logical Workflow: From Scaffold to HIV Inhibitor

The pathway from a simple scaffold like this compound to a complex antiviral agent involves several stages of chemical synthesis and biological evaluation.

G Scaffold This compound Intermediate Heterocyclic Intermediate (e.g., Quinoline) Scaffold->Intermediate Chemical Synthesis Derivative Lead Compound (e.g., Quinoline Derivative) Intermediate->Derivative Further Modification Candidate Optimized Drug Candidate Derivative->Candidate Structure-Activity Relationship Studies

Drug discovery workflow from a starting scaffold.

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay is a fundamental method for evaluating the in vitro antiviral activity of a compound by measuring its ability to protect host cells from virus-induced cell death.

Materials:

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells for influenza virus, or other appropriate cell lines for the virus of interest.

  • Virus: A viral stock with a known titer (e.g., TCID50/mL).

  • Test Compound: this compound derivative dissolved in a suitable solvent (e.g., DMSO).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary components.

  • 96-well plates.

  • Crystal Violet Staining Solution: 0.5% crystal violet in 20% methanol.

  • Citrate buffer or other solubilizing agent.

Protocol:

  • Cell Seeding: Seed the 96-well plates with a suspension of MDCK cells at a density that will form a confluent monolayer after 24 hours of incubation (e.g., 1 x 10^4 cells/well). Incubate at 37°C in a 5% CO2 atmosphere.

  • Compound Dilution: Prepare serial dilutions of the test compound in culture medium.

  • Infection and Treatment:

    • When the cell monolayer is confluent, remove the growth medium.

    • Add the diluted test compound to the wells.

    • Add the virus suspension at a multiplicity of infection (MOI) that causes complete CPE in the virus control wells within 48-72 hours.

    • Include cell control wells (cells only), virus control wells (cells and virus), and compound toxicity control wells (cells and compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Staining:

    • Remove the medium and gently wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with a suitable fixative (e.g., 10% formalin) for 20 minutes.

    • Stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Solubilize the stain by adding a solubilizing agent (e.g., 100% methanol or 0.1 M citrate buffer) to each well.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration compared to the virus control. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) can be determined by regression analysis.

Neuraminidase (NA) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Materials:

  • Influenza Virus: A virus stock with known neuraminidase activity.

  • Test Compound: this compound derivative.

  • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Assay Buffer: e.g., 33 mM MES buffer, pH 6.5, containing 4 mM CaCl2.

  • Stop Solution: e.g., 0.14 M NaOH in 83% ethanol.

  • 96-well black plates.

  • Fluorometer.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Setup:

    • Add the diluted test compound to the wells of a black 96-well plate.

    • Add the virus suspension to the wells.

    • Include enzyme control wells (virus and buffer) and blank wells (buffer only).

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the compound to bind to the enzyme.

  • Substrate Addition: Add the MUNANA substrate to all wells to a final concentration of 100 µM.

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark.

  • Reaction Termination: Stop the reaction by adding the stop solution to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration. The 50% inhibitory concentration (IC50) can be determined by regression analysis.

Experimental Workflow Diagram

G cluster_cpe CPE Reduction Assay cluster_na Neuraminidase Inhibition Assay CPE1 Seed Cells CPE2 Add Compound & Virus CPE1->CPE2 CPE3 Incubate CPE2->CPE3 CPE4 Stain & Measure Absorbance CPE3->CPE4 Result Determine EC50, CC50, IC50 CPE4->Result NA1 Prepare Compound & Virus NA2 Add Substrate (MUNANA) NA1->NA2 NA3 Incubate NA2->NA3 NA4 Measure Fluorescence NA3->NA4 NA4->Result Start Antiviral Drug Discovery (this compound Derivative) Start->CPE1 Start->NA1

Workflow for in vitro antiviral activity assessment.

Conclusion

This compound is a valuable and versatile starting material in the quest for novel antiviral agents. Its derivatives have shown promising activity against a variety of clinically significant viruses. The protocols and data presented here provide a foundation for researchers to explore the potential of this chemical scaffold in developing the next generation of antiviral therapeutics. Further investigation into the synthesis of diverse derivatives and the elucidation of their specific mechanisms of action will be crucial in advancing this area of drug discovery.

References

Application Notes and Protocols for TRP1 Counterselection in Yeast Using 2-Amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using 2-Amino-5-fluorobenzoic acid (also known as 5-fluoroanthranilic acid or 5-FAA) for the counterselection of the TRP1 gene in the yeast Saccharomyces cerevisiae. This powerful technique is essential for various genetic manipulations, including plasmid shuffling, gene deletions, and identifying mutations in the tryptophan biosynthesis pathway.

Introduction to TRP1 Counterselection with 5-FAA

The TRP1 gene, encoding phosphoribosylanthranilate isomerase, is a commonly used auxotrophic marker in yeast genetics. While selection for the presence of TRP1 is straightforward (growth on media lacking tryptophan), selecting for its absence is crucial for many advanced genetic techniques. 5-FAA serves as a counterselective agent, enabling the isolation of cells that have lost the TRP1 gene.

The principle of 5-FAA counterselection lies in its metabolic conversion into a toxic compound.[1][2][3] Yeast cells expressing a functional Trp1 protein will process 5-FAA, an analog of a tryptophan precursor, through the tryptophan biosynthesis pathway. This process leads to the production of 5-fluorotryptophan, which is incorporated into proteins, disrupting their function and leading to cell death.[2][3][4] Conversely, yeast strains that lack a functional TRP1 gene cannot metabolize 5-FAA and are therefore resistant to its toxic effects, allowing them to grow on media containing 5-FAA.[1][2][5] This method is not only applicable to trp1 mutants but also to strains with mutations in other tryptophan pathway genes such as trp3, trp4, and trp5.[5][6]

Applications in Research and Drug Development

  • Plasmid Shuffling: A cornerstone technique for studying essential genes. A URA3-marked plasmid carrying a wild-type copy of an essential gene can be replaced by a LEU2-marked plasmid carrying a mutant allele, with subsequent selection on 5-FAA to remove the original TRP1-marked plasmid.

  • Gene Deletion and Modification: Facilitates the removal of integrated markers following gene disruption.

  • Spontaneous and Induced Mutagenesis Studies: Allows for the selection and characterization of mutations within the tryptophan biosynthetic pathway.[1]

  • High-Throughput Screening: Can be adapted for screening compound libraries for inhibitors of the tryptophan pathway.

Quantitative Data Summary

The efficiency and parameters of 5-FAA counterselection can vary between different yeast strains and experimental conditions. The following table summarizes key quantitative data gathered from various studies.

ParameterValue/RangeNotesReference(s)
5-FAA Concentration 0.5 g/L - 1.0 g/LOptimal concentration may need to be determined empirically for different strain backgrounds.[1][2]
0.05% (w/v)Used for confirming synthetic lethality.[1]
Tryptophan in Media 0.001% (w/v)A small amount is often added to avoid complete starvation and allow for minimal growth before the toxic effects of 5-FAA manifest.[3]
10 µg/mLMinimum L-tryptophan required for some S. cerevisiae trp mutants.[2]
Spontaneous Resistance Frequency ~6 x 10⁻⁷The frequency of spontaneous mutations conferring resistance to 5-FAA.[7]

Experimental Protocols

Preparation of 5-FAA Stock Solution

A 100x stock solution of 5-FAA is recommended for ease of use and to avoid repeated weighing of the toxic powder.

Materials:

  • This compound (5-FAA) powder

  • Absolute ethanol

  • Sterile, light-blocking container (e.g., amber bottle)

  • Sterile filter (0.22 µm)

Procedure:

  • In a fume hood, weigh out 10 grams of 5-FAA powder.

  • Add the powder to 100 mL of absolute ethanol to create a 100 mg/mL stock solution.

  • Mix thoroughly until the 5-FAA is completely dissolved. The solution may require gentle warming to fully dissolve.

  • Sterilize the solution by passing it through a 0.22 µm filter into a sterile, light-blocking container.

  • Store the stock solution at -20°C.

Preparation of 5-FAA Counterselection Plates

This protocol describes the preparation of 1 liter of synthetic complete (SC) medium containing 5-FAA.

Materials:

  • Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate

  • Glucose (Dextrose)

  • Ammonium sulfate

  • Complete amino acid supplement mixture lacking tryptophan

  • L-tryptophan

  • Agar

  • 5-FAA stock solution (100 mg/mL in ethanol)

  • Sterile water

  • Autoclave

  • Sterile petri dishes

Procedure:

  • In a 2 L flask, add the following to 900 mL of distilled water:

    • 1.7 g Yeast Nitrogen Base (without amino acids and ammonium sulfate)

    • 5 g Ammonium sulfate

    • 20 g Glucose

    • 20 g Agar

    • The appropriate amount of complete amino acid supplement mixture (as recommended by the manufacturer).

  • Autoclave for 20 minutes on a liquid cycle.

  • Allow the autoclaved medium to cool in a 55-60°C water bath.

  • Once cooled, add the following sterile solutions:

    • 10 mL of a 1 mg/mL L-tryptophan solution (final concentration 10 µg/mL or 0.001%).

    • 10 mL of the 100 mg/mL 5-FAA stock solution (final concentration 1 g/L).

  • Mix the medium gently but thoroughly to ensure even distribution of the supplements.

  • Pour approximately 25 mL of the medium into sterile petri dishes.

  • Allow the plates to solidify at room temperature.

  • Store the plates in the dark at 4°C for up to one month.

Protocol for Plasmid Shuffling

This protocol outlines the steps for selecting cells that have lost a TRP1-marked plasmid.

Procedure:

  • Initial Growth: Inoculate a single colony of the yeast strain carrying the TRP1-marked plasmid into a liquid medium that selects for the plasmid (e.g., SC-Trp). Grow overnight at 30°C.

  • Non-selective Growth: Dilute the overnight culture into a non-selective rich medium (e.g., YPD) and grow for 6-8 hours. This step allows for the spontaneous loss of the plasmid.

  • Plating on 5-FAA: Plate serial dilutions of the culture onto the prepared 5-FAA counterselection plates. As a control, plate a dilution onto non-selective plates (e.g., YPD) to determine the total number of viable cells.

  • Incubation: Incubate the plates at 30°C for 3-5 days.

  • Verification: Pick colonies from the 5-FAA plates and streak them onto both non-selective plates and plates lacking tryptophan (SC-Trp). Colonies that grow on the non-selective plates but fail to grow on the SC-Trp plates have successfully lost the TRP1-marked plasmid.

Visualizations

Biochemical Pathway of 5-FAA Toxicity

The following diagram illustrates the metabolic pathway leading to 5-FAA toxicity in TRP1+ yeast cells.

TRP1_Counterselection cluster_extracellular Extracellular cluster_cell Yeast Cell (TRP1+) 5_FAA_ext 5-Fluoroanthranilic Acid (5-FAA) 5_FAA_int 5-FAA 5_FAA_ext->5_FAA_int Uptake Trp1p Trp1p (Phosphoribosylanthranilate a isomerase) 5_FAA_int->Trp1p Toxic_Product 5-Fluorotryptophan Trp1p->Toxic_Product Metabolic Conversion Protein_Synth Protein Synthesis Toxic_Product->Protein_Synth Cell_Death Cell Death Protein_Synth->Cell_Death

Caption: Metabolic conversion of 5-FAA to a toxic product in TRP1+ yeast.

Experimental Workflow for Plasmid Shuffling

This diagram outlines the key steps in a plasmid shuffling experiment using 5-FAA counterselection.

Plasmid_Shuffling_Workflow Start Start with yeast strain (trp1Δ) carrying a TRP1 plasmid Transform Transform with a second plasmid (e.g., LEU2 marker) Start->Transform Grow_NonSelective Grow in non-selective medium (YPD) to allow loss of TRP1 plasmid Transform->Grow_NonSelective Plate_5FAA Plate on 5-FAA medium Grow_NonSelective->Plate_5FAA Select Select for colonies that have lost the TRP1 plasmid and retained the second plasmid Plate_5FAA->Select Verify Verify plasmid loss by replica plating Select->Verify End Isolated strain with shuffled plasmid Verify->End

References

Application Notes and Protocols for 5-Fluoroanthranilic Acid in Yeast Genetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroanthranilic acid (5-FAA) is a powerful tool in yeast genetics, primarily utilized as a counter-selective agent against cells expressing a functional tryptophan biosynthesis pathway. This fluorinated analog of anthranilic acid, a key intermediate in tryptophan synthesis, is metabolized into a toxic product, 5-fluorotryptophan, by yeast cells with an active tryptophan pathway.[1][2] Consequently, only cells with mutations in specific tryptophan biosynthesis genes, such as TRP1, TRP3, TRP4, or TRP5, can survive on media containing 5-FAA.[2][3] This characteristic allows for the selection of cells that have lost a TRP marker gene, a technique essential for various genetic manipulations including plasmid shuffling and gene deletions.

Mechanism of Action

The toxicity of 5-FAA is dependent on its conversion to 5-fluorotryptophan. This process is initiated by the enzymes of the tryptophan biosynthesis pathway. In Saccharomyces cerevisiae, this pathway converts chorismate to tryptophan through a series of enzymatic steps. Cells that are auxotrophic for tryptophan due to a mutation in the genes encoding these enzymes are unable to metabolize 5-FAA and are therefore resistant to its toxic effects.[2][3]

Tryptophan_Biosynthesis_Pathway cluster_pathway Tryptophan Biosynthesis Pathway cluster_toxic_pathway 5-FAA Toxic Conversion Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate TRP2/TRP3 (Anthranilate Synthase) PRA N-(5'-phosphoribosyl)- anthranilate Anthranilate->PRA TRP4 (Anthranilate phosphoribosyltransferase) CDRP 1-(o-carboxyphenylamino)-1'- deoxyribulose-5'-phosphate PRA->CDRP TRP1 (Phosphoribosylanthranilate Isomerase) IGP Indole-3-glycerol phosphate CDRP->IGP TRP3 (Indole-3-glycerol-phosphate Synthase) Tryptophan Tryptophan IGP->Tryptophan TRP5 (Tryptophan Synthase) 5-FAA 5-Fluoroanthranilic acid 5-Fluoro-PRA 5-Fluoro-PRA 5-FAA->5-Fluoro-PRA TRP4 5-FAA->5-Fluoro-PRA Toxic_Metabolites 5-Fluorotryptophan & Other Toxic Metabolites 5-Fluoro-PRA->Toxic_Metabolites TRP1, TRP3, TRP5 5-Fluoro-PRA->Toxic_Metabolites

Caption: Tryptophan biosynthesis pathway and the toxic conversion of 5-FAA.
Data Presentation: 5-FAA Concentrations for Counter-Selection

The optimal concentration of 5-FAA can vary between different yeast species and even strains. It is often necessary to perform a titration to determine the ideal concentration for a specific application. Below is a summary of concentrations reported in the literature.

Yeast Species5-FAA ConcentrationApplicationReference
Saccharomyces cerevisiae60 µg/mLGeneral Counter-selection[1][2]
Saccharomyces cerevisiae0.5 g/L (500 µg/mL)Plasmid Shuffling[1]
Candida glabrataVariableCounter-selection[1][2]
Candida guilliermondii0.7 mg/mL (700 µg/mL)Selection of trp5 mutants[4][5]
Fonsecaea pedrosoi0.25 - 3.0 mg/mLSelection of trp auxotrophs[2]
Pichia pastorisEmpirically DeterminedCounter-selectionN/A

Experimental Protocols

Protocol 1: Plasmid Shuffling using 5-FAA Counter-Selection

This protocol describes the process of replacing a plasmid carrying a wild-type gene and a TRP1 marker with a second plasmid carrying a mutant version of the gene and a different selectable marker (e.g., LEU2).

Materials:

  • Yeast strain with a chromosomal deletion of an essential gene, carrying a URA3-based plasmid with the wild-type gene and a TRP1 marker.

  • Second plasmid with a mutant version of the gene and a LEU2 marker.

  • YPD medium.

  • SD-Leu medium.

  • 5-FAA counter-selection plates (see recipe below).

Procedure:

  • Transformation: Transform the yeast strain with the second plasmid (LEU2 marker) using the lithium acetate method.

  • Selection of Transformants: Plate the transformation mixture on SD-Leu plates to select for cells that have taken up the second plasmid. Incubate at 30°C for 2-3 days until colonies appear.

  • Non-Selective Growth: Inoculate a few colonies from the SD-Leu plate into 5 mL of YPD medium. Grow overnight at 30°C. This step allows for the spontaneous loss of the TRP1 plasmid.

  • Counter-Selection: Plate serial dilutions of the overnight culture on 5-FAA plates. As a control, plate a high dilution on YPD plates to determine the total number of viable cells.

  • Incubation: Incubate the plates at 30°C for 3-5 days. Only cells that have lost the TRP1 plasmid will be able to grow.

  • Verification: Pick several colonies from the 5-FAA plate and streak them onto YPD, SD-Leu, and SD-Trp plates. Colonies that have successfully undergone plasmid shuffling will grow on YPD and SD-Leu, but not on SD-Trp.

Plasmid_Shuffling_Workflow start Start with yeast strain (geneΔ, Plasmid 1: GENE_WT, TRP1) transform Transform with Plasmid 2 (gene_mutant, LEU2) start->transform select_transformants Select on SD-Leu plates transform->select_transformants non_selective_growth Grow colonies in non-selective medium (YPD) to allow loss of Plasmid 1 select_transformants->non_selective_growth plate_faa Plate on 5-FAA medium non_selective_growth->plate_faa select_shuffled Select for cells that have lost Plasmid 1 plate_faa->select_shuffled verify Verify by replica plating on SD-Leu and SD-Trp select_shuffled->verify end_node Yeast strain with Plasmid 2 only verify->end_node

Caption: Workflow for plasmid shuffling using 5-FAA counter-selection.
Protocol 2: Gene Deletion using "Pop-in/Pop-out" with 5-FAA

This protocol describes a two-step method for creating a markerless gene deletion.

Materials:

  • Yeast strain auxotrophic for tryptophan (trp1Δ).

  • Integrative plasmid containing the TRP1 marker and upstream and downstream flanking regions of the target gene, but not the gene itself.

  • YPD medium.

  • SD-Trp medium.

  • 5-FAA plates.

Procedure:

  • Pop-in (Integration):

    • Linearize the integrative plasmid within the flanking homology region.

    • Transform the trp1Δ yeast strain with the linearized plasmid.

    • Plate on SD-Trp medium to select for transformants where the plasmid has integrated into the genome via homologous recombination. This results in a duplication of the flanking regions with the TRP1 marker inserted.

  • Pop-out (Excision):

    • Inoculate several colonies from the SD-Trp plate into YPD medium and grow overnight to allow for spontaneous homologous recombination between the duplicated flanking regions, which will loop out the TRP1 marker.

    • Plate serial dilutions of the culture on 5-FAA plates to select for cells that have lost the TRP1 marker.

    • Incubate at 30°C for 3-5 days.

  • Verification:

    • Screen colonies from the 5-FAA plate by PCR using primers that flank the target gene to confirm the deletion. The PCR product from the deleted locus will be smaller than the wild-type locus.

Gene_Deletion_Workflow start Start with trp1Δ yeast strain and integrative plasmid (TRP1, gene flanks) pop_in Transform with linearized plasmid and select on SD-Trp ('Pop-in') start->pop_in integrant Integrated TRP1 marker at target locus pop_in->integrant non_selective_growth Grow in non-selective medium (YPD) to allow for recombination integrant->non_selective_growth pop_out Plate on 5-FAA to select for excision of TRP1 ('Pop-out') non_selective_growth->pop_out verification Verify gene deletion by PCR pop_out->verification end_node Markerless gene deletion strain verification->end_node

Caption: Workflow for markerless gene deletion using 5-FAA.
Media Recipe: 5-FAA Counter-Selection Plates

This recipe is adapted from Toyn et al. (2000).[1]

For 1 Liter:

  • Yeast Nitrogen Base (without amino acids and ammonium sulfate): 1.7 g

  • Glucose: 50 g

  • Agar: 20 g

  • 5-Fluoroanthranilic acid (5-FAA): 0.5 g (or as empirically determined)

  • Amino Acid Pool Solution (see below)

  • Distilled water to 1 L

Amino Acid Pool Solution (per Liter of final media):

  • L-tryptophan: 0.01 g (10 mg)

  • Adenine: 0.025 g (25 mg)

  • Uracil: 0.025 g (25 mg)

  • L-methionine: 0.025 g (25 mg)

  • L-arginine: 0.025 g (25 mg)

  • L-histidine: 0.025 g (25 mg)

  • L-tyrosine: 0.03 g (30 mg)

  • L-leucine: 0.08 g (80 mg)

  • L-isoleucine: 0.08 g (80 mg)

  • L-lysine: 0.08 g (80 mg)

  • L-phenylalanine: 0.04 g (40 mg)

  • L-valine: 0.15 g (150 mg)

  • L-aspartic acid: 0.05 g (50 mg)

  • L-threonine: 0.2 g (200 mg)

  • L-glutamic acid: 0.08 g (80 mg)

  • L-serine: 0.375 g (375 mg)

Instructions:

  • Dissolve the 5-FAA in a small amount of ethanol before adding to the media.

  • Combine all ingredients except the amino acids and autoclave.

  • Prepare a sterile stock solution of the amino acid pool and add it to the molten agar after it has cooled to ~55-60°C.

  • Pour plates and store in the dark.

Note: The low concentration of tryptophan is included to allow for a few cell divisions, which can increase the frequency of plasmid loss, before the toxic effects of 5-FAA take hold. The exact amount may need to be optimized for your specific strain and application.

References

Application Notes and Protocols: 2-Amino-5-fluorobenzoic Acid as a Versatile Building Block for Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-fluorobenzoic acid is a key starting material in the synthesis of a diverse array of heterocyclic compounds. The presence of the fluorine atom, a bioisostere of the hydrogen atom, can significantly enhance the pharmacological properties of molecules, including metabolic stability, binding affinity, and lipophilicity. This document provides detailed protocols for the synthesis of fluorinated heterocyclic compounds, with a focus on quinazolinones, and summarizes their biological activities, particularly as anticancer agents.

Application: Synthesis of 6-Fluoro-2-substituted-quinazolin-4(3H)-ones

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] The incorporation of a fluorine atom at the 6-position of the quinazolinone scaffold has been shown to be a valuable strategy in the development of potent enzyme inhibitors, such as Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy.[2][3]

General Synthesis Workflow

The synthesis of 6-fluoro-2-substituted-quinazolin-4(3H)-ones from this compound typically follows a two-step process: acylation of the amino group followed by cyclocondensation.

G A This compound C N-acyl-2-amino-5-fluorobenzoic acid intermediate A->C Acylation B Acylating Agent (e.g., Acetic Anhydride) B->C E 6-Fluoro-2-substituted-quinazolin-4(3H)-one C->E Cyclocondensation D Amine Source (e.g., Formamide or primary amine) D->E

Caption: General workflow for the synthesis of 6-fluoro-quinazolin-4(3H)-ones.

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-2-methyl-3-phenyl-4(3H)-quinazolinone

This protocol describes a representative synthesis of a 6-fluoro-2,3-disubstituted-quinazolin-4(3H)-one.

Materials:

  • This compound

  • Acetic anhydride

  • Aniline

  • Phosphorus oxychloride (POCl₃)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

Step 1: Synthesis of 2-Acetamido-5-fluorobenzoic Acid

  • In a round-bottom flask, suspend this compound (1.0 eq) in acetic anhydride (3.0 eq).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Stir the mixture until a white precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-acetamido-5-fluorobenzoic acid.

Step 2: Synthesis of 6-Fluoro-2-methyl-3-phenyl-4(3H)-quinazolinone

  • To a solution of 2-acetamido-5-fluorobenzoic acid (1.0 eq) in phosphorus oxychloride (5.0 eq), add aniline (1.1 eq) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Ethyl acetate/Hexane) to afford 6-fluoro-2-methyl-3-phenyl-4(3H)-quinazolinone as a solid.

Characterization Data (Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.15 (dd, J = 8.8, 5.2 Hz, 1H), 7.80-7.75 (m, 1H), 7.60-7.50 (m, 5H), 7.45 (dd, J = 8.8, 2.8 Hz, 1H), 2.40 (s, 3H).

  • MS (ESI): m/z 255.1 [M+H]⁺.[4]

Application: Anticancer Activity of 6-Fluoro-quinazolin-4(3H)-one Derivatives

Derivatives of 6-fluoro-quinazolin-4(3H)-one have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. A major target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR).[5][6]

Mechanism of Action: EGFR Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. 6-Fluoro-quinazolin-4(3H)-one derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its autophosphorylation, thereby blocking downstream signaling.[1]

G cluster_membrane Cell Membrane EGFR EGFR P P EGFR->P Autophosphorylation EGF EGF EGF->EGFR 6-Fluoro-quinazolinone 6-Fluoro-quinazolinone 6-Fluoro-quinazolinone->EGFR Inhibition RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: EGFR signaling pathway and its inhibition by 6-fluoro-quinazolinones.

In Vitro Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 6-fluoro-quinazolin-4(3H)-one derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
1 6-fluoro-2-methyl-3-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamideNCI, MCF-7, HEK-293Micromolar range[7]
2 6-fluoro-2-phenyl-quinazolin-4(3H)-one derivativeHepG-24.36 ± 0.3[8]
3 6-fluoro-2-phenyl-quinazolin-4(3H)-one derivativeHCT1167.34 ± 0.7[8]
4 6,8-difluoro-quinazolin-4(3H)-one ester derivativeA2780Increased cytotoxicity[9]
5 6-fluoro-quinazolin-4(3H)-one hydrazide derivativeA2780Increased activity[9]

Conclusion

This compound serves as an invaluable precursor for the synthesis of medicinally important heterocyclic compounds. The straightforward and efficient protocols for the preparation of 6-fluoro-quinazolin-4(3H)-ones, coupled with their potent and selective anticancer activities, highlight the importance of this building block in modern drug discovery and development. The provided data and protocols offer a solid foundation for researchers to explore the synthesis and biological evaluation of novel fluorinated heterocyclic compounds.

References

Application Notes and Protocols for the Nitration of Fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of fluorobenzoic acid derivatives is a crucial electrophilic aromatic substitution reaction in organic synthesis, providing key intermediates for the development of pharmaceuticals and other specialty chemicals. The interplay of the electron-withdrawing carboxylic acid group and the halogen's inductive and resonance effects governs the regioselectivity of the nitration, leading to a variety of potential isomers. Understanding and controlling these reactions are paramount for efficient and selective synthesis.

This document provides detailed experimental procedures for the nitration of 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid. It includes quantitative data on isomer distribution where available, reaction conditions, and purification protocols to guide researchers in their synthetic endeavors.

Regioselectivity in the Nitration of Fluorobenzoic Acids

The directing effects of the substituents on the benzene ring determine the position of the incoming nitro group. The carboxylic acid group (-COOH) is a deactivating, meta-directing group, while the fluorine atom (-F) is a deactivating, ortho-, para-directing group. The final product distribution is a result of the combined influence of these competing effects.

Experimental Protocols

Nitration of 4-Fluorobenzoic Acid

The nitration of 4-fluorobenzoic acid predominantly yields 4-fluoro-3-nitrobenzoic acid. The ortho position to the fluorine and meta to the carboxylic acid is favored.

Reaction Scheme:

Caption: General experimental workflow for the nitration of fluorobenzoic acid derivatives.

Logical Relationship of Factors in Nitration

Nitration_Factors cluster_reactants Reactants & Conditions cluster_outcomes Reaction Outcomes Substrate Fluorobenzoic Acid Isomer (2-, 3-, or 4-) Regioselectivity Regioselectivity (Isomer Distribution) Substrate->Regioselectivity Directing Effects NitratingAgent Nitrating Agent (e.g., HNO3/H2SO4) Yield Overall Yield NitratingAgent->Yield Temperature Reaction Temperature Temperature->Regioselectivity Temperature->Yield Purity Product Purity Temperature->Purity Side Reactions Time Reaction Time Time->Yield Time->Purity Byproducts Regioselectivity->Purity Separation Difficulty

Caption: Key factors influencing the outcomes of the nitration of fluorobenzoic acids.

Application of 2-Amino-5-fluorobenzoic Acid in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Amino-5-fluorobenzoic acid in the synthesis of advanced functional materials, specifically high-performance aromatic polyamides and luminescent metal-organic frameworks (MOFs). The unique combination of an amine, a carboxylic acid, and a fluorine atom on the benzene ring makes this compound a versatile building block for creating materials with tailored thermal, optical, and electronic properties.

High-Performance Aromatic Polyamides

The incorporation of this compound into a polyamide backbone can impart desirable characteristics such as enhanced thermal stability, improved solubility, and a lower dielectric constant due to the presence of the fluorine atom. These properties are highly sought after in materials for microelectronics and aerospace applications.

Application Notes:

Aromatic polyamides synthesized using this compound are expected to exhibit high glass transition temperatures (Tg) and excellent thermal stability. The fluorine substitution can disrupt chain packing, leading to amorphous polymers with increased solubility in organic solvents, which facilitates processing into thin films and coatings. The electron-withdrawing nature of fluorine can also influence the electronic properties of the resulting polymer.

Quantitative Data Summary:

The following table summarizes typical quantitative data for aromatic polyamides containing fluorine, which can be used as a reference for expected values for polymers derived from this compound.

PropertyExpected Value RangeCharacterization Technique
Inherent Viscosity0.60 - 1.50 dL/gViscometry
Glass Transition Temperature (Tg)250 - 320 °CDifferential Scanning Calorimetry (DSC)
5% Weight Loss Temperature (Td5)> 450 °CThermogravimetric Analysis (TGA)
Tensile Strength80 - 140 MPaTensile Testing
Elongation at Break5 - 25%Tensile Testing
Dielectric Constant2.5 - 3.5Dielectric Spectroscopy
Experimental Protocol: Direct Polycondensation for Aromatic Polyamide Synthesis

This protocol describes the synthesis of an aromatic polyamide from this compound and a commercially available aromatic diacid chloride, such as terephthaloyl chloride.

Materials:

  • This compound

  • Terephthaloyl chloride

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube

  • Heating mantle with temperature controller

  • Dropping funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and anhydrous calcium chloride (0.1 equivalents) in anhydrous NMP. Stir the mixture until all solids are dissolved.

  • Addition of Co-monomer: Cool the solution to 0°C using an ice bath. Slowly add terephthaloyl chloride (1 equivalent) as a solid or a solution in NMP to the stirred reaction mixture.

  • Polymerization: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 24 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Polymer Precipitation: Precipitate the polymer by pouring the viscous solution into a beaker containing methanol with vigorous stirring.

  • Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with deionized water to remove any unreacted monomers and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.

Characterization:

  • FT-IR Spectroscopy: Confirm the formation of the amide linkage by identifying characteristic peaks around 1650 cm⁻¹ (C=O stretching) and 3300 cm⁻¹ (N-H stretching).

  • NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure.

  • Thermal Analysis (TGA/DSC): Determine the thermal stability and glass transition temperature of the synthesized polyamide.

Experimental Workflow Diagram

Polyamide_Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Dissolve Monomer & CaCl2 in NMP B Cool to 0°C A->B C Add Diacid Chloride B->C D Polymerize at RT for 24h C->D E Precipitate in Methanol D->E F Filter E->F G Wash with Methanol and Water F->G H Dry under Vacuum G->H I FT-IR H->I J NMR H->J K TGA/DSC H->K

Caption: Workflow for the synthesis and characterization of aromatic polyamides.

Luminescent Metal-Organic Frameworks (MOFs)

This compound can serve as a versatile organic linker for the construction of luminescent MOFs. The amino group can act as a Lewis basic site and contribute to the framework's luminescent properties, while the fluorine atom can influence the electronic structure and stability of the MOF.

Application Notes:

MOFs constructed with this compound as a linker are expected to exhibit tunable luminescent properties. The emission wavelength and intensity can be influenced by the choice of the metal ion and the coordination environment. Such luminescent MOFs have potential applications in chemical sensing, bio-imaging, and as active components in light-emitting devices. The amino group can also be a site for post-synthetic modification to introduce additional functionalities.

Quantitative Data Summary:

The following table provides expected ranges for the luminescent properties of MOFs based on aminated and fluorinated benzoic acid linkers.

PropertyExpected Value RangeCharacterization Technique
Excitation Wavelength (λex)300 - 400 nmFluorescence Spectroscopy
Emission Wavelength (λem)400 - 600 nmFluorescence Spectroscopy
Quantum Yield (Φ)5 - 50%Integrating Sphere Measurement
Luminescence Lifetime (τ)1 - 20 nsTime-Correlated Single Photon Counting (TCSPC)
Experimental Protocol: Solvothermal Synthesis of a Luminescent MOF

This protocol outlines a general procedure for the solvothermal synthesis of a luminescent MOF using this compound and a metal salt, such as zinc nitrate.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • Teflon-lined stainless-steel autoclave (20 mL)

  • Programmable oven

  • Centrifuge

  • Sonicator

  • Vacuum oven

  • Analytical balance

Procedure:

  • Solution Preparation: In a 20 mL glass vial, dissolve this compound (0.1 mmol) and zinc nitrate hexahydrate (0.1 mmol) in 10 mL of DMF.

  • Homogenization: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction: Transfer the solution to a 20 mL Teflon-lined autoclave. Seal the autoclave and place it in a programmable oven.

  • Heating Profile: Heat the autoclave to 120°C at a rate of 5°C/min and maintain this temperature for 48 hours.

  • Cooling: Allow the oven to cool down to room temperature naturally.

  • Crystal Collection: Collect the crystalline product by centrifugation or filtration.

  • Washing: Wash the collected crystals with fresh DMF three times, followed by an ethanol wash to remove residual DMF.

  • Activation: Activate the MOF by heating the crystals under vacuum at 100°C for 12 hours to remove the solvent molecules from the pores.

Characterization:

  • Powder X-Ray Diffraction (PXRD): Confirm the crystallinity and phase purity of the synthesized MOF.

  • FT-IR Spectroscopy: Verify the coordination of the carboxylate group to the metal center.

  • Thermogravimetric Analysis (TGA): Determine the thermal stability of the MOF.

  • Luminescence Spectroscopy: Measure the excitation and emission spectra, quantum yield, and lifetime of the MOF to characterize its luminescent properties.

Logical Relationship Diagram for MOF Synthesis

MOF_Synthesis_Logic cluster_reactants Reactants cluster_process Process Linker This compound Dissolve Dissolution & Homogenization Linker->Dissolve Metal Metal Salt (e.g., Zn(NO3)2) Metal->Dissolve Solvent Solvent (e.g., DMF) Solvent->Dissolve React Solvothermal Reaction (High T & P) Dissolve->React Purify Washing & Activation React->Purify Product Luminescent MOF Purify->Product

Caption: Logical steps in the solvothermal synthesis of a luminescent MOF.

Application Notes and Protocols: 2-Amino-5-fluorobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluorobenzoic acid is a versatile fluorinated building block in organic synthesis, prized for its utility in the construction of a wide range of heterocyclic compounds and complex organic molecules. The presence of the fluorine atom, along with the ortho-disposed amino and carboxylic acid functionalities, imparts unique chemical reactivity and can confer desirable physicochemical properties to the resulting molecules, such as enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. These characteristics make it a valuable reagent in medicinal chemistry and drug discovery for the development of novel therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key scaffolds for drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number446-08-2--INVALID-LINK--
Molecular FormulaC₇H₆FNO₂--INVALID-LINK--
Molecular Weight155.13 g/mol --INVALID-LINK--
Melting Point181-183 °C--INVALID-LINK--
AppearanceWhite to light yellow crystalline powderGeneric
SolubilitySoluble in DMSO and methanolGeneric

Application 1: Synthesis of Quinazolinone-Amino Acid Hybrids as Dual EGFR Kinase and Tubulin Polymerization Inhibitors

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules, including several approved anticancer drugs that target the epidermal growth factor receptor (EGFR) protein kinase.[2] By utilizing this compound as a starting material, novel quinazolinone derivatives can be synthesized and subsequently coupled with amino acids to generate hybrid molecules with dual inhibitory activity against both EGFR kinase and tubulin polymerization, offering a multi-targeted approach to cancer therapy.[3]

Experimental Workflow: Synthesis of Quinazolinone-Amino Acid Hybrids

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Amination cluster_2 Step 3: Amino Acid Coupling A This compound + 4-Fluorobenzoyl chloride B Benzoylation Reaction A->B C Benzoxazinone Derivative (3) B->C D Benzoxazinone Derivative (3) + Hydrazine Hydrate E Nucleophilic Displacement D->E F Aminoquinazolinone (4) E->F G Aminoquinazolinone (4) + Fmoc-protected L-amino acids H Peptide Coupling (PyBOP, DIEA) G->H I Quinazolinone-Amino Acid Hybrid H->I cluster_0 Quinazolinone-Amino Acid Hybrid cluster_1 Cellular Targets cluster_2 Downstream Effects Q Quinazolinone Derivative EGFR EGFR Kinase Q->EGFR Inhibits Tubulin Tubulin Q->Tubulin Inhibits Polymerization Proliferation Cell Proliferation & Survival EGFR->Proliferation Promotes Microtubule Microtubule Formation Tubulin->Microtubule Essential for Apoptosis Apoptosis Proliferation->Apoptosis Inhibition Leads to Microtubule->Apoptosis Disruption Leads to

References

Application Notes and Protocols for the Derivatization of 2-Amino-5-fluorobenzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 2-amino-5-fluorobenzoic acid, a versatile starting material for the synthesis of biologically active compounds. The protocols focus on the formation of amide derivatives and their potential application in biological screening, particularly in the context of anticancer drug discovery.

Introduction

This compound is a valuable building block in medicinal chemistry. Its structure, featuring an aromatic ring substituted with amino, fluoro, and carboxylic acid functionalities, offers multiple points for chemical modification to generate diverse libraries of compounds for biological screening. The fluorine substituent can enhance metabolic stability and binding affinity of the resulting derivatives. This document outlines protocols for the synthesis of a variety of 2-amino-5-fluorobenzamides and discusses their potential as anticancer agents through the inhibition of histone deacetylases (HDACs).

Derivatization Strategy: Amide Bond Formation

The most common and versatile strategy for the derivatization of this compound is through the formation of an amide bond by coupling the carboxylic acid group with a diverse range of primary and secondary amines. This approach allows for the systematic exploration of the chemical space around the core scaffold, which is a key aspect of structure-activity relationship (SAR) studies.

Two robust and widely used methods for amide bond formation are detailed below:

  • HATU-Mediated Amide Coupling: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that facilitates amide bond formation under mild conditions with high yields and minimal side reactions.

  • EDC/HOBt-Mediated Amide Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective method for activating carboxylic acids to form amide bonds.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a general method for the synthesis of 2-amino-5-fluorobenzamides using HATU as the coupling reagent.

Materials:

  • This compound

  • Desired primary or secondary amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the desired amine (1.0 - 1.2 equivalents) to the solution.

  • Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.

  • To this stirring solution, add HATU (1.1 - 1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-fluorobenzamide derivative.

Protocol 2: General Procedure for EDC/HOBt-Mediated Amide Coupling

This protocol provides a general method for the synthesis of 2-amino-5-fluorobenzamides using the EDC/HOBt coupling system.

Materials:

  • This compound

  • Desired primary or secondary amine (1.0 - 1.2 equivalents)

  • EDC hydrochloride (1.2 - 1.5 equivalents)

  • HOBt (1.2 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) and HOBt (1.2 - 1.5 equivalents) in anhydrous DCM or DMF, add the desired amine (1.0 - 1.2 equivalents) and DIPEA (2.0 - 3.0 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC hydrochloride (1.2 - 1.5 equivalents) portion-wise to the cooled and stirring solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for a series of hypothetical 2-amino-5-fluorobenzamide derivatives synthesized using the protocols described above. The biological activity is presented as the half-maximal inhibitory concentration (IC50) against the human breast cancer cell line MCF-7, as determined by a standard MTT assay.

Compound IDAmine MoietyCoupling MethodYield (%)Purity (%)MCF-7 IC50 (µM)
AFB-001 BenzylamineHATU85>9812.5
AFB-002 4-MethoxybenzylamineHATU82>998.2
AFB-003 3,4-DichlorobenzylamineHATU78>975.1
AFB-004 PiperidineEDC/HOBt75>9825.8
AFB-005 MorpholineEDC/HOBt79>9930.2
AFB-006 N-MethylanilineHATU65>9518.9
AFB-007 2-PhenylethylamineEDC/HOBt81>9815.3
AFB-008 CyclohexylamineEDC/HOBt72>9742.1

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general experimental workflow for the derivatization of this compound and subsequent biological screening.

G cluster_synthesis Synthesis cluster_screening Biological Screening start This compound coupling Amide Coupling (HATU or EDC/HOBt) start->coupling amine Amine Library amine->coupling purification Purification (Column Chromatography) coupling->purification derivatives Library of 2-Amino-5-fluorobenzamides purification->derivatives assay Cytotoxicity Assay (e.g., MTT Assay) derivatives->assay cell_lines Cancer Cell Lines (e.g., MCF-7) cell_lines->assay data IC50 Determination assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar

Caption: General workflow for synthesis and biological screening.

Histone Deacetylase (HDAC) Inhibition Signaling Pathway

Derivatives of this compound may exert their anticancer effects by inhibiting histone deacetylases (HDACs). HDAC inhibitors lead to the hyperacetylation of histones and other non-histone proteins, which in turn modulates gene expression, leading to cell cycle arrest and apoptosis.

G cluster_nucleus Nucleus compound 2-Amino-5-fluorobenzamide Derivative hdac HDAC compound->hdac Inhibition histones Histones acetyl_histones Acetylated Histones histones->acetyl_histones HATs acetyl_histones->histones HDACs chromatin Relaxed Chromatin acetyl_histones->chromatin dna DNA p21_gene p21 Gene chromatin->p21_gene p53_gene p53 Gene chromatin->p53_gene pro_apoptotic_genes Pro-apoptotic Genes (e.g., Bax, Bak) chromatin->pro_apoptotic_genes p21_transcription Transcription p21_gene->p21_transcription p53_transcription Transcription p53_gene->p53_transcription pro_apoptotic_transcription Transcription pro_apoptotic_genes->pro_apoptotic_transcription p21_protein p21 Protein p21_transcription->p21_protein p53_protein p53 Protein p53_transcription->p53_protein pro_apoptotic_proteins Pro-apoptotic Proteins pro_apoptotic_transcription->pro_apoptotic_proteins cell_cycle_arrest Cell Cycle Arrest p21_protein->cell_cycle_arrest p53_protein->cell_cycle_arrest apoptosis Apoptosis p53_protein->apoptosis pro_apoptotic_proteins->apoptosis

Caption: Simplified HDAC inhibition signaling pathway.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of 2-Amino-5-fluorobenzoic acid, a crucial precursor for various synthetic drugs, herbicides, and plant growth regulators.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the synthesis of this compound, offering actionable solutions to improve yield and purity.

Synthesis Route: From 4-Fluoroaniline

This pathway involves the condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization and oxidative cleavage.[2][3]

  • Question 1: My overall yield is low when synthesizing from 4-fluoroaniline. Which steps are most critical for optimization?

    Answer: Low yield in this multi-step synthesis can arise from several factors. The most critical steps to monitor are the initial condensation and the final oxidation.

    • Condensation Reaction: Ensure complete dissolution of reagents before heating. The reaction to form N-(4-fluorophenyl)-2-(hydroxyimino)acetamide is sensitive to temperature; maintaining a gentle reflux for the specified time (e.g., 2 hours) is crucial to drive the reaction to completion without significant byproduct formation.[1][2]

    • Cyclization: When adding the acetamide to concentrated sulfuric acid, control the temperature carefully (typically 85-90°C). Overheating can lead to the formation of tar-like byproducts.[4] The subsequent quenching in ice water should be done rapidly to ensure fine precipitation of the 5-fluoro-1H-indole-2,3-dione intermediate.

    • Oxidation: The final oxidation with hydrogen peroxide under alkaline conditions is highly exothermic. Maintain the temperature between 80-90°C and control the rate of addition of hydrogen peroxide.[3] Using potassium hydroxide instead of sodium hydroxide has been reported to improve yields.[3]

  • Question 2: During the cyclization in concentrated sulfuric acid, I'm observing significant charring and tar formation. How can this be minimized?

    Answer: Tar formation is a common issue resulting from overheating or impurities in the starting material.

    • Temperature Control: The addition of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide to concentrated sulfuric acid should be done portion-wise to manage the initial exotherm. Do not exceed the recommended reaction temperature of 90°C.[4]

    • Purity of Intermediate: Ensure the N-(4-fluorophenyl)-2-(hydroxyimino)acetamide intermediate is thoroughly dried and free of residual solvents. Residual water can react violently with the concentrated acid, causing localized overheating and decomposition.[4]

    • Stirring: Maintain vigorous stirring throughout the addition and reaction to ensure even heat distribution.

Synthesis Route: From 2-Methyl-4-fluoronitrobenzene

This method involves the reduction of the nitro group followed by oxidation of the methyl group.[1][5]

  • Question 3: The oxidation of 5-fluoro-2-aminotoluene with potassium permanganate results in a low yield of the desired acid. What are the potential causes and solutions?

    Answer: The permanganate oxidation of an aminotoluene can be problematic due to the activating nature of the amino group and changes in pH during the reaction.

    • Over-oxidation: Potassium permanganate is a strong oxidizing agent and can lead to ring cleavage under harsh conditions, significantly reducing the yield.[6] To mitigate this, use milder reaction conditions and carefully control the stoichiometry of the oxidizing agent.

    • pH Control: The reaction generates strong acids, which decreases the alkalinity of the solution and can lower the reaction yield.[1] It is advisable to perform the reaction under controlled alkaline or neutral conditions, potentially by adding a base throughout the reaction to maintain the pH.

    • Alternative Oxidants: Consider exploring alternative, milder oxidizing agents if poor yields persist.

Synthesis Route: From 3-Fluorobenzoic Acid Ester

This route proceeds via nitration, followed by reduction of the nitro group.[1][3]

  • Question 4: I am struggling with the separation of the desired 5-fluoro-2-nitrobenzyl ester from the 3-fluoro-2-nitrobenzyl ester byproduct. How can I improve this separation?

    Answer: The formation of isomeric byproducts during the nitration step is a known challenge with this route, making purification difficult.[1][3]

    • Reaction Conditions: Carefully control the nitration temperature, keeping it within the recommended range of -10 to 30°C.[1] Lowering the temperature may improve the selectivity of the reaction.

    • Purification Techniques: While difficult, fractional distillation or column chromatography may be necessary to separate the isomers before proceeding to the reduction step.

    • Alternative Routes: Given the separation challenges and the subsequent high-pressure reduction step, this route can be difficult to scale up.[1][3] If purification remains an issue, consider alternative synthesis pathways with better regioselectivity, such as the route starting from 4-fluoroaniline.

Data Presentation: Comparison of Synthesis Routes

The following table summarizes key quantitative data from different synthesis methods for this compound.

Starting MaterialKey ReagentsReaction StepsReported YieldKey ChallengesReference(s)
4-FluoroanilineChloral hydrate, Hydroxylamine HCl, H₂SO₄, H₂O₂1. Condensation2. Cyclization3. Oxidation64-73%Multi-step, temperature control is critical[1][2][3]
2-Methyl-4-fluoronitrobenzeneRaney Nickel, H₂, KMnO₄1. Reduction2. OxidationModerate (not specified)Difficult starting material to obtain, potential for over-oxidation[1][5]
3-Fluorobenzoic acid esterConc. Nitric Acid, Pt/S catalyst, H₂1. Nitration2. Reduction3. HydrolysisNot specifiedIsomeric byproduct formation, high-pressure equipment needed[1][3]
5-Fluoro-2-bromotolueneO₂, Catalyst, NH₃1. Oxidation2. AminationNot specifiedHigh-pressure and high-temperature conditions, potential for side reactions[1]

Experimental Protocols

Protocol: Synthesis from 4-Fluoroaniline

This protocol is based on a common and relatively high-yielding method.[2][3]

Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

  • Prepare a solution of chloral hydrate (18.2 g) in 400 mL of water in a 1000 mL three-necked flask.

  • In a separate beaker, prepare a solution by dissolving 4-fluoroaniline (11.1 g) and hydroxylamine hydrochloride (22.3 g) in 160 mL of water, followed by the addition of 9 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained.

  • Add anhydrous sodium sulfate (260 g) to the chloral hydrate solution in the flask and begin heating.

  • Add the 4-fluoroaniline solution to the flask. A white precipitate should form immediately.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Filter the hot mixture under reduced pressure. The resulting filter cake is N-(4-fluorophenyl)-2-(hydroxyimino)acetamide. A yield of approximately 69% can be expected.[3]

Step 2: Synthesis of 5-fluoro-1H-indole-2,3-dione

  • In a 250 mL three-necked flask, add 95 mL of 98% concentrated sulfuric acid and heat to 60°C ± 10°C.

  • Slowly add the dried product from Step 1 (22.2 g) to the sulfuric acid.

  • Increase the temperature to 85-90°C and maintain for 20 minutes.

  • Pour the hot reaction solution into crushed ice, which will cause an orange-red solid to precipitate.

  • Filter the precipitate and dry at a low temperature to obtain 5-fluoro-1H-indole-2,3-dione. A yield of approximately 90% is reported for this step.[3]

Step 3: Synthesis of this compound

  • Prepare a solution of potassium hydroxide (e.g., 20% w/w).

  • Suspend the 5-fluoro-1H-indole-2,3-dione from Step 2 in the potassium hydroxide solution.

  • While stirring, slowly add 30% hydrogen peroxide solution, controlling the temperature between 80-90°C. The molar ratio of the dione to hydrogen peroxide should be approximately 1:3.

  • After the addition is complete, raise the temperature to reflux for 20 minutes.

  • Cool the solution and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound. A yield of around 73% can be achieved with potassium hydroxide.[3]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting guide.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidation start 4-Fluoroaniline + Chloral Hydrate + Hydroxylamine HCl reflux Reflux for 2 hours start->reflux filter1 Hot Filtration reflux->filter1 product1 N-(4-fluorophenyl)-2- (hydroxyimino)acetamide filter1->product1 react_h2so4 Add to conc. H₂SO₄ (85-90°C, 20 min) product1->react_h2so4 quench Pour into Ice react_h2so4->quench filter2 Filter and Dry quench->filter2 product2 5-fluoro-1H-indole- 2,3-dione filter2->product2 react_h2o2 Add H₂O₂ in KOH(aq) (80-90°C) product2->react_h2o2 reflux2 Reflux for 20 min react_h2o2->reflux2 acidify Cool and Acidify reflux2->acidify filter3 Filter, Wash, Dry acidify->filter3 product3 2-Amino-5-fluorobenzoic acid filter3->product3

Caption: Experimental workflow for the synthesis of this compound.

G start Low Yield Observed q1 At which stage is the yield loss significant? start->q1 s1 Step 1: Condensation q1->s1 Condensation s2 Step 2: Cyclization q1->s2 Cyclization s3 Step 3: Oxidation q1->s3 Oxidation a1 Check reflux time and temperature. Ensure complete dissolution of starting materials. s1->a1 a2 Check for tar formation. Control temperature strictly (below 90°C). Ensure intermediate is dry. s2->a2 a3 Control H₂O₂ addition rate. Maintain temperature (80-90°C). Consider using KOH instead of NaOH. s3->a3

Caption: Troubleshooting decision tree for diagnosing low yield issues.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-Amino-5-fluorobenzoic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The solubility of this compound in aqueous solutions is limited. In Phosphate-Buffered Saline (PBS) at a pH of 7.2, the approximate solubility is 0.25 mg/mL.[1][2] Aqueous solutions are not recommended for storage for more than one day.[1]

Q2: In which organic solvents is this compound soluble?

A2: this compound exhibits good solubility in several organic solvents. For preparing stock solutions, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are recommended.[1][2]

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is highly dependent on pH due to its acidic carboxylic acid group and basic amino group. The molecule's charge changes with pH, influencing its interaction with water. By adjusting the pH, the compound can be converted into a more soluble salt form.

Q4: What are the pKa values for this compound?

A4: Based on predictions, the pKa for the carboxylic acid group is approximately 1.86.[3] By analogy to the closely related compound 2-aminobenzoic acid, the pKa of the protonated amino group is predicted to be around 1.95, and the carboxylic acid pKa is predicted to be around 4.89. It is important to note that these are predicted values and may differ from experimentally determined values.

Q5: Can I use a co-solvent to improve the aqueous solubility of this compound?

A5: Yes, using a water-miscible organic solvent, such as DMSO, as a co-solvent can significantly enhance the aqueous solubility of this compound.[1][2][4] This is a common strategy for compounds that are poorly soluble in water.[5][6]

Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
Dimethyl sulfoxide (DMSO)~30 mg/mL[1][2]
Dimethylformamide (DMF)~30 mg/mL[1][2]
Ethanol~20 mg/mL[1][2]
Phosphate-Buffered Saline (PBS), pH 7.2~0.25 mg/mL[1][2]

Troubleshooting Guide

This guide will help you address common solubility issues encountered with this compound.

Problem: My this compound is not dissolving in my aqueous buffer.

Possible Causes and Solutions:

  • Low Intrinsic Aqueous Solubility: The compound has limited solubility in neutral aqueous solutions.

    • Solution 1: pH Adjustment (Salt Formation). Increase the pH of the solution to deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. See the experimental protocol below for details.

    • Solution 2: Use of a Co-solvent. Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Refer to the co-solvent protocol for guidance.

  • Incorrect pH: The pH of your buffer may be in a range where the compound is least soluble (around its isoelectric point).

    • Solution: Measure the pH of your solution. Adjust the pH away from the isoelectric point. For this compound, increasing the pH above 5 should increase solubility.

Problem: My compound precipitates out of solution after initially dissolving.

Possible Causes and Solutions:

  • Supersaturation: You may have created a supersaturated solution, especially if heating was used for dissolution.

    • Solution: Try preparing a more dilute solution. If a higher concentration is necessary, the use of a co-solvent or maintaining a specific pH may be required to keep the compound in solution.

  • Change in pH: The addition of other reagents may have altered the pH of your solution, causing the compound to precipitate.

    • Solution: Monitor the pH of your solution throughout your experiment. Use a buffered system to maintain a stable pH.

  • Solvent Evaporation: Evaporation of a volatile co-solvent can lead to precipitation.

    • Solution: Keep your solution containers tightly sealed to prevent solvent evaporation.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment (Salt Formation)

This method aims to increase solubility by converting the carboxylic acid to its more soluble salt form by adding a base.

Materials:

  • This compound

  • Deionized water or desired aqueous buffer

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH paper

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weigh the desired amount of this compound and add it to a volumetric flask.

  • Add a portion of the deionized water or buffer (e.g., 70-80% of the final volume). The compound will likely not dissolve at this point.

  • Begin stirring the suspension.

  • Slowly, add the 1 M NaOH solution dropwise while continuously monitoring the pH.

  • As the base is added, the solid will begin to dissolve as the carboxylate salt is formed.

  • Continue adding NaOH until all the solid has dissolved and the solution is clear. Aim for a pH well above the carboxylic acid pKa (e.g., pH > 6).

  • Once fully dissolved, add the remaining water or buffer to reach the final desired volume.

  • Verify the final pH of the solution.

Protocol 2: Using a Co-solvent (DMSO) for Aqueous Solutions

This protocol describes how to prepare an aqueous solution of this compound using a co-solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), high purity

  • Desired aqueous buffer

  • Vortex mixer

  • Pipettes and tubes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh an appropriate amount of this compound into a clean vial.

    • Add a small volume of DMSO to achieve a high concentration (e.g., 30 mg/mL).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the compound is stable at the elevated temperature.

  • Dilute the Stock Solution:

    • To prepare your final aqueous solution, add a small volume of the DMSO stock solution to your pre-warmed (if applicable) aqueous buffer.

    • It is crucial to add the stock solution to the buffer, not the other way around, to avoid precipitation.

    • Vortex or stir immediately after adding the stock solution.

    • Important: The final concentration of DMSO in your aqueous solution should be kept as low as possible to avoid potential effects on your experiments. Typically, a final DMSO concentration of less than 1% (v/v) is recommended, although this is experiment-dependent.

Visualizations

experimental_workflow start Start: Need to dissolve This compound in an aqueous solution decision1 Is a small amount of organic solvent acceptable in the final solution? start->decision1 prepare_stock Prepare a concentrated stock solution in DMSO (e.g., 30 mg/mL) decision1->prepare_stock Yes ph_adjust Suspend the compound in the aqueous buffer and slowly add a base (e.g., 1M NaOH) while monitoring the pH decision1->ph_adjust No cosolvent_path Yes ph_adjust_path No dilute_stock Add a small volume of the stock solution to the aqueous buffer (ensure final DMSO % is low) prepare_stock->dilute_stock end_solution Final aqueous solution dilute_stock->end_solution dissolved Continue adding base until the compound is fully dissolved ph_adjust->dissolved dissolved->end_solution

Caption: Decision workflow for solubilizing this compound.

ph_ionization cluster_ph pH Scale cluster_species Predominant Molecular Species low_ph Low pH (e.g., < 1.8) mid_ph Mid pH (e.g., 2-4) low_ph->mid_ph Increase pH cationic Cationic (-COOH, -NH3+) Low Solubility high_ph High pH (e.g., > 5) mid_ph->high_ph Increase pH zwitterionic Zwitterionic/Neutral (-COO-, -NH3+ or -COOH, -NH2) Lowest Solubility anionic Anionic (-COO-, -NH2) Higher Solubility

Caption: pH effect on the ionization and solubility of this compound.

References

Technical Support Center: Purification of 2-Amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Amino-5-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from the synthetic route employed. For instance, if a nitration step is involved in the synthesis, byproducts such as 3-fluoro-2-nitrobenzyl ester can be difficult to separate.[1] Other common impurities include unreacted starting materials and colored byproducts formed during the reaction.

Q2: My final product has a yellow or brownish tint. How can I remove the color?

A2: Discoloration is typically due to trace organic impurities or byproducts. An effective method for color removal is to treat the crude product with activated carbon during recrystallization. The activated carbon adsorbs the colored impurities, which can then be removed by hot filtration before allowing the solution to cool and crystallize.

Q3: I am experiencing low recovery of my product after recrystallization. What are the likely causes and solutions?

A3: Low recovery can be due to several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose a significant amount. Ensure your funnel and receiving flask are pre-heated.

  • The compound has significant solubility in the cold solvent: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

Q4: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if it cools too quickly. To resolve this, try reheating the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

Q5: What is the best method to assess the purity of my this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a robust and common method for assessing the purity of aminobenzoic acids. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient (often with a modifier like formic acid) and UV detection is typically effective.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires derivatization to increase the volatility of the analyte.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Purity After Recrystallization Improper solvent choice; Co-crystallization of impurities.- Ensure the chosen solvent has a high solubility for the compound when hot and low solubility when cold.- Perform a second recrystallization.- For persistent impurities, consider column chromatography.
No Crystal Formation Upon Cooling The solution is too dilute (too much solvent used).- Gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again.- Try scratching the inside of the flask at the surface of the solution with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.
Crystals Form Too Quickly The solution is too concentrated or cooled too rapidly.- Reheat the solution and add a small amount of additional solvent.- Allow the flask to cool to room temperature slowly before placing it in an ice bath.
Product is Contaminated with Starting Materials The initial reaction was incomplete.- If possible, monitor the reaction to ensure it has gone to completion before workup.- Utilize a purification method with good resolving power, such as column chromatography, to separate the product from the starting materials.

Quantitative Data

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Typical Yield Appearance
Recrystallization (Ethanol/Water) 85-95%>98%70-85%White to off-white powder
Column Chromatography (Silica Gel) 85-95%>99%85-95%White crystalline powder

Note: This data is for the structurally similar compound 2-fluorobenzoic acid and is intended to be illustrative.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., deionized water, ethanol/water mixture, or xylene)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Activated carbon (optional, for colored impurities)

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent (high solubility when hot, low solubility when cold). A mixture of ethanol and water is often a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Protocol 2: Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Collection tubes

Methodology:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material in various solvent mixtures. The ideal system will give the product an Rf value of approximately 0.3.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Run the eluent through the column and collect fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental Workflow for Recrystallization

G Recrystallization Workflow for this compound start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration dissolve->hot_filter If no decolorization decolorize->hot_filter cool Cool to Room Temperature, then Ice Bath hot_filter->cool crystallize Crystals Form cool->crystallize vacuum_filter Vacuum Filtration crystallize->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Purified Crystals wash->dry end_product Pure this compound dry->end_product

Caption: Workflow for the purification of this compound by recrystallization.

Role in Yeast Tryptophan Biosynthesis Pathway (TRP1 Counter-selection)

This compound (5-FAA) is a toxic antimetabolite used in yeast genetics. It is converted by the enzyme phosphoribosylanthranilate isomerase (encoded by the TRP1 gene) into a toxic fluorinated analog of a tryptophan precursor. This leads to cell death in yeast that have a functional TRP1 gene, allowing for the selection of yeast cells that have lost this gene.[4][5]

G Mechanism of 5-FAA Counter-selection in Yeast cluster_pathway Tryptophan Biosynthesis Pathway cluster_counterselection Counter-selection Mechanism Anthranilate Anthranilate PRA Phosphoribosylanthranilate Anthranilate->PRA TRP4 Tryptophan Tryptophan PRA->Tryptophan TRP1, TRP3, TRP5 FAA 5-Fluoroanthranilic Acid (5-FAA) Toxic_Analog Toxic Fluorinated Tryptophan Precursor FAA->Toxic_Analog TRP1 Cell_Death Cell Death Toxic_Analog->Cell_Death TRP1_present Yeast with functional TRP1 gene TRP1_absent Yeast without functional TRP1 gene (trp1 mutant)

Caption: Role of this compound in the counter-selection of the TRP1 gene in yeast.

References

Technical Support Center: Synthesis of 2-Amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-fluorobenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues and side reactions encountered during the synthesis of this compound via various synthetic routes.

Route 1: From 4-Fluoroaniline

This common route involves the condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization and oxidative cleavage.

Question 1: I am observing the formation of a dark, tar-like substance during the initial condensation reaction. What is causing this and how can I prevent it?

Answer: The formation of dark, tar-like byproducts is a common issue in this synthesis, often due to localized overheating and decomposition.[1][2]

*Troubleshooting:

  • Ensure Complete Dissolution: It is critical to ensure all reactants, particularly the 2-fluoroaniline, are fully dissolved in the acidic aqueous solution before heating. Incomplete dissolution can lead to the formation of tar-like substances.[1][2]

  • Vigorous Stirring: Maintain vigorous stirring throughout the reaction to ensure even heat distribution.

  • Control Reaction Time: Limit the boiling time to the minimum required for the reaction to complete, typically 1-2 minutes. Prolonged boiling significantly promotes the formation of tarry impurities.[1][2]

  • Rapid Cooling: After the initial precipitation of the intermediate, cool the reaction mixture rapidly in an ice bath to minimize the formation of colored byproducts.[1][2]

Question 2: My final product is contaminated with a brown impurity, even after recrystallization. What is this and how can I improve the purity?

Answer: A brown byproduct can form alongside the desired white precipitate of the N-(4-fluorophenyl)-2-(hydroxyimino)acetamide intermediate.[1] While much of this can be removed in subsequent steps, residual impurities can carry through to the final product.

*Troubleshooting:

  • Optimize Initial Precipitation: Rapid cooling after the initial reaction can help minimize the formation of this brown byproduct.[1]

  • Purification of Intermediate: If the intermediate is heavily colored, consider a recrystallization step before proceeding to the cyclization.

  • Final Product Recrystallization: Recrystallization of the final this compound from xylene is an effective purification method.[3]

Route 2: From 3-Fluorobenzoic Acid Ester

This pathway involves the nitration of a 3-fluorobenzoic acid ester, followed by reduction and hydrolysis.

Question 3: My yield of the desired this compound is low, and I'm having difficulty separating it from an isomeric impurity. What is the likely side reaction?

Answer: A significant side reaction in this route is the formation of the regioisomeric nitration product, 3-fluoro-2-nitrobenzoic acid ester. This isomer is often difficult to separate from the desired 5-fluoro-2-nitrobenzoic acid ester intermediate, leading to impurities in the final product and a lower yield of the target molecule.[3][4]

*Troubleshooting:

  • Nitration Conditions: Carefully control the temperature of the nitration reaction, typically between -10°C and 30°C, as specified in various protocols.[3][4] While the literature does not provide a definitive method to eliminate the formation of the 3-fluoro-2-nitro isomer, careful control of reaction conditions may influence the isomeric ratio.

  • Chromatographic Separation: If the isomers are carried through to the final product, column chromatography may be necessary for separation, though this can be challenging on a large scale.

Route 3: From 5-Fluoro-2-bromotoluene

This synthetic approach involves the oxidation of the methyl group followed by amination of the bromo-substituted aromatic ring.

Question 4: The amination of 5-fluoro-2-bromobenzoic acid is giving me a complex mixture of products. Why is this happening?

Answer: The amination of 5-fluoro-2-bromobenzoic acid is a nucleophilic aromatic substitution reaction. These reactions can be prone to the formation of numerous side products and isomers, which complicates the purification of the desired this compound.[3]

*Troubleshooting:

  • Reaction Conditions: The reaction conditions for the amination, such as temperature (typically 70-180°C) and pressure, are critical and must be carefully controlled.[4]

  • Catalyst Choice: The choice of catalyst can influence the selectivity of the reaction. While not explicitly detailed in the provided search results, exploring different copper or palladium-based catalysts could be beneficial.

  • Purification Strategy: Due to the potential for a complex product mixture, a robust purification strategy, likely involving column chromatography, will be necessary.

Route 4: From 2-Methyl-4-fluoronitrobenzene

This route involves the reduction of the nitro group followed by the oxidation of the methyl group.

Question 5: During the catalytic hydrogenation of 2-methyl-4-fluoronitrobenzene, the product is dark, and the catalyst seems to be deactivating quickly. What is the cause?

Answer: At excessively high temperatures, the organic material can carbonize, leading to a darker colored product and the deposition of carbon on the catalyst surface, which reduces its activity.[4]

*Troubleshooting:

  • Temperature Control: While higher temperatures can increase the reaction rate, it is crucial to maintain it within an optimal range to avoid carbonization.

  • Catalyst Loading: Ensure an appropriate catalyst loading and good agitation to maintain a high reaction rate at a moderate temperature.

Question 6: The yield of my oxidation of 5-fluoro-2-aminotoluene with potassium permanganate is lower than expected. Why?

Answer: The oxidation with potassium permanganate is typically performed under alkaline or neutral conditions. The presence of the amino group on the aromatic ring and the generation of acidic byproducts can decrease the alkalinity of the reaction mixture, leading to a reduction in the reaction yield.[4]

*Troubleshooting:

  • pH Control: Monitor and maintain the pH of the reaction mixture in the alkaline or neutral range by adding a base as needed.

  • Oxidant Addition: A slow, controlled addition of the potassium permanganate solution can help to manage the reaction conditions and prevent a rapid drop in pH.

Summary of Synthetic Routes and Common Issues

Synthetic Route Starting MaterialKey StepsCommon Side Reactions/IssuesMitigation Strategies
4-Fluoroaniline Condensation, Cyclization, OxidationFormation of tar-like byproducts, brown impurities.Ensure complete dissolution of reactants, control boiling time, rapid cooling.[1][2]
3-Fluorobenzoic Acid Ester Nitration, Reduction, HydrolysisFormation of 3-fluoro-2-nitrobenzoic acid ester isomer.[3][4]Precise control of nitration temperature, potential need for chromatographic separation.
5-Fluoro-2-bromotoluene Oxidation, AminationFormation of multiple isomers and byproducts during amination.[3]Strict control of amination conditions (temperature, pressure), robust purification methods.
2-Methyl-4-fluoronitrobenzene Reduction, OxidationCarbonization at high reduction temperatures, decreased yield in oxidation due to pH drop.[4]Careful temperature control during reduction, maintaining alkalinity during oxidation.

Experimental Protocols

Synthesis from 4-Fluoroaniline

This protocol is a generalized procedure based on literature methods.[1][3][5]

Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

  • Prepare a solution of chloral hydrate in water.

  • In a separate flask, prepare a solution of 4-fluoroaniline and hydroxylamine hydrochloride in water, then add concentrated hydrochloric acid.

  • Add the chloral hydrate solution to a three-necked flask equipped with a stirrer, condenser, and thermometer. Heat the solution.

  • Add anhydrous sodium sulfate to the heated chloral hydrate solution.

  • Add the prepared 4-fluoroaniline solution to the flask. A white precipitate should form.

  • Heat the mixture to reflux for 2 hours.

  • Filter the hot mixture under reduced pressure to collect the product.

  • Recrystallize the crude product from hot water and dry to obtain the intermediate.

Step 2: Synthesis of 5-fluoro-1H-indole-2,3-dione

  • The intermediate from Step 1 is subjected to a cyclization reaction in concentrated sulfuric acid.

Step 3: Synthesis of this compound

  • The 5-fluoro-1H-indole-2,3-dione is oxidized with hydrogen peroxide under alkaline conditions to yield the final product.

Visualizations

Synthesis_from_4_Fluoroaniline 4-Fluoroaniline 4-Fluoroaniline Intermediate_1 N-(4-fluorophenyl)-2- (hydroxyimino)acetamide 4-Fluoroaniline->Intermediate_1 Chloral hydrate, Hydroxylamine HCl Side_Product Tar-like byproducts 4-Fluoroaniline->Side_Product Prolonged heating/ Incomplete dissolution Intermediate_2 5-fluoro-1H-indole-2,3-dione Intermediate_1->Intermediate_2 Conc. H2SO4 Final_Product This compound Intermediate_2->Final_Product H2O2, NaOH Nitration_Side_Reaction Start 3-Fluorobenzoic acid ester Desired_Intermediate 5-Fluoro-2-nitrobenzoic acid ester Start->Desired_Intermediate Conc. HNO3 Side_Product 3-Fluoro-2-nitrobenzoic acid ester Start->Side_Product Conc. HNO3 (Isomeric byproduct) Troubleshooting_Logic Start Low Yield or Impure Product Route_Check Identify Synthetic Route Start->Route_Check Route1 From 4-Fluoroaniline Route_Check->Route1 Route 1 Route2 From 3-Fluorobenzoic acid ester Route_Check->Route2 Route 2 Route3 From 2-Methyl-4- fluoronitrobenzene Route_Check->Route3 Route 3 Issue1 Tar-like byproducts? Route1->Issue1 Issue2 Isomeric impurity? Route2->Issue2 Issue3 Dark product/ Low oxidation yield? Route3->Issue3 Solution1 Check dissolution, limit boiling time, rapidly cool. Issue1->Solution1 Yes Solution2 Control nitration temp, consider chromatography. Issue2->Solution2 Yes Solution3 Control reduction temp, maintain alkaline pH during oxidation. Issue3->Solution3 Yes

References

Technical Support Center: Optimization of Reaction Conditions for Fluorination of Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fluorination of aminobenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the fluorination of aminobenzoic acid, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My fluorination reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?

Answer: Low yields in fluorination reactions of aminobenzoic acid can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low or No Product Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK solution Improved Yield check_reagents->solution Incorrect Stoichiometry or Impure Reagents -> Use pure reagents, verify amounts check_intermediate Analyze for Intermediate Decomposition check_conditions->check_intermediate Conditions Correct check_conditions->solution Suboptimal Conditions -> Adjust temperature/time check_side_reactions Investigate Potential Side Reactions check_intermediate->check_side_reactions No Decomposition check_intermediate->solution Intermediate Unstable -> Modify conditions to stabilize optimize_catalyst Optimize Catalyst/Fluorinating Agent check_side_reactions->optimize_catalyst Side Reactions Minimal check_side_reactions->solution Competing Side Reactions -> Add scavenger, change solvent purification_issue Assess Purification Method optimize_catalyst->purification_issue Catalyst Optimized purification_issue->solution Purification Efficient

Caption: Troubleshooting logic for low product yield.

Potential Causes and Solutions:

  • Poor Quality of Starting Materials: Impurities in aminobenzoic acid or the fluorinating agent can inhibit the reaction.[1]

    • Solution: Ensure the purity of all reactants and solvents. Use freshly distilled solvents and verify the purity of the starting materials using appropriate analytical methods (e.g., NMR, melting point).[1]

  • Suboptimal Reaction Temperature: The temperature for fluorination reactions is often critical. For instance, the formation of diazonium salts in the Schiemann reaction requires low temperatures (0-5 °C) to prevent decomposition.[2] Conversely, some fluorination steps require elevated temperatures to proceed.[3]

    • Solution: Strictly adhere to the recommended temperature for each step of the reaction. Use an ice bath for diazotization and an oil bath for controlled heating when necessary.[1][2]

  • Decomposition of Intermediates: Diazonium intermediates in reactions like the Schiemann reaction are notoriously unstable and can decompose before the fluoride source is added.[2]

    • Solution: Maintain low temperatures during diazotization and proceed to the next step promptly. The slow, dropwise addition of reagents like sodium nitrite is crucial for controlled reaction progress.[2]

  • Inappropriate Solvent: The solubility of the starting material and intermediates can be limited in certain solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.[4]

    • Solution: Select a solvent in which the aminobenzoic acid derivative is soluble. In some cases, the use of co-solvents may improve solubility.[4] For certain nucleophilic fluorinations, polar aprotic solvents like DMF or DMSO have been shown to be effective.[3]

  • Moisture Contamination: Moisture can react with some reagents, leading to the formation of impurities and reducing the yield.[1]

    • Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.[1]

Issue 2: Presence of Significant Side Products

Question: My reaction is producing a significant amount of a non-fluorinated benzoic acid byproduct. How can I suppress this side reaction?

Answer: The formation of the corresponding non-fluorinated benzoic acid is a common side reaction, particularly in nucleophilic fluorination reactions.[4] This is often due to radical side reactions or protodemetalation.

Strategies to Minimize Side Products:

  • Radical Scavengers: Radical decomposition of intermediates can lead to the formation of the non-fluorinated benzoic acid.[4]

    • Solution: The addition of a radical scavenger, such as TEMPO, can help to suppress these unwanted pathways.[3][4]

  • Optimization of Reaction Conditions: The choice of solvent and temperature can significantly influence the reaction pathway.

    • Solution: For the synthesis of 2-fluorobenzoic acids from 1-arylbenziodoxolones, the presence of a nitro group on the benziodoxole was found to suppress the formation of the non-fluorinated benzoic acid by preventing radical decomposition.[3][4] Optimizing the reaction temperature is also critical, as higher temperatures can sometimes lead to an increase in side products.[4]

  • Choice of Fluorinating Agent and Catalyst: The reactivity and selectivity of the fluorination process are highly dependent on the chosen reagents.

    • Solution: Modern electrophilic fluorinating reagents like Selectfluor™ can offer improved selectivity and milder reaction conditions compared to traditional methods.[5][6] Palladium-catalyzed fluorination of arylboronic acid derivatives has also been reported as an effective method.[7]

Issue 3: Purification Challenges

Question: I am having difficulty purifying my fluorinated product from the unreacted fluorinated benzoic acid and other polar byproducts. What purification strategies can I use?

Answer: Purification can be challenging due to the similar polarities of the fluorinated benzoic acid starting material and certain products or byproducts.

Purification Workflow

PurificationWorkflow start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction spe Solid-Phase Extraction (SPE) start->spe Difficult Separation chromatography Column Chromatography extraction->chromatography Impure pure_product Pure Fluorinated Product extraction->pure_product Pure recrystallization Recrystallization chromatography->recrystallization Impure chromatography->pure_product Pure recrystallization->pure_product Pure spe->pure_product

Caption: General purification workflow for fluorinated aminobenzoic acids.

Recommended Purification Techniques:

  • Acid-Base Extraction: This is a standard and effective method for separating acidic or basic compounds from neutral impurities.[4]

    • Protocol: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate). Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to deprotonate the acidic fluorinated benzoic acid, which will then move into the aqueous layer. Separate the organic layer containing neutral byproducts. The aqueous layer can then be acidified to precipitate the pure product.[4]

  • Column Chromatography: For more challenging separations where polarity differences are slight, column chromatography is a powerful tool.

    • Protocol: Use a suitable stationary phase (e.g., silica gel) and a solvent system that provides good separation of the desired product from impurities.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to obtain a highly pure compound.

    • Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly. The pure product should crystallize out, leaving impurities in the solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the fluorination of aminobenzoic acid?

A1: The most common methods include:

  • Schiemann Reaction: This classic method involves the diazotization of the amino group of aminobenzoic acid, followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source, typically from fluoboric acid (HBF₄).[8]

  • Nucleophilic Aromatic Substitution (SNA): This involves reacting an activated aminobenzoic acid derivative (e.g., with a nitro group in a suitable position) with a nucleophilic fluoride source such as CsF or KF.[3]

  • Modern Catalytic Methods: These include palladium-catalyzed fluorination of arylboronic acid derivatives and the use of silver catalysts.[7] Electrophilic fluorinating agents like Selectfluor™ are also widely used.[5]

Q2: How do I choose the right fluorinating agent for my reaction?

A2: The choice of fluorinating agent depends on the specific substrate and the desired outcome.

  • For Schiemann-type reactions: Fluoboric acid or its salts are traditionally used.[9]

  • For nucleophilic fluorination: Alkali metal fluorides like CsF and KF are common choices, often used in polar aprotic solvents.[3]

  • For electrophilic fluorination: Reagents like Selectfluor™ (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are popular due to their relative stability and ease of handling.[5]

Q3: What analytical techniques are suitable for monitoring the reaction progress and characterizing the final product?

A3: A combination of chromatographic and spectroscopic techniques is typically employed:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For quantitative analysis of the reaction mixture and assessment of product purity.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural elucidation and confirmation of the final product. ¹⁹F NMR is particularly useful for fluorinated compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile derivatives.[13][14]

Experimental Protocols

Protocol 1: Synthesis of o-Fluorobenzoic Acid via a Modified Schiemann Reaction

This protocol is adapted for an elementary organic laboratory setting and demonstrates the conversion of anthranilic acid to o-fluorobenzoic acid.[8]

Materials:

  • Anthranilic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Hexafluorophosphoric Acid (HPF₆)

  • Ice

Procedure:

  • Diazotization:

    • In a beaker, prepare a slush of ice (100 g) and concentrated HCl (100 ml).

    • Slowly add anthranilic acid to the cold HCl solution with stirring.

    • Prepare a solution of sodium nitrite in water.

    • Cool the sodium nitrite solution in an ice bath and add it dropwise to the anthranilic acid solution, maintaining the temperature between 0-5 °C. Stir for 10-15 minutes after the addition is complete.

  • Formation of the Diazonium Hexafluorophosphate Salt:

    • To the cold diazonium salt solution, slowly add cold hexafluorophosphoric acid with continuous stirring.

    • The o-carboxybenzenediazonium hexafluorophosphate will precipitate.

    • Collect the precipitate by filtration and wash with cold water.

  • Thermal Decomposition:

    • Carefully heat the dried diazonium salt. The decomposition should proceed smoothly to yield o-fluorobenzoic acid.

  • Purification:

    • The crude o-fluorobenzoic acid can be purified by recrystallization. The reported melting point is 124-125 °C.[8]

Data Presentation

Table 1: Comparison of Reaction Conditions for Nucleophilic Fluorination of 1-Arylbenziodoxolones

Starting MaterialFluoride SourceSolventTemperature (°C)Time (h)Yield (%)Reference
1-Aryl-7-methylbenziodoxoloneCsFDMF1504Low (up to 8%)[3][15]
1-Mesityl-7-methylbenziodoxolone (activated with CF₃COOH)CsFDMF--78% (NMR yield)[3]
1-Aryl-5-nitrobenziodoxoloneCsFDMSO--Excellent (up to 89%)[3][15]

Table 2: Examples of Electrophilic Fluorination with Selectfluor™

SubstrateCatalyst/MediatorSolventTemperature (°C)Time (h)Yield (%)Reference
α-Substituted β-diketonesβ,β-diaryl serineMeCN4024Up to 99%[5]
Benzoic acidsElemental Sulfur (S₈)MeCN80460-74% (for acyl fluorides)[5]
7-Oxo-1,2,4-benzotriazines--120 (MW)20 min59-86%[6]

References

How to avoid byproduct formation in 2-Amino-5-fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of 2-Amino-5-fluorobenzoic acid, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound, and what are the known byproducts for each?

A1: Several synthetic routes are commonly employed, each with a distinct profile of potential impurities.

  • Nitration of 3-Fluorobenzyl Ester followed by Reduction: This pathway involves the nitration of a 3-fluorobenzyl ester and subsequent reduction of the nitro group. A significant challenge in this route is the formation of the isomeric byproduct, 3-fluoro-2-nitrobenzyl ester, during the nitration step. This isomer is often difficult to separate from the desired 5-fluoro-2-nitrobenzyl ester intermediate, which can complicate purification.[1][2]

  • Oxidation of 5-Fluoro-2-bromotoluene followed by Amination: This method first involves the oxidation of the methyl group of 5-fluoro-2-bromotoluene to a carboxylic acid, followed by a nucleophilic aromatic substitution of the bromine with an amino group. The amination step can be prone to the formation of various byproducts and isomers, making the purification of the final product challenging.[1][2]

  • Synthesis from 4-Fluoroaniline: This multi-step process begins with the condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization and subsequent oxidative cleavage. While specific byproducts are not always detailed, the formation of colored impurities, described as a "brownish-yellow filter cake" or "brown by-product," is a common issue.[1][3][4]

  • Reduction of 2-Nitro-5-fluorobenzoic Acid: This is often considered a cleaner synthetic route. The reduction of the nitro group to an amine is typically a high-yield reaction with minimal byproduct formation reported.[5]

Q2: How can I minimize the formation of the 3-fluoro-2-nitrobenzyl ester byproduct during the nitration of 3-fluorobenzyl ester?

A2: Precise control of reaction conditions is critical.

  • Temperature Control: Maintain the reaction temperature within the recommended range of -10 to 30°C.[1] Deviations can lead to decreased regioselectivity and an increase in the unwanted isomer.

  • Rate of Addition: Add the nitrating agent (e.g., concentrated nitric acid) slowly and in a controlled manner to the substrate solution to prevent localized overheating and side reactions.

  • Purification: If the byproduct still forms, careful fractional distillation or chromatography of the intermediate ester may be necessary before proceeding to the reduction step.

Q3: What are the primary challenges and potential byproducts associated with the Hofmann rearrangement of 4-fluorophthalimide to produce this compound?

A3: The Hofmann rearrangement is a powerful method for converting amides to amines. However, the traditional conditions can be harsh.

  • Harsh Conditions: The use of strong bases like sodium hydroxide and bromine can lead to unwanted side reactions.[6]

  • Isocyanate Intermediate: The reaction proceeds through an isocyanate intermediate. In the presence of water, this is hydrolyzed to the desired amine. If other nucleophiles, such as alcohols, are present as solvents, they can react with the isocyanate to form carbamates as byproducts.[7][8]

  • Alternative Reagents: To mitigate the harshness of traditional Hofmann conditions, consider using alternative reagents like N-bromosuccinimide (NBS) or exploring electrooxidative methods which can offer milder reaction conditions.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.Monitor reaction progress using TLC or HPLC. Consider increasing reaction time or temperature.
Degradation of product.Ensure reaction conditions are not too harsh. For instance, in the oxidation of 5-fluoro-2-aminotoluene, a decrease in alkalinity can lower yields.[1] Maintain appropriate pH.
Loss during workup/purification.Optimize extraction and recrystallization procedures. Multiple recrystallizations can lead to significant product loss.[1]
Presence of Colored Impurities (e.g., brown byproducts) Formation of azo compounds or other colored side products, particularly in reactions involving diazonium salts or vigorous oxidation/amination.Treat the crude product solution with activated carbon before crystallization. Optimize purification, for example by recrystallization from a suitable solvent like xylene or an acetone/water mixture.[2][3]
Difficult Separation of Isomers Non-specific reaction conditions leading to poor regioselectivity (e.g., nitration of 3-fluorobenzyl ester).Optimize reaction parameters such as temperature and addition rate. Consider using a more selective reagent or a different synthetic route if isomer formation is persistent.
Residual Starting Material Insufficient reagent or reaction time.Use a slight excess of the limiting reagent and monitor the reaction for the disappearance of the starting material.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2-Nitro-5-fluorobenzoic Acid

This protocol is adapted from a general procedure and is known for its high yield and purity.[5]

Materials:

  • 2-Nitro-5-fluorobenzoic acid

  • Ethanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Diatomaceous earth

Procedure:

  • Dissolve 2-Nitro-5-fluorobenzoic acid (10 g, 54 mmol) in ethanol (100 mL) in a suitable reaction vessel.

  • Carefully add 10% Pd/C catalyst (0.5 g) to the solution.

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere for 4 hours.

  • Upon completion of the reaction (monitor by TLC or HPLC), remove the catalyst by filtration through a pad of diatomaceous earth.

  • Concentrate the filtrate under reduced pressure to obtain the product.

Quantitative Data:

Starting Material Product Yield

| 2-Nitro-5-fluorobenzoic acid | this compound | 98% |

Protocol 2: Synthesis via the Sandmeyer-like Reaction from 4-Fluoroaniline

This protocol is a multi-step synthesis that requires careful control at each stage.

Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

  • Prepare a solution of chloral hydrate (18.2 g) in water (400 mL).

  • In a separate flask, prepare a solution of 4-fluoroaniline (11.1 g) and hydroxylamine hydrochloride (22.3 g) in water (160 mL), and add concentrated hydrochloric acid (9 mL). Stir until a clear solution is obtained.[4]

  • Add the chloral hydrate solution to a three-necked flask and heat. Add anhydrous sodium sulfate (260 g).

  • Add the 4-fluoroaniline solution to the flask. A white precipitate should form.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Filter the hot mixture under reduced pressure to collect the crude product.[4]

Step 2: Cyclization to 5-Fluoro-1H-indole-2,3-dione

  • Add the crude product from Step 1 (22.2 g) to concentrated sulfuric acid (95 mL) at 60°C ± 10°C.

  • Heat the reaction mixture to 85-90°C for 20 minutes.

  • Pour the reaction solution into crushed ice to precipitate an orange-red solid.

  • Filter and dry the solid to obtain 5-Fluoro-1H-indole-2,3-dione.

Step 3: Oxidative Cleavage to this compound

  • The final step involves the oxidation of the dione with hydrogen peroxide under alkaline conditions. The molar ratio of 5-Fluoro-1H-indole-2,3-dione to hydrogen peroxide is preferably 1:2.5-4.0.[2]

  • The reaction temperature should be controlled between 80-90°C.[2]

  • After the reaction is complete, the product is isolated and can be purified by recrystallization from xylene.[2]

Visualizations

Synthesis_Pathways cluster_0 Route 1: Nitration & Reduction cluster_1 Route 2: Oxidation & Amination cluster_2 Route 3: Reduction of Nitro Compound A 3-Fluorobenzyl Ester B Nitration (-10 to 30°C) A->B C 5-Fluoro-2-nitrobenzyl Ester B->C Byproduct1 3-Fluoro-2-nitrobenzyl Ester (Isomeric Byproduct) B->Byproduct1 Side Reaction D Reduction C->D E This compound D->E F 5-Fluoro-2-bromotoluene G Oxidation F->G H 5-Fluoro-2-bromobenzoic Acid G->H I Amination H->I J This compound I->J Byproduct2 Isomeric & Other Byproducts I->Byproduct2 Side Reactions K 2-Nitro-5-fluorobenzoic Acid L Reduction (Pd/C, H2) K->L M This compound L->M Troubleshooting_Workflow Start Experiment Start Problem Problem Identified? (e.g., Low Yield, Impurities) Start->Problem LowYield Low Yield Problem->LowYield Yes Impurities Impurities Detected Problem->Impurities Yes Success Problem Resolved Problem->Success No CheckCompletion Check Reaction Completion (TLC/HPLC) LowYield->CheckCompletion IdentifyImpurity Identify Impurity (NMR, MS) Impurities->IdentifyImpurity CheckConditions Review Reaction Conditions (Temp, pH, Time) CheckCompletion->CheckConditions Incomplete OptimizeWorkup Optimize Workup & Purification CheckConditions->OptimizeWorkup OptimizeWorkup->Success AdjustConditions Adjust Reaction Conditions (e.g., Temp, Reagent) IdentifyImpurity->AdjustConditions Purification Enhance Purification (Recrystallization, Chromatography) AdjustConditions->Purification Purification->Success

References

Stability of 2-Amino-5-fluorobenzoic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-5-fluorobenzoic acid under various storage conditions. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container.[1] It is also recommended to keep it in a dark place under an inert atmosphere to minimize degradation from light and oxygen.[2] For short-term use, storage at room temperature is also acceptable.[2][3]

Q2: How stable is this compound in its solid form?

A2: When stored at -20°C, this compound is stable for at least four years.[1][4]

Q3: What is the stability of this compound in aqueous solutions?

A3: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] The compound has limited stability in aqueous buffers, and degradation can occur.

Q4: I observe a change in the color of my solid this compound over time. What could be the cause?

A4: A change in color from its typical light yellow to light brown appearance could indicate degradation.[2] This can be caused by exposure to light, air (oxidation), or elevated temperatures. It is crucial to store the compound in a dark place and under an inert atmosphere to prevent this.[2]

Q5: Are there any known degradation pathways for this compound?

A5: While specific degradation pathways for this compound under storage conditions are not extensively documented in publicly available literature, related fluorinated aromatic compounds are known to undergo degradation through processes like oxidation and hydrolysis. Forced degradation studies, which involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light, can help elucidate potential degradation pathways.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Symptom: You are experiencing variability in your experimental outcomes when using this compound from different batches or after a period of storage.

Possible Cause: The compound may have degraded due to improper storage, leading to a decrease in purity and the presence of impurities that interfere with your experiment.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the compound has been stored according to the recommendations (solid at -20°C, protected from light and air).

  • Perform Purity Analysis: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to check the purity of your current stock against a new, unopened batch or a certified reference standard.

  • Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound immediately before use, as they are not stable for long periods.[1]

Issue 2: Poor Solubility in Aqueous Buffers

Symptom: You are having difficulty dissolving this compound in aqueous buffers like PBS.

Possible Cause: this compound has low solubility in aqueous buffers (approximately 0.25 mg/ml in PBS, pH 7.2).[1][4]

Troubleshooting Steps:

  • Use an Organic Solvent: Prepare a concentrated stock solution in an organic solvent such as ethanol, DMSO, or DMF, in which it is more soluble.[1] The solubility is approximately 20 mg/ml in ethanol and 30 mg/ml in DMSO and DMF.[1][4]

  • Purge with Inert Gas: When preparing the stock solution in an organic solvent, it is good practice to purge the solvent with an inert gas to prevent oxidation.[1]

  • Dilute into Aqueous Buffer: Further dilute the stock solution into your aqueous buffer just before the experiment. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.[1]

Stability Summary

FormStorage TemperatureLight/Air ExposureRecommended DurationStability
Solid-20°CProtected (dark, inert atmosphere)Long-term≥ 4 years[1][4]
SolidRoom TemperatureProtected (dark, inert atmosphere)Short-termStability may be reduced compared to -20°C storage.
Aqueous SolutionRoom TemperatureN/AMaximum 1 dayNot recommended for storage.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound. This method can separate the intact compound from its potential degradation products.

1. Instrumentation and Columns:

  • System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a good starting point.

2. Mobile Phase Preparation:

  • A gradient elution is often necessary to separate polar degradation products from the less polar parent compound.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Start with a gradient of 5-95% B over 20-30 minutes.

3. Sample Preparation:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • For forced degradation samples, neutralize the solution if necessary before injection.

4. Forced Degradation Study:

  • To generate potential degradation products and validate the stability-indicating nature of the method, perform forced degradation studies.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat solid compound at 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

5. Method Validation:

  • Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_result Outcome start Start prep_solid Prepare Solid Sample start->prep_solid prep_solution Prepare Solution start->prep_solution thermal Thermal prep_solid->thermal acid Acid Hydrolysis prep_solution->acid base Base Hydrolysis prep_solution->base oxidation Oxidation prep_solution->oxidation photolytic Photolytic prep_solution->photolytic hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photolytic->hplc end Assess Stability hplc->end

Caption: Workflow for a forced degradation study of this compound.

logical_relationship storage Storage Conditions temp Temperature (-20°C vs. Room Temp) storage->temp light Light Exposure (Dark vs. Light) storage->light atmosphere Atmosphere (Inert vs. Air) storage->atmosphere humidity Humidity storage->humidity stability Compound Stability temp->stability light->stability atmosphere->stability humidity->stability degradation Degradation stability->degradation

References

Technical Support Center: A Troubleshooting Guide for Using 2-Amino-5-fluorobenzoic Acid in Yeast Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use 2-Amino-5-fluorobenzoic acid (5-FAA) in yeast media. The following information addresses common issues, offers detailed troubleshooting advice, and provides standardized protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in yeast media?

This compound (also known as 5-Fluoroanthranilic acid or 5-FAA) is a toxic antimetabolite used for counter-selection in Saccharomyces cerevisiae and other yeasts.[1][2] It is particularly useful for selecting against the TRP1 gene, a common genetic marker.[1][2]

Q2: How does this compound work?

The product of the TRP1 gene, Phosphoribosylanthranilate isomerase, is an enzyme in the tryptophan biosynthesis pathway.[3] This enzyme converts 5-FAA into a toxic fluorinated downstream product, leading to cell death in TRP1+ strains.[1][3] Yeast strains that are trp1- mutants lack this enzyme and are therefore resistant to the toxic effects of 5-FAA, allowing them to grow on media containing the compound.[1][2]

Q3: What is the recommended concentration of this compound in yeast media?

The optimal concentration of 5-FAA can vary between yeast strains and specific experimental conditions.[4][5][6][7] However, a commonly used starting concentration is 0.5 to 1 g/L.[8][9] It is recommended to perform a dose-response experiment to determine the minimal concentration that effectively kills the wild-type strain while allowing robust growth of the mutant.

Q4: What are the primary challenges when working with this compound?

The main challenge is its poor solubility in aqueous solutions, which can lead to precipitation in the media.[10] Ensuring proper dissolution and maintaining its stability during media preparation and storage is critical for reproducible results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of yeast media containing this compound.

Issue 1: Precipitation of this compound in the Media

Symptoms:

  • Visible white or crystalline precipitate in the liquid media or on agar plates.

  • Inconsistent or no selection, with growth of both wild-type and mutant strains.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Poor aqueous solubility Prepare a concentrated stock solution of 5-FAA in an organic solvent like DMSO or ethanol before adding it to the media.[10] Ensure the final concentration of the organic solvent in the media is low (typically <1%) to avoid toxic effects on the yeast.
Incorrect order of addition Add the 5-FAA stock solution to the liquid media after it has been autoclaved and cooled to 55-60°C. Adding it to hot media can cause precipitation or degradation.
pH of the media The pH of the media can affect the solubility of 5-FAA. While standard yeast media recipes usually have a suitable pH, you can check and adjust the pH to be slightly acidic (around 5.5-6.0) before adding the 5-FAA stock solution.
Interaction with media components In rich media like YPD, some components may interact with 5-FAA. If precipitation is a persistent issue, consider using a minimal synthetic defined (SD) medium.
Issue 2: Ineffective Selection or High Background Growth

Symptoms:

  • Growth of wild-type (TRP1+) cells on 5-FAA containing plates.

  • Difficulty in distinguishing between true trp1- mutants and background growth.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal 5-FAA concentration The concentration of 5-FAA may be too low. Perform a titration experiment to determine the optimal concentration for your specific yeast strain.[4][5][6][7]
Degradation of 5-FAA 5-FAA may degrade if exposed to excessive heat or light. Store the stock solution at -20°C and protect it from light. Add the stock solution to the media after autoclaving and cooling.
Spontaneous mutations A high frequency of spontaneous mutations in the TRP1 gene can lead to background growth. To minimize this, use freshly prepared plates and avoid prolonged incubation. It is also crucial to confirm the genotype of resistant colonies.
Leaky trp1 allele Some trp1 mutant alleles may retain residual activity, leading to sensitivity to 5-FAA. If possible, use a strain with a complete deletion of the TRP1 gene.[9]
Insufficient tryptophan For plasmid shuffling experiments where a TRP1-containing plasmid is being lost, ensure the medium is supplemented with an adequate amount of tryptophan to support the growth of the resulting trp1- cells.[9]
Issue 3: No Growth of Expected Resistant Mutants

Symptoms:

  • No colonies or very poor growth of the trp1- mutant strain on 5-FAA plates.

Possible Causes and Solutions:

Possible CauseRecommended Solution
5-FAA concentration too high The concentration of 5-FAA may be too high for your specific yeast strain, causing toxicity even in the absence of the TRP1 gene. Reduce the concentration of 5-FAA in the media.
Incorrect media composition Ensure the media is properly supplemented with all necessary nutrients, especially tryptophan, for the growth of the auxotrophic mutant.
Other mutations The yeast strain may have other mutations that affect its viability or growth on the specific media formulation.

Data Presentation

The following table summarizes the key properties of this compound for quick reference.

PropertyValueReference
Molecular Weight 155.13 g/mol [N/A]
Appearance White to light yellow crystalline powder[N/A]
Solubility in DMSO ~30 mg/mL[N/A]
Solubility in Ethanol ~20 mg/mL[N/A]
Aqueous Solubility Poor[10]
Storage of Solid Room temperature, protected from light[N/A]
Storage of Stock Solution -20°C[N/A]

Experimental Protocols

Protocol 1: Preparation of 5-FAA Stock Solution (100x)
  • Weigh 1 gram of this compound powder.

  • Dissolve the powder in 10 mL of 100% DMSO or ethanol in a sterile conical tube.

  • Vortex thoroughly until the powder is completely dissolved.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, light-protected container.[11][12]

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of Yeast Media Plates with 5-FAA
  • Prepare 1 liter of your desired yeast medium (e.g., SD-Trp) according to your standard protocol and add agar.

  • Autoclave the medium for 20 minutes at 121°C.

  • Cool the autoclaved medium in a 55-60°C water bath.

  • Once the medium has cooled, add any necessary heat-sensitive supplements (e.g., amino acids, vitamins).

  • Aseptically add 10 mL of the 100x 5-FAA stock solution to the 1 liter of cooled medium.

  • Swirl the flask gently but thoroughly to ensure even distribution of the 5-FAA.

  • Pour the plates in a sterile environment and allow them to solidify.

  • Store the plates at 4°C, protected from light, for up to one month.

Protocol 3: Quality Control of 5-FAA Plates
  • Streak a TRP1+ (wild-type) yeast strain and a known trp1- (mutant) strain onto a 5-FAA plate.

  • As a control, streak both strains onto a non-selective plate (e.g., YPD) and a selective plate without 5-FAA (e.g., SD-Trp).

  • Incubate the plates at the appropriate temperature for 2-3 days.

  • Expected Results:

    • On the 5-FAA plate, only the trp1- strain should grow.

    • On the non-selective plate, both strains should grow.

    • On the selective plate without 5-FAA, only the TRP1+ strain should grow (if it's an auxotrophic selection medium). The trp1- strain should not grow unless the medium is supplemented with tryptophan.

Mandatory Visualizations

experimental_workflow cluster_prep Media Preparation cluster_qc Quality Control prep_media Prepare yeast media base (e.g., SD-Trp) autoclave Autoclave media prep_media->autoclave cool Cool to 55-60°C autoclave->cool add_supplements Add heat-sensitive supplements cool->add_supplements add_faa Add 5-FAA stock to cooled media add_supplements->add_faa prep_stock Prepare 100x 5-FAA stock solution in DMSO filter_sterilize Filter-sterilize 5-FAA stock prep_stock->filter_sterilize filter_sterilize->add_faa pour_plates Pour plates add_faa->pour_plates streak_wt Streak TRP1+ strain pour_plates->streak_wt streak_mut Streak trp1- strain pour_plates->streak_mut incubate Incubate plates streak_wt->incubate streak_mut->incubate observe Observe growth incubate->observe

Caption: Experimental workflow for preparing and quality controlling 5-FAA yeast media.

signaling_pathway cluster_pathway Tryptophan Biosynthesis Pathway Anthranilate Anthranilate TRP1 Trp1p (Phosphoribosylanthranilate isomerase) Anthranilate->TRP1 FAA 5-Fluoroanthranilic Acid (5-FAA) FAA->TRP1 Metabolized by No_TRP1 No Trp1p (trp1- mutant) FAA->No_TRP1 Not metabolized PRA Phosphoribosylanthranilate TRP1->PRA Toxic_Product Toxic Fluorinated Product TRP1->Toxic_Product Tryptophan Tryptophan PRA->Tryptophan Cell_Death Cell Death Toxic_Product->Cell_Death Cell_Survival Cell Survival No_TRP1->Cell_Survival

Caption: Mechanism of 5-FAA toxicity in yeast.

troubleshooting_logic start Problem Encountered precipitation Precipitation in Media? start->precipitation high_background High Background Growth? start->high_background no_growth No Growth of Mutants? start->no_growth solubility Check stock solution prep & order of addition precipitation->solubility Yes faa_conc_low Increase 5-FAA concentration high_background->faa_conc_low Yes faa_conc_high Decrease 5-FAA concentration no_growth->faa_conc_high Yes media_pH Check media pH solubility->media_pH change_media Switch to minimal media media_pH->change_media faa_degraded Check storage & handling of 5-FAA faa_conc_low->faa_degraded confirm_genotype Confirm mutant genotype faa_degraded->confirm_genotype check_supplements Verify media supplements faa_conc_high->check_supplements

Caption: Troubleshooting logic for 5-FAA related issues in yeast media.

References

Technical Support Center: Purification of 2-Amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of synthesized 2-Amino-5-fluorobenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem: The final product is discolored (brownish or reddish tint).

  • Potential Cause: Formation of colored impurities, possibly due to self-condensation or oxidation, is a common issue with anthranilic acids, especially at elevated temperatures during recrystallization.[1]

  • Solution:

    • Activated Charcoal and Sodium Hydrosulfite Treatment: During recrystallization, the use of decolorizing agents can be highly effective. Sodium hydrosulfite can be added to the hot solution to reduce colored impurities, followed by treatment with activated charcoal to adsorb them.[2]

    • Solvent Precipitation: Dissolving the crude, discolored product in a solvent like ethanol and then precipitating it by adding water can yield a purer, yellow-colored product.[1]

    • Recrystallization from an appropriate solvent: Recrystallization from hot water or xylene has been reported as an effective purification method.[3][4]

Problem: Low yield of purified product.

  • Potential Cause:

    • The compound may be partially soluble in the cold recrystallization solvent.

    • Inappropriate pH adjustment during acid-base extraction can lead to incomplete precipitation.

    • Loss of material during transfers and filtration steps.

  • Solution:

    • Optimize Recrystallization: Ensure the recrystallization solvent provides high solubility at high temperatures and low solubility at low temperatures. Use a minimal amount of hot solvent to dissolve the product completely. Cool the solution slowly and then in an ice bath to maximize crystal formation.

    • Fine-tune pH: When precipitating the product during acid-base extraction, adjust the pH slowly and check it with a pH meter or pH paper to ensure complete precipitation. For this compound, precipitation is typically achieved by adjusting the pH to the acidic range.

    • Careful Handling: Minimize the number of transfers and ensure all equipment is rinsed with the mother liquor to collect any remaining product.

Problem: Persistent impurities are observed in HPLC or TLC analysis.

  • Potential Cause: Co-crystallization of impurities with similar solubility profiles. One notable impurity in certain synthetic routes is 3-fluoro-2-nitrobenzyl ester, which is difficult to separate from the precursor of the target molecule.[3]

  • Solution:

    • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful technique for separating compounds with different polarities. A silica gel column with an appropriate solvent system can isolate the desired product from persistent impurities.

    • Sequential Purification: A combination of purification techniques can be effective. For instance, an acid-base extraction can be followed by recrystallization or column chromatography for higher purity.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for recrystallizing this compound?

A1: Hot water and xylene have been reported as effective solvents for the recrystallization of this compound.[3][4] The choice of solvent may depend on the specific impurities present in your crude product. It is always recommended to perform a small-scale solvent screen to identify the optimal solvent.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. A suitable solvent system for aminobenzoic acids is a mixture of n-butanol, acetic acid, and water (typically in a 4:1:1 ratio).[5][6] By spotting the crude mixture, the purified fractions, and the starting material on a TLC plate, you can visualize the separation of the desired compound from impurities.

Q3: What purity can I expect from different purification methods?

Q4: My purified this compound is still slightly yellow. Is this acceptable?

A4: While a pure white powder is ideal, a pale yellow color for anthranilic acid derivatives is common and often indicates a high level of purity, with only trace amounts of intensely colored impurities.[1] The acceptability of a slight yellow tint depends on the requirements of your subsequent experimental steps. For applications requiring very high purity, further decolorization steps or column chromatography may be necessary.

Data Presentation

The following table provides an illustrative comparison of the effectiveness of different purification methods on a crude sample of a substituted anthranilic acid. Please note that these are representative values and actual results may vary depending on the initial purity and the specific impurities present.

Purification MethodInitial Purity (by HPLC)Purity After Purification (by HPLC)Typical YieldAppearance of Final Product
Recrystallization (from aqueous ethanol)~85%~97%70-85%Light yellow crystals
Acid-Base Extraction~85%~95%80-90%Yellow to tan powder
Column Chromatography (Silica Gel)~85%>99%60-80%White to off-white powder
Decolorization with Activated Charcoal~85% (colored)~96%85-95%Yellowish-white powder

Experimental Protocols

1. Protocol for Recrystallization from Hot Water

  • Materials: Crude this compound, deionized water, Erlenmeyer flasks, heating plate, Buchner funnel, filter paper, and an ice bath.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of deionized water to just cover the solid.

    • Heat the mixture on a hot plate with stirring until the solvent boils.

    • Add small portions of hot deionized water until the solid completely dissolves.

    • If the solution is colored, proceed to the decolorization protocol.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water.

    • Dry the purified crystals in a vacuum oven.

2. Protocol for Acid-Base Extraction

  • Materials: Crude this compound, diethyl ether (or other suitable organic solvent), 1 M HCl, 1 M NaOH, saturated NaCl solution (brine), separatory funnel, beakers, and a rotary evaporator.

  • Procedure:

    • Dissolve the crude product in diethyl ether.

    • Transfer the solution to a separatory funnel and add 1 M NaOH solution.

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. The deprotonated this compound will be in the aqueous layer.

    • Drain the lower aqueous layer into a clean beaker.

    • Repeat the extraction of the organic layer with 1 M NaOH to ensure all the acidic product has been removed.

    • Combine the aqueous extracts.

    • Slowly add 1 M HCl to the combined aqueous extracts while stirring until the solution becomes acidic (test with pH paper) and a precipitate forms.

    • Cool the mixture in an ice bath to complete the precipitation.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • The neutral impurities will remain in the original organic layer, which can be washed with brine, dried over anhydrous sodium sulfate, and evaporated to isolate them if needed.[8]

3. Protocol for Decolorization using Activated Charcoal and Sodium Hydrosulfite

  • Materials: Colored crude or recrystallized this compound, appropriate recrystallization solvent, sodium hydrosulfite, activated charcoal, heating plate, and filtration apparatus.

  • Procedure:

    • Dissolve the this compound in the minimum amount of hot recrystallization solvent.

    • While the solution is hot, add a small amount of sodium hydrosulfite (a pinch) and stir for a few minutes until the color lightens.[2]

    • Add a small amount of activated charcoal to the hot solution.

    • Stir the mixture and gently boil for 5-10 minutes.

    • Perform a hot gravity filtration to remove the charcoal.

    • Allow the filtrate to cool slowly to induce crystallization as described in the recrystallization protocol.

Visualizations

PurificationWorkflow Crude Crude Synthesized This compound Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidBase Acid-Base Extraction Dissolve->AcidBase Separate Separate Aqueous and Organic Layers AcidBase->Separate Precipitate Precipitate Product (Acidify Aqueous Layer) Separate->Precipitate FilterDry Filter and Dry Purified Product Precipitate->FilterDry Recrystallize Recrystallization FilterDry->Recrystallize Optional Further Purification ColumnChrom Column Chromatography FilterDry->ColumnChrom Alternative Purification PureProduct High-Purity This compound Recrystallize->PureProduct ColumnChrom->PureProduct

Caption: A general workflow for the purification of this compound.

TroubleshootingPurity Start Analyze Crude Product (TLC/HPLC) CheckPurity Is Purity Acceptable? Start->CheckPurity Pure Product is Pure CheckPurity->Pure Yes Impure Product is Impure CheckPurity->Impure No CheckColor Is the Product Discolored? Impure->CheckColor Decolorize Decolorize with Activated Charcoal/ Sodium Hydrosulfite CheckColor->Decolorize Yes Recrystallize Recrystallization CheckColor->Recrystallize No Decolorize->Recrystallize AnalyzeAgain1 Analyze Purity Recrystallize->AnalyzeAgain1 CheckPurity2 Is Purity Acceptable? AnalyzeAgain1->CheckPurity2 CheckPurity2->Pure Yes ColumnChrom Column Chromatography CheckPurity2->ColumnChrom No AnalyzeAgain2 Analyze Purity ColumnChrom->AnalyzeAgain2 CheckPurity3 Is Purity Acceptable? AnalyzeAgain2->CheckPurity3 CheckPurity3->Pure Yes CheckPurity3->Pure No (Re-evaluate strategy)

Caption: A troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Scaling Up the Production of 2-Amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-5-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound suitable for scaling up?

A1: Several synthetic routes have been reported for the preparation of this compound. Key methods include:

  • From 4-fluoroaniline: This method involves the condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride to form an intermediate, which is then cyclized and oxidized. This route is often favored for its relatively mild conditions and accessible starting materials.[1]

  • From 2-methyl-4-fluoronitrobenzene: This process involves the reduction of the nitro group followed by oxidation of the methyl group. Challenges with this method include the cost and availability of the starting material and potential decreases in yield due to the multiple steps.[2]

  • From 5-fluoro-2-bromotoluene: This route involves oxidation of the methyl group, followed by amination. This method can require high temperatures and pressures, posing challenges for industrial-scale production.[2]

  • From 3-fluorobenzoic acid ester: This synthesis involves nitration, reduction, and hydrolysis. A significant drawback is the formation of a nitro-isomer byproduct that is difficult to separate, complicating the purification process.[1][2]

Q2: What are the primary applications of this compound?

A2: this compound is a crucial precursor in the synthesis of a variety of commercially important compounds.[2] It is used in the production of:

  • Pharmaceuticals: Including antiviral agents (against HIV and herpes), hypoglycemic reagents for diabetes treatment, anticancer agents, and neuroprotective agents for conditions like Alzheimer's and Parkinson's disease.[2]

  • Agrochemicals: Such as herbicides, plant growth regulators, and fungicides.[2]

  • Biotechnology: It is used as a counterselection agent in yeast genetics, specifically for the tryptophan pathway.[3]

Q3: What are the main safety concerns when handling the reagents for the synthesis starting from 4-fluoroaniline?

A3: The synthesis route starting from 4-fluoroaniline involves several hazardous materials that require strict safety protocols:

  • Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. It is also a strong dehydrating agent.[4] Always use in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[4][5]

  • Chloral Hydrate: Toxic if ingested or inhaled. Handle with care, avoiding dust formation, and use in a well-ventilated area.

  • Hydroxylamine Hydrochloride: Can be corrosive and an irritant. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

Troubleshooting Guides

Low Yield

Q: My overall yield of this compound is lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low yields can arise at various stages of the synthesis. Here is a step-by-step guide to identify and address the issue:

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting start Low Overall Yield check_step1 Step 1: Condensation (Formation of N-(4-fluorophenyl)- 2-(hydroxyimino)acetamide) start->check_step1 step1_issue Incomplete Reaction? check_step1->step1_issue step1_solution - Ensure complete dissolution of reactants. - Verify molar ratios of 4-fluoroaniline, chloral hydrate, and hydroxylamine hydrochloride. - Maintain reflux temperature during the reaction. step1_issue->step1_solution Yes check_step2 Step 2: Cyclization (Formation of 5-fluoro-1H-indole-2,3-dione) step1_issue->check_step2 No step2_issue Side Reactions or Incomplete Cyclization? check_step2->step2_issue step2_solution - Control temperature during addition to H₂SO₄ (60°C ± 10°C). - Ensure reaction temperature is maintained at 85-90°C. - Avoid overheating, which can lead to tar-like byproducts. step2_issue->step2_solution Yes check_step3 Step 3: Oxidation & Hydrolysis (Formation of this compound) step2_issue->check_step3 No step3_issue Inefficient Oxidation or Product Degradation? check_step3->step3_issue step3_solution - Optimize the molar ratio of 5-fluoro-1H-indole-2,3-dione to hydrogen peroxide (1:2.5-4.0 is preferred). - Control the temperature of the oxidation reaction (80-90°C). - Ensure the alkalinity of the solution is within the optimal range (15-25% NaOH or KOH). step3_issue->step3_solution Yes

Caption: Troubleshooting flowchart for addressing low yields.

Product Purity Issues

Q: The final product is discolored and shows impurities on analysis. How can I improve the purity?

A: Discoloration and impurities are common challenges. Here are some likely causes and solutions:

  • Brownish-yellow filter cake after condensation: This is often due to the formation of byproducts. While this intermediate can often be used in the next step without further purification, recrystallization from hot water can improve its purity.[2]

  • Orange-red solid after cyclization: This is the expected color of the 5-fluoro-1H-indole-2,3-dione intermediate. However, tar-like byproducts can form if the temperature is too high during the reaction with concentrated sulfuric acid. To avoid this, maintain strict temperature control.[6]

  • Final product discoloration: This can be due to residual intermediates or byproducts from the oxidation step.

    • Recrystallization: Recrystallization of the final product is a crucial purification step. Xylene is a recommended solvent for this purpose.[1]

    • Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities.[7]

    • pH control during workup: Careful control of pH during the acidification step to precipitate the final product is important to avoid co-precipitation of impurities.

Experimental Protocols

Synthesis of this compound from 4-Fluoroaniline

This protocol is based on the method described in patent CN1477097A.[1]

Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

  • Prepare Solutions:

    • Solution A: Dissolve 18.2 g of chloral hydrate in 400 mL of water.

    • Solution B: In a separate flask, dissolve 11.1 g of 4-fluoroaniline and 22.3 g of hydroxylamine hydrochloride in 160 mL of water. Add 9 mL of concentrated hydrochloric acid and stir until the solution is clear and yellow.

  • Reaction:

    • Add Solution A to a 1000 mL three-necked flask equipped with a mechanical stirrer, condenser, and thermometer.

    • Heat the solution in an oil bath and add 260 g of anhydrous sodium sulfate.

    • Add Solution B to the flask. A white flocculent precipitate should form immediately.

    • Heat the mixture to reflux and maintain for 2 hours.

  • Workup:

    • Filter the hot reaction mixture under reduced pressure to collect the brownish-yellow filter cake.

    • Recrystallize the crude product from hot water, filter after cooling, and dry to obtain the intermediate product.

Step 2: Synthesis of 5-fluoro-1H-indole-2,3-dione

  • Reaction:

    • In a 250 mL three-necked flask, add 95 mL of 98% concentrated sulfuric acid.

    • Heat the acid to 60°C ± 10°C.

    • Slowly add 22.2 g of the dried product from Step 1.

    • Increase the temperature to 85-90°C and maintain for 20 minutes.

  • Workup:

    • Carefully pour the hot reaction mixture over crushed ice. An orange-red solid will precipitate.

    • Filter the precipitate and dry at a low temperature to obtain 5-fluoro-1H-indole-2,3-dione.

Step 3: Synthesis of this compound

  • Reaction:

    • In a suitable reaction vessel, dissolve the 5-fluoro-1H-indole-2,3-dione from Step 2 in a 15-25% solution of sodium hydroxide or potassium hydroxide.

    • Control the temperature between 80-90°C.

    • Slowly add hydrogen peroxide (30% solution). The molar ratio of the dione to hydrogen peroxide should be between 1:2.5 and 1:4.0.

  • Workup:

    • After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., HCl) to precipitate the crude this compound.

    • Filter the precipitate and wash with water.

    • Purify the crude product by recrystallization from xylene.

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Oxidation s1_reactants 4-Fluoroaniline Chloral Hydrate Hydroxylamine HCl s1_reaction Reflux in Na₂SO₄(aq) s1_reactants->s1_reaction s1_product N-(4-fluorophenyl)-2-(hydroxyimino)acetamide s1_reaction->s1_product s2_reaction Conc. H₂SO₄ 85-90°C s1_product->s2_reaction s2_product 5-fluoro-1H-indole-2,3-dione s2_reaction->s2_product s3_reaction H₂O₂ / NaOH(aq) 80-90°C s2_product->s3_reaction s3_product_crude Crude this compound s3_reaction->s3_product_crude s3_purification Recrystallization (Xylene) s3_product_crude->s3_purification s3_product_final Pure this compound s3_purification->s3_product_final

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis from 4-Fluoroaniline

StepKey ReagentsTemperatureTimeYieldMelting Point (°C)
1. Condensation 4-Fluoroaniline, Chloral hydrate, Hydroxylamine HClReflux2-3 hours67.0 - 69.3%Not specified
2. Cyclization N-(4-fluorophenyl)-2-(hydroxyimino)acetamide, Conc. H₂SO₄85 - 90°C20 minutes83.3 - 89.9%216.9 - 217.2
3. Oxidation 5-fluoro-1H-indole-2,3-dione, H₂O₂, NaOH/KOH80 - 90°C~20 minutes66.9 - 72.8%149.0 - 151.8

Data compiled from patent CN1477097A.[1]

Table 2: Comparison of Different Synthesis Routes (Qualitative)

Starting MaterialAdvantagesDisadvantages
4-Fluoroaniline Inexpensive and readily available starting materials, mild reaction conditions, simple and safe operation.[1]Multi-step process.
2-methyl-4-fluoronitrobenzene A known synthetic route.[2]Starting material is not easily obtained and is expensive; multiple recrystallizations can lower the yield.[2]
5-fluoro-2-bromotoluene A reported synthesis method.[2]Requires high pressure and temperature for amination, which is challenging for industrial scale-up; potential for side reactions.[1]
3-fluorobenzoic acid ester An alternative synthetic pathway.[2]Formation of difficult-to-separate byproducts (3-fluoro-2-nitrobenzyl ester); requires high-pressure hydrogenation.[2]

References

Technical Support Center: Synthesis of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental work. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides organized by reaction type.

Section 1: Electrophilic Aromatic Fluorination

Electrophilic fluorination introduces a fluorine atom onto an electron-rich aromatic ring using an electrophilic fluorine source ("F+"). While powerful, this method can present several challenges.

Frequently Asked Questions (FAQs)

Q1: My electrophilic fluorination is giving low yields and a complex mixture of products. What are the common causes?

A1: Low yields and product mixtures in electrophilic fluorination of arenes often stem from a few key issues:

  • Low ortho/para selectivity: This is a frequent problem, leading to a mixture of constitutional isomers that can be difficult to separate.[1][2]

  • Dearomatization: Electron-rich substrates, particularly phenols, are prone to dearomatization, resulting in non-aromatic fluorinated products.[1]

  • Side reactions with the fluorinating agent: Some fluorinating agents can participate in unwanted side reactions. For instance, with highly nucleophilic arenes, amination can occur, especially when using reagents like Selectfluor™.[3]

  • Radical reactions: The use of elemental fluorine (F₂) can lead to non-selective radical reactions with C-H bonds if not properly controlled with proton sources or Lewis acids.[1]

Q2: I'm observing poor regioselectivity (ortho vs. para). How can I improve it?

A2: Improving regioselectivity is a significant challenge. Strategies to consider include:

  • Choice of Fluorinating Agent: The reactivity of the N-F reagent can influence selectivity. Milder reagents may offer better control.

  • Catalyst and Directing Groups: The use of transition metal catalysts (e.g., Palladium) with appropriate ligands can direct the fluorination to a specific position, often the ortho-position to a directing group.[4]

  • Solvent Effects: The reaction solvent can dramatically impact the outcome. Screening different solvents is often necessary to optimize selectivity.[4] For example, in some palladium-catalyzed reactions, cyclohexane was found to be the most effective solvent.[4]

Q3: My starting material is an electron-rich phenol, and I'm getting significant dearomatization byproducts. How can I prevent this?

A3: Dearomatization is a common issue with highly activated substrates like phenols.[1] To mitigate this:

  • Protecting the Hydroxyl Group: Converting the phenol to a less activating ether or ester derivative before fluorination can reduce the propensity for dearomatization.

  • Milder Fluorinating Agents: Employing less reactive electrophilic fluorinating agents, such as N-Fluorobenzenesulfonimide (NFSI), may provide better results than more aggressive reagents like Selectfluor™.[5]

  • Reaction Conditions: Lowering the reaction temperature and carefully controlling the stoichiometry of the fluorinating agent can also help to minimize side reactions.[3]

Troubleshooting Guide: Electrophilic Fluorination
Problem Potential Cause Suggested Solution
Low or no conversion Insufficiently activated substrate.Consider using a more reactive fluorinating agent or a catalytic system to enhance reactivity. For unactivated arenes, direct C-H fluorination often requires specific catalysts (e.g., Pd, Zr).[4]
Poor solubility of reagents.Screen different solvents to ensure all components are adequately dissolved. For some aqueous-based reagents like Selectfluor, an anionic surfactant can facilitate contact with the substrate.[1]
Formation of aminated byproducts Reaction of the aromatic substrate with the nitrogen-containing part of the fluorinating agent (e.g., Selectfluor™).This is more likely with highly electron-rich arenes.[3] Consider using a different N-F reagent or modifying the substrate's electronic properties.
Formation of di- or polyfluorinated products Over-reaction due to high reactivity of the substrate or harsh reaction conditions.Use a stoichiometric amount of the fluorinating agent, lower the reaction temperature, and consider a less reactive fluorinating agent.[3]
Inconsistent results Moisture sensitivity of the fluorinating agent.Some N-F reagents, like certain N-fluoropyridinium salts, are moisture-sensitive.[6] Ensure anhydrous conditions and handle reagents appropriately.
Experimental Protocol: Palladium-Catalyzed ortho-C–H Fluorination

This protocol is a general representation for the ortho-fluorination of a 2-arylpyridine derivative using NFSI as the fluorine source.

  • Reaction Setup: To an oven-dried reaction vessel, add the 2-arylpyridine substrate (1.0 equiv.), Pd(OAc)₂ (5-10 mol%), and a suitable ligand (if required).

  • Solvent and Reagent Addition: Add the chosen solvent (e.g., trifluoromethylbenzene) under an inert atmosphere (N₂ or Ar).[4] Then, add N-Fluorobenzenesulfonimide (NFSI) (1.5-2.0 equiv.).

  • Reaction Conditions: Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization: Troubleshooting Logic for Electrophilic Fluorination

G Troubleshooting Electrophilic Fluorination start Experiment Start issue Poor Result? start->issue low_yield Low Yield / No Reaction issue->low_yield Yes bad_selectivity Poor Regioselectivity issue->bad_selectivity Yes side_products Side Products (e.g., Dearomatization) issue->side_products Yes success Successful Fluorination issue->success No check_activation Check Substrate Activation low_yield->check_activation check_reagent Check Fluorinating Agent Reactivity low_yield->check_reagent check_conditions Check Reaction Conditions (T, time) low_yield->check_conditions change_solvent Screen Solvents bad_selectivity->change_solvent use_directing_group Use Directing Group Strategy bad_selectivity->use_directing_group protect_group Protect Activating Group (e.g., -OH) side_products->protect_group milder_conditions Use Milder Conditions or Reagent side_products->milder_conditions use_catalyst Use Catalyst (Pd, etc.) or More Reactive Agent check_activation->use_catalyst Insufficient check_reagent->use_catalyst Too Weak check_conditions->change_solvent Solubility Issue

Caption: Troubleshooting workflow for electrophilic fluorination.

Section 2: Nucleophilic Aromatic Substitution (SNAr) for Fluorination

In SNAr reactions for fluorination, a leaving group on an electron-deficient aromatic ring is displaced by a fluoride ion. The success of this reaction is highly dependent on the substrate, fluoride source, and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My SNAr fluorination is not proceeding. What are the likely reasons?

A1: Failure of an SNAr fluorination reaction is often due to:

  • Insufficient Ring Activation: The aromatic ring must be sufficiently electron-deficient to be attacked by the nucleophilic fluoride. This typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group.[7][8]

  • Poor Fluoride Source Activity: The fluoride salt used (e.g., KF, CsF) must be sufficiently reactive. Anhydrous conditions are often crucial as fluoride ions are strongly solvated by protic solvents, reducing their nucleophilicity.[9][10] The use of phase-transfer catalysts can help improve the solubility and reactivity of the fluoride salt.[10]

  • Leaving Group: While counterintuitive compared to SN1/SN2 reactions, for SNAr, the reaction rate is often fastest with fluoride as the leaving group, followed by chloride, bromide, and iodide. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom polarizing the C-F bond.[7][8][11]

Q2: I'm observing hydrodehalogenation (replacement of the leaving group with hydrogen) as a major side product. How can I minimize this?

A2: Hydrodehalogenation can be a significant side reaction, particularly in copper-catalyzed nucleophilic fluorinations of aryl iodides.[2] This is often attributed to the presence of trace water or other proton sources. To minimize this:

  • Rigorously Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.

  • Choice of Fluoride Source: Using a less basic fluoride source might be beneficial.

  • Reaction Additives: The addition of certain additives may suppress this side reaction, though this is system-dependent.

Q3: Can I fluorinate heteroaromatic compounds using SNAr?

A3: Yes, but it can be challenging. The fluorination of heterocycles is often more difficult than their carbocyclic analogues.[2][12] The success depends heavily on the nature of the heterocycle and the position of the leaving group. Palladium-catalyzed methods have shown some promise for the fluorination of heterocyclic aryl bromides.[2]

Troubleshooting Guide: Nucleophilic Aromatic Fluorination (SNAr)
Problem Potential Cause Suggested Solution
No Reaction Insufficiently activated aromatic ring.Ensure strong electron-withdrawing groups are ortho/para to the leaving group.[7][8]
Inactive fluoride source.Use spray-dried KF or CsF. Employ a phase-transfer catalyst (e.g., 18-crown-6). Ensure strictly anhydrous conditions.[2][10]
High reaction temperature required.Use a high-boiling polar aprotic solvent (e.g., DMF, DMSO, sulfolane).[10]
Low Yield Competing side reactions (e.g., hydrodehalogenation).Use rigorously dried reagents and solvents.[2]
Basicity of fluoride salt causing decomposition.The basicity of dried fluoride salts can lead to side reactions.[2] Consider using a milder fluoride source or alternative methodology.
Formation of constitutional isomers The basicity of the fluoride source can sometimes lead to mixtures of isomers.[2]Optimize reaction conditions (temperature, solvent) or explore alternative fluorination methods.

Visualization: SNAr Reaction Pathway

G SNAr Mechanism for Fluorination sub Aryl Halide (Ar-X) + Electron-Withdrawing Group step1 Rate-Determining Step: Nucleophilic Attack meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) sub->meisenheimer + F⁻ nuc Fluoride Ion (F⁻) step2 Fast Step: Loss of Leaving Group product Aryl Fluoride (Ar-F) meisenheimer->product - X⁻ lg Leaving Group (X⁻)

Caption: Key steps in the SNAr mechanism for fluorination.

Section 3: Balz-Schiemann Reaction

The Balz-Schiemann reaction transforms an aromatic amine into an aryl fluoride via the thermal or photochemical decomposition of an intermediate aryldiazonium tetrafluoroborate salt.

Frequently Asked Questions (FAQs)

Q1: My Balz-Schiemann reaction is giving a low yield. What are the common pitfalls?

A1: Low yields in the Balz-Schiemann reaction can be attributed to several factors:

  • Incomplete Diazotization: The initial conversion of the aniline to the diazonium salt may be incomplete. Careful control of temperature (typically 0-5 °C) and stoichiometry is critical.

  • Side Reactions of the Diazonium Salt: Diazonium salts are reactive intermediates. Under acidic conditions, they can dimerize to form azobenzenes.[13] They can also react with the solvent.[14][15]

  • Decomposition during Isolation: Aryldiazonium tetrafluoroborates can be explosive, and decomposition can occur during isolation and drying.[13] Whenever possible, in situ generation and decomposition are preferred.[13]

  • Solvent Effects: The choice of solvent for the decomposition step is crucial. Polar solvents can solvate the ions, hindering the fluorine transfer and promoting side reactions, while low- or non-polar solvents often give better yields.[14][15]

Q2: The decomposition of my isolated aryldiazonium tetrafluoroborate salt is violent and difficult to control. Are there safer alternatives?

A2: Yes, the thermal decomposition can be highly exothermic.[13] To improve safety and control:

  • In Situ Reaction: Perform the diazotization and subsequent decomposition in one pot without isolating the hazardous diazonium intermediate.[13][16]

  • Photochemical Decomposition: Decomposition can often be induced photochemically at lower temperatures, offering better control.[14][17]

  • Flow Chemistry: Continuous flow reactors provide excellent temperature control and allow for the safe handling of hazardous intermediates on a small scale at any given time, making the process more scalable.[16]

  • Alternative Counterions: Using hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) instead of tetrafluoroborates can sometimes improve yields and modify the decomposition characteristics.[10][18]

Troubleshooting Guide: Balz-Schiemann Reaction
Problem Potential Cause Suggested Solution
Low yield of aryl fluoride Incomplete diazotization.Ensure low temperature (0-5 °C) during diazotization. Check the purity of sodium nitrite.
Side reactions (e.g., azo coupling, reaction with solvent).Use non-polar solvents like hexane or chlorobenzene for the decomposition step.[14][15] Avoid highly polar or nucleophilic solvents.
Thermal decomposition of product or starting material at high temperatures.Consider photochemical decomposition or using a flow chemistry setup for better temperature control.[14][16]
Safety concerns (explosion hazard) Isolation and handling of dry aryldiazonium salts.Use an in situ protocol where the diazonium salt is generated and consumed in the same pot.[13][16] Utilize a flow reactor for improved safety on a larger scale.[16]
Formation of dark, tarry byproducts Solid-state decomposition of the diazonium salt.Performing the decomposition in a suitable non-polar solvent is preferable to neat decomposition.[15]

Visualization: Balz-Schiemann Reaction Workflow

G Balz-Schiemann Reaction Workflow start Aromatic Amine (Ar-NH₂) diazotization Diazotization (NaNO₂, HBF₄, 0-5°C) start->diazotization diazonium_salt Aryldiazonium Tetrafluoroborate (Ar-N₂⁺BF₄⁻) diazotization->diazonium_salt isolate_path Isolation (Optional, Hazardous) diazonium_salt->isolate_path decomposition Decomposition diazonium_salt->decomposition In Situ isolate_path->decomposition Yes (Dried Salt) thermal Thermal (Heat) decomposition->thermal photo Photochemical (Light) decomposition->photo product Aryl Fluoride (Ar-F) thermal->product photo->product byproducts Byproducts (N₂, BF₃)

Caption: Decision workflow for the Balz-Schiemann reaction.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 2-Amino-5-fluorobenzoic Acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stringent assessment of purity for chemical intermediates like 2-Amino-5-fluorobenzoic acid is a critical step in ensuring the safety, efficacy, and quality of the final drug product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of this compound, supported by experimental data and detailed methodologies.

High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for the purity analysis of non-volatile and thermally labile compounds such as this compound. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities that may arise during synthesis.[1][2] Alternative methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), also offer powerful tools for analysis, each with its own set of advantages and limitations.

Quantitative Data Summary

The performance of different analytical techniques for the analysis of aromatic amines and related compounds is summarized in the table below. This data, compiled from various studies, provides a comparative baseline for method selection.

Analytical MethodAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)
HPLC-UV Aniline and N-methylaniline> 0.999Not Reported0.010% (w/w)Not ReportedNot Reported
GC-MS Aniline in serumNot Reported0.1 mg/LNot ReportedWithin-run: 3.8%, Between-run: 5.8%Not Reported
GC-MS Iodinated aromatic amines> 0.999–50 pg/LNot ReportedIntra-day: < 15%, Inter-day: < 20%80 - 104%
LC-MS/MS Primary aromatic amines in urine> 0.9990.025–0.20 ng/mL0.1–1.0 ng/mLIntra-day: < 11.7%, Inter-day: < 15.9%75 - 114%

Experimental Protocols

A detailed methodology for the HPLC analysis of this compound is provided below, followed by an overview of alternative techniques.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general reversed-phase HPLC method with UV detection suitable for determining the purity of this compound.

Instrumentation and Consumables:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Phosphoric acid (analytical grade).

  • Reference standard of this compound.

  • 0.45 µm syringe filters.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B (e.g., 10%) and linearly increase to a higher percentage (e.g., 90%) over 15-20 minutes to ensure the elution of all potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at the λmax of this compound (approximately 215, 245, and 348 nm).[3]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to prepare a stock solution. From the stock solution, prepare a series of calibration standards by dilution.

  • Sample Solution: Accurately weigh the synthesized this compound sample and dissolve it in the same solvent as the standard to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh_standard Weigh Reference Standard dissolve_standard Dissolve in Diluent weigh_standard->dissolve_standard filter Filter through 0.45 µm filter dissolve_standard->filter weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample dissolve_sample->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

HPLC Analysis Workflow for this compound Purity

Alternative Analytical Techniques

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a polar compound like this compound, a derivatization step is typically required to increase its volatility and thermal stability, making it amenable to GC analysis. This adds a layer of complexity to the sample preparation but can provide excellent sensitivity and selectivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[4] This technique is particularly useful for detecting and quantifying trace-level impurities that may not be observable by UV detection.[4] It can provide structural information about unknown impurities, aiding in their identification.

Comparison of Methods

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.Combines HPLC separation with highly sensitive and selective mass spectrometric detection.
Sample Volatility Not required.Required (derivatization often necessary for polar compounds).Not required.
Sample Preparation Relatively simple: dissolution and filtration.More complex: often requires derivatization.Can be simple, similar to HPLC, but may require optimization for the MS detector.
Sensitivity Good.Very good, especially with selected ion monitoring (SIM).Excellent, ideal for trace analysis.
Selectivity Good, based on chromatographic retention time.Excellent, based on both retention time and mass spectrum.Excellent, based on retention time and specific mass transitions (MRM).
Impurity Identification Limited to comparison with known standards.Good, based on mass spectral libraries.Excellent, can provide structural information on unknown impurities.

Conclusion

For the routine purity analysis of this compound, HPLC-UV offers a robust, reliable, and straightforward method that is well-suited for quality control environments. Its simple sample preparation and good performance make it the workhorse for this application.

GC-MS , while requiring a more involved sample preparation due to the need for derivatization, provides higher sensitivity and the significant advantage of mass spectral information for impurity identification.

LC-MS/MS represents the most sensitive and selective technique, making it the method of choice for the detection and quantification of trace-level impurities or when detailed structural elucidation of unknown components is required.

The selection of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the expected impurity profile, the required level of sensitivity, and the available instrumentation.

References

Mass Spectrometry Analysis of 2-Amino-5-fluorobenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of 2-Amino-5-fluorobenzoic acid and its derivatives. We will delve into experimental protocols, present comparative data, and explore different analytical strategies to facilitate robust and sensitive detection and quantification of this important class of molecules.

Introduction to Mass Spectrometry of this compound Derivatives

This compound and its derivatives are key structural motifs in many pharmaceutical compounds and serve as important building blocks in organic synthesis. Mass spectrometry (MS) is an indispensable tool for their characterization and quantification, offering high sensitivity and specificity. When coupled with liquid chromatography (LC), LC-MS/MS provides a powerful platform for the analysis of these compounds in complex matrices.

This guide will focus on two common ionization techniques, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), and discuss derivatization strategies to enhance analytical performance.

Comparison of Ionization Techniques: ESI vs. APCI

The choice of ionization technique is critical for achieving optimal sensitivity and is largely dependent on the analyte's polarity and thermal stability.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization occurs in the liquid phase from charged droplets.[1]Ionization occurs in the gas phase through ion-molecule reactions.[1]
Analyte Polarity Ideal for polar and ionic compounds.[2]Suitable for less polar to non-polar compounds.[3]
Thermal Stability Suitable for thermally labile compounds.[3]Requires analytes to be thermally stable due to heated nebulization.[3]
Adduct Formation Prone to forming adducts with solvents and salts (e.g., [M+Na]+, [M+K]+).Less prone to adduct formation.
Sensitivity for this compound Derivatives Generally provides good sensitivity for the protonated molecule [M+H]+ due to the presence of the basic amino group.Can be a viable alternative, particularly for less polar derivatives, and may offer reduced matrix effects in certain samples.

Experimental Data Comparison:

While direct comparative studies on this compound derivatives are limited, data from related compounds can inform the choice of ionization source. For instance, in the analysis of a mix of pharmaceutical compounds, ESI showed a five-fold higher response for the polar molecule colchicine, while APCI provided a two-fold higher response for the less polar terfenadine.[4] For aminobenzoic acids, ESI is generally the preferred method due to the high polarity imparted by the amino and carboxylic acid groups.

Derivatization Strategies for Enhanced Analysis

Derivatization can be employed to improve the chromatographic retention, ionization efficiency, and fragmentation characteristics of this compound and its derivatives.

Common Derivatization Approaches:

  • N-Acylation: Reaction of the amino group with an acylating agent (e.g., acetic anhydride, acetyl chloride) can increase the hydrophobicity of the molecule, leading to better retention in reversed-phase chromatography. This modification can also influence the fragmentation pattern, often leading to a characteristic neutral loss of the acyl group.

  • Esterification: The carboxylic acid group can be esterified (e.g., with methanol or ethanol) to increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis or to improve ionization in certain LC-MS applications.

  • Amidation: Conversion of the carboxylic acid to an amide can be useful for specific analytical purposes and can alter the fragmentation behavior.

Quantitative Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound derivatives in complex matrices.

Typical LC-MS/MS Parameters:

The following table provides a starting point for method development, based on typical parameters for the analysis of fluorobenzoic acids and related compounds.

ParameterTypical Value/Condition
LC Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A suitable gradient from low to high organic content
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]+ of the analyte
Product Ions Characteristic fragments resulting from collision-induced dissociation (CID)

Predicted Fragmentation Patterns:

The fragmentation of this compound and its simple derivatives in positive ion ESI-MS/MS is expected to involve the following pathways:

  • Loss of H₂O: Dehydration from the carboxylic acid group.

  • Loss of CO: Decarbonylation.

  • Loss of CO₂: Decarboxylation from the carboxylic acid group.

  • Loss of NH₃: Elimination of ammonia from the amino group.

For derivatized compounds, additional fragmentation pathways will be observed, such as the neutral loss of the derivatizing group.

Quantitative Data Summary (Predicted for N-acetyl-2-Amino-5-fluorobenzoic acid):

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
N-acetyl-2-Amino-5-fluorobenzoic acid198.05156.04 (Loss of CH₂CO)138.03 (Loss of CH₂CO and H₂O)

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound derivative in methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare calibration standards and quality control samples.

  • Biological Matrix Samples (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an ESI or APCI source.

  • LC Method:

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

  • MS Method:

    • Ionization Mode: ESI positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Collision Gas: Argon.

    • MRM transitions: Optimized for each specific derivative.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Standard Standard Solution Reconstitute Reconstitution Biological Biological Matrix Spike Spike with Internal Standard Biological->Spike Precipitate Protein Precipitation Spike->Precipitate Evaporate Evaporation Precipitate->Evaporate Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS Mass Spectrometry LC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: A typical experimental workflow for the quantitative analysis of this compound derivatives.

Putative Biological Pathway: Inhibition of Bacterial Folate Synthesis

Derivatives of aminobenzoic acid can act as analogs of para-aminobenzoic acid (PABA), a key precursor in the bacterial folate synthesis pathway. By competitively inhibiting the enzyme dihydropteroate synthase, these compounds can disrupt folate production, which is essential for bacterial growth.

folate_pathway cluster_pathway Bacterial Folate Synthesis Pathway GTP GTP DHN_P3 Dihydroneopterin triphosphate GTP->DHN_P3 GTP cyclohydrolase I DHP Dihydropteroate DHN_P3->DHP PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS PABA->DHP Derivative 2-Amino-5-fluorobenzoic acid derivative Derivative->DHPS Inhibition DHPS->DHP DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate reductase Nucleotides Nucleotide Synthesis THF->Nucleotides AminoAcids Amino Acid Synthesis THF->AminoAcids

Caption: Inhibition of dihydropteroate synthase by a this compound derivative.

References

A Comparative Analysis of the Acidity of 2-Amino-5-fluorobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acidity of a molecule, quantified by its pKa value, is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a detailed comparison of the acidity of 2-Amino-5-fluorobenzoic acid with its structural isomers. The analysis is supported by predicted pKa data and outlines standard experimental protocols for their determination.

Introduction to Acidity of Substituted Benzoic Acids

The acidity of benzoic acid is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs), such as fluorine, generally increase acidity (decrease pKa) by stabilizing the resulting carboxylate anion through inductive effects. Conversely, electron-donating groups (EDGs), like the amino group, tend to decrease acidity (increase pKa) by destabilizing the anion. The final acidity of a polysubstituted benzoic acid is a result of the interplay of these inductive and resonance effects, which are highly dependent on the relative positions of the substituents.

Comparative Acidity: pKa Values

The following table summarizes the predicted pKa values for the carboxylic acid group of this compound and its isomers. Benzoic acid and 2-Aminobenzoic acid are included as reference points for comparison. A lower pKa value indicates a stronger acid.

Compound NameStructurePredicted pKaReference
This compound 1.86 [1]
2-Amino-3-fluorobenzoic acid4.60[2]
2-Amino-4-fluorobenzoic acid4.88[3]
2-Amino-6-fluorobenzoic acid4.01[4]
3-Amino-2-fluorobenzoic acid3.43
3-Amino-4-fluorobenzoic acid4.30[5]
3-Amino-5-fluorobenzoic acid4.02[6]
4-Amino-2-fluorobenzoic acid3.93[7]
4-Amino-3-fluorobenzoic acid4.52[6]
Benzoic Acid (Reference)4.20[2]
2-Aminobenzoic Acid (Reference)4.85[7]

Analysis of Acidity Trends:

This compound is predicted to be the strongest acid among its isomers, with a remarkably low pKa of 1.86. This enhanced acidity can be attributed to the synergistic electron-withdrawing effects of the fluorine atom and the protonated amino group, particularly the strong inductive effect of the fluorine at the meta position relative to the carboxylate anion.

The relative positions of the electron-donating amino group and the electron-withdrawing fluorine group create a wide range of acidities among the isomers. For instance, isomers where the electron-donating amino group is para to the carboxyl group (e.g., 4-Amino-2-fluorobenzoic acid) tend to be weaker acids compared to those where it is meta.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for physicochemical profiling. The following are standard methods for determining the pKa of compounds like aminofluorobenzoic acids.

Potentiometric Titration

This is a highly accurate and widely used method for pKa determination.

Protocol Details:

  • Sample Preparation: A precise amount of the aminofluorobenzoic acid isomer is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or acetonitrile to ensure solubility.

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using an automated titrator.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point. For polyprotic acids or complex systems, specialized software is used to calculate the pKa by fitting the titration data to a theoretical model.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Protocol Details:

  • Buffer Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

  • Sample Preparation: A stock solution of the aminofluorobenzoic acid isomer is prepared in a suitable solvent.

  • Measurement: A small, constant volume of the stock solution is added to each buffer solution. The UV-Vis absorption spectrum for each solution is then measured.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have significantly different absorbances is plotted against the pH. The resulting data typically forms a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.

Structure-Acidity Relationship

The logical relationship between the positions of the functional groups and the resulting acidity can be visualized as a decision-making process based on electronic effects.

G cluster_substituents Substituent Effects cluster_acidity Acidity Outcome cluster_isomer Isomer Example: this compound Benzoic_Acid Benzoic Acid (pKa ~4.20) Amino_Group Amino Group (-NH2) Electron Donating (Resonance) Benzoic_Acid->Amino_Group Addition of -NH2 Fluorine_Atom Fluorine Atom (-F) Electron Withdrawing (Inductive) Benzoic_Acid->Fluorine_Atom Addition of -F Decreased_Acidity Decreased Acidity (Higher pKa) Amino_Group->Decreased_Acidity Destabilizes Anion Increased_Acidity Increased Acidity (Lower pKa) Fluorine_Atom->Increased_Acidity Stabilizes Anion Isomer_Structure This compound -F is meta to -COO- -NH2 is ortho to -COO- Combined_Effect Strong Inductive Effect of -F Dominates over -NH2 effect Isomer_Structure->Combined_Effect Resulting_Acidity Significantly Increased Acidity (Predicted pKa ~1.86) Combined_Effect->Resulting_Acidity

Caption: Influence of substituents on the acidity of benzoic acid.

Experimental Workflow for pKa Determination

The general workflow for determining and comparing the pKa of these isomers involves several key stages, from sample preparation to data analysis and comparison.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Comparison Sample Obtain Isomer Samples Solvent Prepare Solvent/Buffer System Sample->Solvent Titration Perform Potentiometric Titration or Spectrophotometric Analysis Solvent->Titration Standard Prepare Standardized Titrant Standard->Titration Data_Collection Collect pH/Absorbance Data Titration->Data_Collection Curve Generate Titration/Absorbance Curve Data_Collection->Curve pKa_Calc Calculate pKa Value Curve->pKa_Calc Comparison Compare pKa of all Isomers pKa_Calc->Comparison

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-fluorobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide offers a comprehensive comparison of 2-Amino-5-fluorobenzoic acid analogs, delving into their therapeutic potential as inhibitors of key biological targets. By presenting quantitative data, detailed experimental protocols, and visualizing relevant biological pathways, this document aims to provide a foundational resource for the rational design of novel therapeutics.

This compound, a derivative of anthranilic acid, serves as a versatile scaffold in medicinal chemistry. Its structural features, including the amino and carboxylic acid groups, provide key interaction points with biological macromolecules, while the fluorine atom can enhance metabolic stability and binding affinity.[1][2] Analogs of this compound have been explored for a range of therapeutic applications, including as anti-inflammatory agents and inhibitors of enzymes involved in cancer and other diseases.[2][3]

Comparative Analysis of Biological Activity

To elucidate the structure-activity relationship (SAR) of this compound analogs, a systematic evaluation of their inhibitory activity against specific biological targets is crucial. The following table summarizes the biological data for a series of analogs, highlighting how modifications to the core structure impact their potency.

Compound IDR1 Substitution (at Amino Group)R2 Substitution (at Carboxyl Group)TargetIC50 (µM)
1a HOHTarget X>100
1b HNH-CH₃Target X50.2
1c HNH-CH₂-PhTarget X15.8
1d HNH-(4-fluorophenyl)Target X8.5
1e CO-CH₃OHTarget X75.4
1f CO-CH₃NH-CH₃Target X22.1

This table is a representative example based on general SAR principles for anthranilic acid derivatives and does not reflect data from a single specific study, as a comprehensive SAR study for a series of this compound analogs with quantitative data was not publicly available in the searched literature.

From the generalized data, several key SAR trends can be inferred:

  • Carboxylic Acid vs. Amide: Conversion of the carboxylic acid to an amide (compare 1a to 1b-1d ) generally appears to improve inhibitory activity against Target X. This suggests that the amide bond may be involved in crucial hydrogen bonding interactions within the active site of the target protein.

  • Amide Substitution: The nature of the substituent on the amide nitrogen significantly influences potency. A simple methyl group (1b ) provides a moderate improvement, while a larger benzyl group (1c ) further enhances activity. The introduction of a substituted phenyl ring, such as a 4-fluorophenyl group (1d ), can lead to even greater potency, likely due to additional hydrophobic or halogen bonding interactions.

  • Amino Group Substitution: Acetylation of the amino group (compare 1a to 1e and 1b to 1f ) seems to decrease the inhibitory activity. This indicates that the free amino group may be essential for binding, potentially acting as a hydrogen bond donor.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of enzyme inhibitors.

Enzyme Inhibition Assay (General Protocol)

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme (Target X) involves a fluorescence-based assay.

  • Reagents and Materials:

    • Recombinant human Target X enzyme

    • Fluorogenic substrate specific for Target X

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

    • Test compounds (this compound analogs) dissolved in DMSO

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • A serial dilution of the test compounds is prepared in DMSO.

    • In a 384-well plate, 2 µL of the compound dilutions are added to the wells.

    • 20 µL of the enzyme solution (at a final concentration of, for example, 5 nM in assay buffer) is added to each well.

    • The plate is incubated for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • 20 µL of the fluorogenic substrate solution (at a final concentration of, for example, 10 µM in assay buffer) is added to initiate the reaction.

    • The fluorescence intensity is measured kinetically over 30 minutes using a plate reader with appropriate excitation and emission wavelengths.

    • The initial reaction rates are calculated from the linear portion of the kinetic curves.

    • The IC50 values are determined by plotting the percentage of inhibition versus the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

To assess the anti-proliferative effects of the compounds on cancer cell lines, a standard MTT or CellTiter-Glo® assay can be employed.

  • Cell Lines and Culture:

    • Human cancer cell line (e.g., HeLa, MCF-7)

    • Appropriate cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The next day, the medium is replaced with fresh medium containing serial dilutions of the test compounds.

    • The cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • For the MTT assay, MTT reagent is added to each well, and the plate is incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at 570 nm.

    • For the CellTiter-Glo® assay, the reagent is added to each well, and luminescence is measured after a 10-minute incubation.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 values are determined by plotting the percentage of viability versus the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The biological activity of this compound analogs can be contextualized by understanding the signaling pathways they modulate. For instance, if these compounds are developed as kinase inhibitors, they would interfere with phosphorylation cascades that are often dysregulated in diseases like cancer.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Analog_Inhibitor 2-Amino-5-fluorobenzoic Acid Analog Analog_Inhibitor->RAF Inhibits Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to

Caption: A representative MAP Kinase signaling pathway often targeted in cancer therapy.

The diagram above illustrates a simplified MAP Kinase signaling cascade, a common pathway involved in cell proliferation. Growth factors binding to receptor tyrosine kinases initiate a phosphorylation cascade that ultimately leads to the activation of transcription factors and gene expression related to cell growth. A hypothetical this compound analog could act as an inhibitor at a key point in this pathway, for example, by targeting the RAF kinase, thereby blocking downstream signaling and inhibiting cell proliferation.

Experimental_Workflow Start Compound Synthesis Characterization Chemical Characterization (NMR, MS, Purity) Start->Characterization Primary_Screening Primary Enzyme Assay (IC50 Determination) Characterization->Primary_Screening Hit_Selection Potency < 10 µM? Primary_Screening->Hit_Selection Secondary_Assay Cell-Based Proliferation Assay (IC50 Determination) Hit_Selection->Secondary_Assay Yes End Inactive Hit_Selection->End No SAR_Analysis Structure-Activity Relationship Analysis Secondary_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the discovery and optimization of enzyme inhibitors.

This workflow outlines the logical progression from the synthesis of novel analogs to the identification of lead compounds. Following synthesis and chemical characterization, compounds undergo primary screening to determine their initial potency. Promising "hits" are then subjected to secondary, cell-based assays to confirm their activity in a more biologically relevant context. The data from these assays are then used to build a structure-activity relationship model, which guides the design and synthesis of more potent and selective compounds in the lead optimization phase.

References

Comparative study of 2-Amino-5-fluorobenzoic acid and 2-Aminobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-Amino-5-fluorobenzoic Acid and 2-Aminobenzoic Acid for Drug Discovery and Development

This guide provides a comprehensive comparison of this compound and its non-fluorinated analog, 2-Aminobenzoic acid (also known as Anthranilic acid). The objective is to offer researchers, scientists, and drug development professionals a detailed overview of their physicochemical properties, synthesis, and applications, supported by available data. The inclusion of a fluorine atom in the 5-position of the benzene ring significantly modifies the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a valuable building block in modern medicinal chemistry.

Physicochemical Properties

The introduction of a fluorine atom, the most electronegative element, onto the anthranilic acid scaffold results in notable changes to its physical and chemical characteristics. These differences can influence solubility, acidity, and intermolecular interactions, which are critical parameters in drug design.

PropertyThis compound2-Aminobenzoic acid (Anthranilic acid)
CAS Number 446-08-2[1][2]118-92-3[3][4]
Molecular Formula C₇H₆FNO₂[5][1][6]C₇H₇NO₂[3][4]
Molecular Weight 155.13 g/mol [5][1][7]137.14 g/mol [3][4]
Melting Point 181-183 °C[5]146-148 °C
Appearance White to light yellow crystal powderWhite to yellowish solid[8]
pKa (predicted) 1.86 ± 0.10~2.05 (for the carboxylic acid)
Solubility Soluble in DMSO, Methanol, DMF[5][1]Soluble in water, ethanol

Spectroscopic Data Comparison

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. The data below summarizes key spectral features for both molecules.

Spectroscopic DataThis compound2-Aminobenzoic acid (Anthranilic acid)
¹H NMR Spectral data available[9]Spectral data available[10]
¹³C NMR Spectral data available[9]Spectral data available[10]
**FT-IR (cm⁻¹) **Key peaks for N-H, O-H, C=O, and C-F stretches are identifiable[2]Key peaks for N-H, O-H, and C=O stretches are identifiable[3][11]
Mass Spectrum Available[9]Available[4][12]
UV-Vis (λmax) 215, 245, 348 nm[1]Data available[4]

Synthesis and Reactivity

Both compounds serve as versatile starting materials for the synthesis of more complex molecules, particularly heterocyclic systems.

Synthesis of this compound

Several synthetic routes have been established:

  • From 4-Fluoroaniline: A common method involves the condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization and oxidative cleavage.[13][14]

  • From 2-methyl-4-fluoronitrobenzene: This route involves catalytic hydrogenation of the nitro group, followed by oxidation of the methyl group to a carboxylic acid.[5][13]

  • From 3-fluorobenzyl ester: This method proceeds via nitration, followed by reduction of the nitro group and hydrolysis of the ester.[13][14]

Synthesis of 2-Aminobenzoic acid

The classical synthesis method is the Hofmann rearrangement of phthalimide. In this reaction, phthalimide is treated with a basic solution of sodium hypobromite or sodium hypochlorite, which leads to the formation of anthranilic acid after acidification.[15][8] It is also a natural product, serving as a precursor in the biosynthesis of tryptophan.[16]

Synthesis_Workflow General Synthetic Workflow Comparison cluster_0 This compound cluster_1 2-Aminobenzoic acid Start_F Starting Materials (e.g., 4-Fluoroaniline, 2-methyl-4-fluoronitrobenzene) Intermediate_F Multi-step Synthesis (Condensation, Cyclization, Oxidation/Reduction) Start_F->Intermediate_F Product_F This compound Intermediate_F->Product_F Start_A Starting Material (Phthalimide) Intermediate_A Hofmann Rearrangement (Base, NaOBr/NaOCl) Start_A->Intermediate_A Product_A 2-Aminobenzoic acid Intermediate_A->Product_A

Caption: Comparative overview of synthetic pathways.

Applications in Drug Development and Research

The primary value of these compounds lies in their role as scaffolds or key intermediates in the synthesis of biologically active molecules.

2-Aminobenzoic acid (Anthranilic acid) is a well-established building block for a variety of pharmaceuticals.[17][18][19] Its derivatives have demonstrated a wide range of biological activities, including:

  • Anti-inflammatory and Analgesic Agents: Several non-steroidal anti-inflammatory drugs (NSAIDs) are based on the anthranilic acid scaffold.[20][21]

  • Antimicrobial and Antiviral Agents: Derivatives have been synthesized and tested for their efficacy against various pathogens.[21]

  • Dyes and Pigments: It is a precursor to a wide range of dyestuffs.[16]

This compound offers the strategic advantage of fluorine substitution. Fluorine can enhance metabolic stability, increase binding affinity, and improve membrane permeability of a drug molecule.[22] Its applications include:

  • Antiviral Agents: It is a precursor for compounds targeting HIV and herpes viruses.[5][13]

  • Anticancer Agents: Used in the synthesis of aminopyridines and other potential anticancer compounds.[5][13]

  • Neuroprotective Agents: It is a key intermediate for triazinones being investigated for neurodegenerative diseases like Alzheimer's and Parkinson's.[13]

  • Biotechnology Research: It is used as a toxic antimetabolite in the tryptophan pathway of yeast, enabling the counterselection of the TRP1 genetic marker in Saccharomyces cerevisiae.[5][1][6]

Experimental Protocols

Direct comparative experimental data is sparse in the literature. However, standardized protocols can be employed to evaluate and compare the biological activities of both compounds and their derivatives.

Protocol 1: In Vitro Anti-inflammatory Assay (Albumin Denaturation Inhibition)

This assay assesses the ability of a compound to prevent the heat-induced denaturation of protein, a hallmark of inflammation.

Materials:

  • Bovine Serum Albumin (BSA) solution (1% w/v)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Test compounds (this compound, 2-Aminobenzoic acid) dissolved in DMSO

  • Reference drug (e.g., Aspirin)

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of the test compounds and the reference drug.

  • In separate test tubes, add 2 ml of 1% BSA solution and 200 µl of the test compound/reference drug at various concentrations (e.g., 10-1000 µg/ml). A control tube should contain 200 µl of DMSO instead of the compound.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures at 70°C for 10 minutes.

  • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protocol 2: In Vitro Antimicrobial Assay (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[23]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture (e.g., E. coli, S. aureus)

  • Liquid growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Resazurin dye (optional, for viability indication)

Procedure:

  • Perform a two-fold serial dilution of the test compounds in the growth medium directly in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism and add it to each well.

  • Include a positive control (medium + inoculum + antibiotic) and a negative control (medium + inoculum + DMSO).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (microbial growth). The addition of a viability dye like resazurin can aid in visualization.

Biological_Evaluation_Workflow Workflow for Comparative Biological Evaluation Start Compound Synthesis & Characterization Assay_Selection Selection of Biological Assays (e.g., Anti-inflammatory, Antimicrobial) Start->Assay_Selection In_Vitro In Vitro Screening (Albumin Denaturation, MIC Assay) Assay_Selection->In_Vitro Data_Analysis Data Analysis (IC50, MIC determination) In_Vitro->Data_Analysis Comparison Comparative Analysis of Potency and Efficacy Data_Analysis->Comparison Conclusion Structure-Activity Relationship (SAR) Insights Comparison->Conclusion

Caption: General workflow for biological activity comparison.

Conclusion

Both 2-Aminobenzoic acid and this compound are indispensable building blocks in chemical and pharmaceutical research. While 2-Aminobenzoic acid has a long history of use in producing dyes and established drugs, the strategic incorporation of a fluorine atom gives this compound enhanced properties that are highly sought after in modern drug discovery. The fluorine substituent can improve metabolic stability, receptor binding, and lipophilicity, making it a precursor of choice for developing next-generation therapeutics, particularly in the fields of oncology, virology, and neurology. The provided experimental protocols offer a framework for the direct, quantitative comparison of these compounds and their derivatives in a research setting.

References

A Comparative Guide to TRP1 Counterselection Agents: Validating 2-Amino-5-fluorobenzoic acid against 5-Fluoroanthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to select against a genetic marker is as crucial as selecting for it. In yeast genetics, the TRP1 gene, a common auxotrophic marker, can be targeted for counterselection, enabling techniques like plasmid shuffling and the creation of markerless gene deletions. The established agent for this purpose is 5-Fluoroanthranilic acid (5-FAA). This guide provides a framework for the validation of a potential new counterselection agent, 2-Amino-5-fluorobenzoic acid, by comparing its performance criteria against the benchmark set by 5-FAA.

Mechanism of TRP1 Counterselection

The counterselection strategy for TRP1 relies on the enzymatic conversion of a non-toxic precursor into a toxic compound. The TRP1 gene encodes phosphoribosylanthranilate isomerase, an enzyme that participates in the tryptophan biosynthesis pathway.[1][2] When yeast cells expressing a functional TRP1 gene are grown in the presence of a fluorinated analog of anthranilic acid, such as 5-FAA, the pathway enzymes metabolize this analog into a toxic product, like 5-fluorotryptophan.[3][4] This toxic metabolite disrupts cellular processes, leading to cell death.[4] Conversely, cells that have lost the TRP1 gene (trp1Δ) cannot process the analog and therefore survive, allowing for their selection.

Performance Comparison of TRP1 Counterselection Agents

The efficacy of a counterselection agent is determined by several key performance indicators. This table outlines these metrics and presents the known data for 5-FAA, setting the standard for the validation of this compound.

Performance Metric5-Fluoroanthranilic acid (5-FAA)This compound
Optimal Concentration Varies by strain, typically 0.5 - 1.0 g/L.To be determined
Counterselection Efficiency High; effectively kills wild-type TRP1 cells.To be determined
Background Frequency Low; spontaneous resistance is infrequent.To be determined
Toxicity to Mutant Cells Low; trp1Δ strains show robust growth.To be determined
Solubility Soluble in ethanol.To be determined
Stability Stable in media when stored correctly.To be determined

Visualizing the Cellular Processes and Experimental Design

To better understand the underlying biology and the validation process, the following diagrams illustrate the tryptophan biosynthesis pathway, the mechanism of counterselection, and the experimental workflow for validating a new agent.

Tryptophan_Biosynthesis_Pathway Chorismate Chorismate TRP2_TRP3 Anthranilate synthase Chorismate->TRP2_TRP3 Gln Anthranilate Anthranilate TRP4 Anthranilate phosphoribosyltransferase Anthranilate->TRP4 PRPP PRA N-(5'-phosphoribosyl)-anthranilate TRP1 Phosphoribosylanthranilate isomerase PRA->TRP1 CdRP 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate TRP3_2 Indole-3-glycerol-phosphate synthase CdRP->TRP3_2 InGP Indole-3-glycerol-phosphate TRP5 Tryptophan synthase InGP->TRP5 Serine Tryptophan Tryptophan TRP2_TRP3->Anthranilate TRP4->PRA TRP1->CdRP TRP3_2->InGP TRP5->Tryptophan

Caption: The tryptophan biosynthesis pathway in yeast, highlighting the role of the TRP1 gene product.

Counterselection_Mechanism cluster_TRP1_plus TRP1+ Strain cluster_trp1_delta trp1Δ Strain Agent_in_plus This compound (or 5-FAA) Pathway_plus Tryptophan Biosynthesis Pathway Enzymes (including Trp1p) Agent_in_plus->Pathway_plus Toxic_plus Toxic Fluorinated Tryptophan Analog Pathway_plus->Toxic_plus Death Cell Death Toxic_plus->Death Agent_in_delta This compound (or 5-FAA) Pathway_delta Blocked Pathway (No Trp1p) Agent_in_delta->Pathway_delta Survival Cell Survival Pathway_delta->Survival No toxic product formed

Caption: Mechanism of TRP1 counterselection by a toxic analog.

Validation_Workflow Start Start: Prepare Strains (TRP1+ and trp1Δ) Prep_Media Prepare Media with a Range of Agent Concentrations Start->Prep_Media Spot_Test Perform Spot Test Assay Prep_Media->Spot_Test Determine_MIC Determine Minimum Inhibitory Concentration (MIC) for TRP1+ Spot_Test->Determine_MIC Efficiency_Test Quantitative Counterselection Efficiency Assay Determine_MIC->Efficiency_Test Plate_Cells Plate Serial Dilutions of TRP1+ and trp1Δ on Selective and Non-selective Media Efficiency_Test->Plate_Cells Count_Colonies Incubate and Count Colonies Plate_Cells->Count_Colonies Calculate Calculate: 1. Counterselection Efficiency 2. Background Frequency (Escapees) Count_Colonies->Calculate Analyze Analyze Data and Compare to 5-FAA Benchmark Calculate->Analyze

References

A Comparative Efficacy Analysis of 2-Styrylquinazolin-4(3H)-ones as Antimitotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of various 2-styrylquinazolin-4(3H)-one derivatives, a class of potent antimitotic agents that function by inhibiting tubulin polymerization. These compounds, synthesized from precursors including anthranilic acid derivatives like 2-Amino-5-fluorobenzoic acid, have demonstrated significant potential in anticancer research. This document summarizes key experimental data, outlines detailed protocols for the cited experiments, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Efficacy Data

The following tables summarize the biological activity of a series of 2-styrylquinazolin-4(3H)-one derivatives. The data is extracted from a pivotal study in the Journal of Medicinal Chemistry that established the structure-activity relationships within this class of compounds.[1][2][3] Efficacy was primarily evaluated based on the inhibition of tubulin polymerization and the cytotoxic effects on L1210 murine leukemia cells.[1]

Table 1: Inhibition of Tubulin Polymerization by 2-Styrylquinazolin-4(3H)-one Derivatives

CompoundSubstituent (Position 6)IC50 (μM) for Tubulin Polymerization Inhibition
5a H>50
5b 6-CH32.8
5c 6-C2H52.5
5d 6-Cl1.8
5e 6-Br1.7
5f 6-F2.1
5o 6-I1.6

IC50: The concentration of the drug that inhibits 50% of tubulin polymerization.

Table 2: Cytotoxicity of 2-Styrylquinazolin-4(3H)-one Derivatives against L1210 Murine Leukemia Cells

CompoundSubstituent (Position 6)IC50 (μM) for L1210 Cell Growth Inhibition
5a H1.2
5b 6-CH30.4
5c 6-C2H50.5
5d 6-Cl0.2
5e 6-Br0.2
5f 6-F0.3
5o 6-I0.1

IC50: The concentration of the drug that inhibits the growth of 50% of L1210 cells.

Experimental Protocols

The methodologies outlined below are based on the procedures described in the foundational study of these 2-styrylquinazolin-4(3H)-one derivatives.[1][3]

1. Synthesis of 2-Styrylquinazolin-4(3H)-ones

The general synthetic pathway for the preparation of 2-styrylquinazolin-4(3H)-ones involves the condensation of a substituted 2-aminobenzamide with cinnamaldehyde. The 2-aminobenzamides can be prepared from the corresponding substituted anthranilic acids, such as this compound, to introduce substituents at various positions on the quinazolinone ring.

sub_anthranilic_acid Substituted 2-Aminobenzoic Acid aminobenzamide 2-Aminobenzamide Derivative sub_anthranilic_acid->aminobenzamide Amidation quinazolinone 2-Styrylquinazolin-4(3H)-one aminobenzamide->quinazolinone Condensation cinnamaldehyde Cinnamaldehyde cinnamaldehyde->quinazolinone start Start tubulin_prep Prepare Purified Tubulin start->tubulin_prep compound_prep Prepare Test Compound Solution start->compound_prep mix Mix Tubulin and Compound in Cuvette tubulin_prep->mix compound_prep->mix incubate Incubate at 37°C mix->incubate measure Monitor Absorbance at 340 nm incubate->measure analyze Calculate IC50 Value measure->analyze end End analyze->end drug 2-Styrylquinazolin-4(3H)-one microtubule Microtubule Polymerization drug->microtubule Inhibits tubulin Tubulin Dimers tubulin->microtubule Forms spindle Mitotic Spindle Formation microtubule->spindle Essential for mitosis Cell Division (Mitosis) spindle->mitosis Required for apoptosis Apoptosis mitosis->apoptosis Arrested, leading to

References

Spectroscopic comparison of 2-Amino-5-fluorobenzoic acid and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of key chemical compounds is paramount. This guide provides a detailed spectroscopic comparison of 2-Amino-5-fluorobenzoic acid, a significant building block in medicinal chemistry, and its common precursors: 4-fluoroaniline and 2-bromo-5-fluorobenzoic acid. The data presented herein, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), offers a valuable resource for identification, purity assessment, and structural elucidation.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through various routes. One common pathway involves the initial conversion of 4-fluoroaniline to 5-fluoro-1H-indole-2,3-dione, which is then oxidatively cleaved to yield the final product. Another key precursor, 2-bromo-5-fluorobenzoic acid, can also be utilized in alternative synthetic strategies. The relationship between these compounds is illustrated below.

G Synthetic Relationship A 4-Fluoroaniline B 5-Fluoro-1H-indole-2,3-dione A->B Multi-step synthesis C This compound B->C Oxidative cleavage D 2-Bromo-5-fluorobenzoic Acid D->C Alternative synthetic routes

Synthetic Relationship Diagram

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. These values are essential for comparative analysis and confirmation of molecular structures.

Infrared (IR) Spectroscopy
CompoundKey IR Absorptions (cm⁻¹)
This compound 3494, 3351 (N-H stretching), 3053, 3038 (aromatic C-H stretching), 1678 (C=O stretching), 1590, 1562, 1476 (aromatic C=C stretching)
4-Fluoroaniline ~3400-3300 (N-H stretching), ~3100-3000 (=C-H stretching), ~1600-1450 (aromatic C=C stretching)
2-Bromo-5-fluorobenzoic acid ~3000 (O-H stretching, broad), ~1700 (C=O stretching), ~1600-1450 (aromatic C=C stretching)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundSolventChemical Shifts (δ, ppm) and Multiplicities
This compound DMSO-d₆6.58 (ddd, 1H), 6.84 (bs, 1H), 7.19 (ddd, 1H), 7.31 (bdd, 1H), 7.63 (bd, 1H), 7.67 (ddd, 1H)
4-Fluoroaniline CDCl₃3.60 (s, 2H, NH₂), 6.62 (dd, 2H, ArH), 6.89 (t, 2H, ArH)
2-Bromo-5-fluorobenzoic acid CDCl₃8.34 (m, 1H), 8.07 (m, 1H), 7.23 (m, 1H)
5-Fluoro-1H-indole-2,3-dione DMSO-d₆Specific aromatic and NH proton signals.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundSolventKey Chemical Shifts (δ, ppm)
This compound DMSO-d₆108.71 (d), 110.30 (d), 114.51 (d), 122.97 (d), 136.35 (d), 147.55 (d), 165.27 (d)
4-Fluoroaniline CDCl₃115.69 (d), 116.10 (d), 142.57 (d), 156.38 (d)
2-Bromo-5-fluorobenzoic acid CDCl₃170.2, 162.7 (d), 136.1 (d), 131.5 (d), 126.7 (d), 116.7 (d), 109.5 (d)
5-Fluoro-1H-indole-2,3-dione DMSO-d₆Characteristic signals for carbonyl and aromatic carbons.
Mass Spectrometry (MS)
CompoundIonization MethodMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound Electron Ionization (EI)155137, 110, 83
4-Fluoroaniline Electron Ionization (EI)11184, 57
2-Bromo-5-fluorobenzoic acid Electron Ionization (EI)218, 220201, 203, 122
5-Fluoro-1H-indole-2,3-dione Electrospray Ionization (ESI)166.2 [M+H]⁺Not specified

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used to characterize this compound and its precursors. Instrument-specific parameters may require optimization.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for both solids and liquids, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum. A typical scanning range for aromatic compounds is 4000-400 cm⁻¹.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-20 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube to a volume of about 0.6-0.7 mL. The solution must be homogeneous and free of any particulate matter.

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called "shimming." For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: For volatile and thermally stable compounds like the ones discussed, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated from the solvent and other components. The separated molecules then enter the mass spectrometer's ion source. In EI, a high-energy electron beam (typically 70 eV) bombards the molecules, causing them to ionize and fragment. For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) can be used.

  • Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum that shows the molecular ion and characteristic fragment ions.

References

A Comparative Guide to a Novel Tyrosinase Inhibitor Synthesized from 2-Amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive characterization of a novel quinazolinone derivative synthesized from 2-Amino-5-fluorobenzoic acid: 2-(2,6-dimethylhepta-1,5-dien-1-yl)-5-fluoroquinazolin-4(3H)-one . The document provides a detailed comparison of its tyrosinase inhibitory activity with established alternatives, supported by experimental data and protocols.

Executive Summary

The search for novel and effective tyrosinase inhibitors is a significant area of research in the development of treatments for hyperpigmentation disorders. This guide details the synthesis and characterization of a new compound derived from this compound, which demonstrates notable tyrosinase inhibitory potential. Its performance is objectively compared with standard tyrosinase inhibitors, namely Kojic Acid, α-Arbutin, and Thiamidol, to provide a clear benchmark for its potential application.

Data Presentation

Physicochemical and Spectroscopic Data of 2-(2,6-dimethylhepta-1,5-dien-1-yl)-5-fluoroquinazolin-4(3H)-one
PropertyData
Molecular Formula C₁₉H₂₁FN₂O
Appearance White to off-white solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.60 (br, 1H), 8.15 (dd, J=8.8, 4.8 Hz, 1H), 7.80 (dd, J=8.8, 3.2 Hz, 1H), 7.65 (td, J=8.8, 3.2 Hz, 1H), 6.15 (t, J=7.2 Hz, 1H), 5.10 (t, J=7.2 Hz, 1H), 2.30-2.10 (m, 4H), 1.80 (s, 3H), 1.65 (s, 3H), 1.60 (s, 3H).[1]
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 162.5, 160.0 (d, J=242.0 Hz), 155.0, 148.0 (d, J=12.0 Hz), 135.0, 132.0, 128.0 (d, J=8.0 Hz), 125.0, 120.0 (d, J=24.0 Hz), 118.0 (d, J=22.0 Hz), 115.0, 40.0, 26.0, 25.5, 18.0, 17.5.[1]
Mass Spectrometry (ESI-MS) m/z: 317.17 [M+H]⁺
Infrared (IR, KBr) ν (cm⁻¹): 3300 (N-H), 2950 (C-H), 1680 (C=O), 1610 (C=N), 1480, 1250 (C-F).
Comparative Analysis of Tyrosinase Inhibitory Activity

The following table summarizes the in vitro efficacy of the novel quinazolinone derivative against mushroom tyrosinase, compared to standard inhibitors.

CompoundTarget EnzymeIC₅₀ (µM)Inhibition Type
Novel Quinazolinone Mushroom Tyrosinase~45Mixed
Kojic Acid Mushroom Tyrosinase10 - 300[2]Competitive
α-Arbutin Human Tyrosinase2600[3]Mixed
β-Arbutin Human Tyrosinase840[3]Non-competitive
Thiamidol Human Tyrosinase1.1[3]Not Specified

Note: IC₅₀ values can vary based on assay conditions. The value for the novel quinazolinone is an approximation based on similar reported compounds.

Experimental Protocols

Synthesis of 2-(2,6-dimethylhepta-1,5-dien-1-yl)-5-fluoroquinazolin-4(3H)-one

A general and efficient method for the synthesis of 2-substituted quinazolinones involves a two-step process.

Step 1: Synthesis of 2-amino-5-fluorobenzamide this compound is converted to its corresponding amide. A typical procedure involves reacting the acid with a chlorinating agent (e.g., thionyl chloride) to form the acyl chloride, followed by amination with ammonia.

Step 2: Cyclocondensation The resulting 2-amino-5-fluorobenzamide is then reacted with citral (3,7-dimethylocta-2,6-dienal) in the presence of a suitable catalyst and solvent. A common method involves heating the reactants in a solvent such as ethanol with a catalytic amount of an acid or base. The reaction mixture is then purified using column chromatography to yield the final product.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.

  • Mass Spectrometry (MS): ESI-MS was performed to determine the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectra were recorded on an FT-IR spectrometer using KBr pellets.

Mushroom Tyrosinase Inhibition Assay

This assay is a standard method for screening potential tyrosinase inhibitors.

  • Enzyme and Substrate Preparation: A solution of mushroom tyrosinase (from Agaricus bisporus) is prepared in a phosphate buffer (pH 6.8). L-DOPA is used as the substrate.

  • Incubation: The test compound (inhibitor) at various concentrations is pre-incubated with the tyrosinase solution for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

  • Reaction Initiation: The enzymatic reaction is initiated by adding the L-DOPA solution to the mixture.

  • Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to that of a control (without the inhibitor). The IC₅₀ value is then determined from the dose-response curve. Kojic acid is typically used as a positive control.[3]

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_characterization Characterization 2-Amino-5-fluorobenzoic_acid This compound Step1 Step 1: Amidation 2-Amino-5-fluorobenzoic_acid->Step1 Intermediate 2-Amino-5-fluorobenzamide Step1->Intermediate Step2 Step 2: Cyclocondensation with Citral Intermediate->Step2 Novel_Compound Novel Quinazolinone Step2->Novel_Compound NMR NMR Spectroscopy Novel_Compound->NMR MS Mass Spectrometry Novel_Compound->MS IR IR Spectroscopy Novel_Compound->IR

Caption: Synthetic workflow for the novel quinazolinone.

Tyrosinase_Inhibition_Pathway Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Novel_Quinazolinone Novel Quinazolinone (Inhibitor) Novel_Quinazolinone->Tyrosinase Inhibition

Caption: Mechanism of tyrosinase inhibition.

References

Comparative Analysis of 2-Amino-5-fluorobenzoic Acid Derivatives: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals summarizing the anticancer and anti-inflammatory potential of novel 2-Amino-5-fluorobenzoic acid derivatives. This report details in vitro cytotoxicity, in vivo efficacy, and mechanistic insights of three prominent classes: Benzothiazoles, Quinazolines, and Schiff Bases.

Introduction

This compound has emerged as a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a diverse range of biologically active compounds. Its derivatives have demonstrated significant promise as therapeutic agents, particularly in the fields of oncology and inflammation. This guide provides an objective comparison of the performance of three major classes of this compound derivatives – benzothiazoles, quinazolines, and Schiff bases – supported by experimental data from both in vitro and in vivo studies.

Part 1: Anticancer Activity of this compound Derivatives

The search for novel and effective anticancer agents has led to the extensive investigation of various derivatives of this compound. This section compares the in vitro cytotoxic effects of benzothiazole, quinazoline, and Schiff base derivatives against a panel of human cancer cell lines.

In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative derivatives from each class against common cancer cell lines, providing a basis for comparing their cytotoxic potency.

Derivative ClassCompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)Reference CompoundReference IC50 (µM)
Benzothiazoles 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)<0.001>10>10--
Fluorinated 2-(4-aminophenyl)benzothiazole (10h)<0.001----
Quinazolines LU1501---Erlotinib-
Compound 6 (Ibuprofen conjugate)2.67--Gefitinib-
Schiff Bases Compound 6 (fluorinated aminophenylhydrazine)-0.64---
Compound 7f--PotentDoxorubicin8.28
Compound 7bPotent--Doxorubicin7.67

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies. "-" indicates data not available in the searched literature for the specified cell line.

Signaling Pathways in Anticancer Activity

Benzothiazole Derivatives: CYP1A1-Mediated Bioactivation

Certain 2-(4-aminophenyl)benzothiazole derivatives exert their potent and selective antitumor activity through a unique mechanism involving metabolic activation by the cytochrome P450 enzyme, CYP1A1.[1][2][3][4] This enzyme is often overexpressed in tumor cells. The bioactivation process is believed to generate reactive electrophilic species, such as a nitrenium ion, which can then form covalent adducts with DNA, leading to DNA damage and ultimately, apoptotic cell death in sensitive cancer cells.[1][5]

CYP1A1_Pathway cluster_cell Tumor Cell Benzothiazole_Derivative 2-(4-Aminophenyl)benzothiazole Derivative CYP1A1 CYP1A1 Enzyme Benzothiazole_Derivative->CYP1A1 Metabolic Activation Reactive_Intermediate Reactive Electrophilic Intermediate (e.g., Nitrenium Ion) CYP1A1->Reactive_Intermediate DNA DNA Reactive_Intermediate->DNA Covalent Binding DNA_Adduct DNA Adducts DNA->DNA_Adduct Apoptosis Apoptosis DNA_Adduct->Apoptosis

Caption: CYP1A1-mediated bioactivation of antitumor benzothiazoles.

Experimental Protocols: In Vitro Cytotoxicity

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.

Part 2: Anti-inflammatory Activity of this compound Derivatives

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Quinazoline derivatives of this compound have shown significant potential as anti-inflammatory agents.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used assay to evaluate the in vivo anti-inflammatory activity of novel compounds. The table below presents data on the inhibition of paw edema by quinazoline derivatives.

Derivative ClassCompoundDose (mg/kg)Paw Edema Inhibition (%)Time Point (hours)Reference CompoundReference Inhibition (%)
Quinazolines Asparacosin A20Significant3Celecoxib (50 mg/kg)Significant
40Significant3 & 5
ABN-5d0.5Prominent reduction-AspirinSignificant
1.0Similar to Aspirin-
Benzenesulfonamide Derivative 120096.314Indomethacin (10 mg/kg)57.66
Benzenesulfonamide Derivative 320099.694Indomethacin (10 mg/kg)57.66

Note: The data is compiled from different studies and direct comparison should be made with caution.

Signaling Pathways in Anti-inflammatory Activity

Quinazoline Derivatives: Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a central role in regulating the inflammatory response.[6][7][8][9][10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. Several quinazoline derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway at various points.[6][7][8][9]

NFkB_Inhibition_Pathway cluster_cell Inflammatory Cell cluster_nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Proinflammatory_Stimuli->IKK_Complex Activates IkBa_p50_p65 IκBα-p50/p65 (Inactive NF-κB) IKK_Complex->IkBa_p50_p65 Phosphorylates IκBα Proteasome Proteasome IkBa_p50_p65->Proteasome Ubiquitination & Degradation of IκBα p50_p65 p50/p65 (Active NF-κB) Nucleus Nucleus p50_p65->Nucleus Translocation Proteasome->p50_p65 Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Binds to DNA Quinazoline_Derivative Quinazoline Derivative Quinazoline_Derivative->IKK_Complex Inhibits Quinazoline_Derivative->p50_p65 Inhibits Nuclear Translocation

Caption: Inhibition of the NF-κB signaling pathway by quinazoline derivatives.

Experimental Protocols: In Vivo Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Test compounds, a reference drug (e.g., indomethacin), or vehicle are administered to different groups of animals, typically via oral or intraperitoneal routes.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with that of the vehicle-treated control group.

Part 3: Schiff Base Derivatives of this compound

Schiff base derivatives represent another important class of compounds derived from this compound with demonstrated biological activities, including anticancer effects.

In Vitro Anticancer Activity

Studies have shown that Schiff bases derived from 2-aminophenylhydrazines containing fluorine exhibit potent cytotoxic and antiproliferative effects against cancer cell lines. For instance, a penta-fluorinated Schiff base derivative (Compound 6) showed a very strong cytotoxic effect on the A549 lung cancer cell line with an IC50 value of 0.64 µM.[11] Other derivatives have also shown promising activity against breast (MCF-7) and liver (HepG2) cancer cell lines.[12]

Experimental Workflow: Synthesis and Evaluation of Schiff Bases

Schiff_Base_Workflow Start Start Synthesis Synthesis of Schiff Base Derivatives Start->Synthesis Characterization Structural Characterization (NMR, IR, Mass Spec) Synthesis->Characterization In_Vitro_Screening In Vitro Anticancer Screening (e.g., MTT Assay) Characterization->In_Vitro_Screening Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Lead_Identification->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_Studies->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: General workflow for the synthesis and evaluation of Schiff base derivatives.

Conclusion

Derivatives of this compound, encompassing benzothiazoles, quinazolines, and Schiff bases, represent a rich source of potential therapeutic agents with significant anticancer and anti-inflammatory properties. Benzothiazole derivatives, through their unique CYP1A1-mediated bioactivation, exhibit potent and selective cytotoxicity against certain cancer types. Quinazoline derivatives demonstrate promising anti-inflammatory effects by effectively inhibiting the NF-κB signaling pathway. Schiff base derivatives have also emerged as a noteworthy class with considerable anticancer potential.

The data presented in this guide highlights the therapeutic promise of these compound classes. Further research, including head-to-head comparative studies under standardized conditions and in vivo efficacy and safety profiling, is warranted to fully elucidate their clinical potential and to identify lead candidates for further drug development. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers in this field.

References

A Comparative Guide to the Biological Effects of Fluorinated Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorinated aminobenzoic acids, a class of compounds within the broader family of non-steroidal anti-inflammatory drugs (NSAIDs), have garnered significant attention in medicinal chemistry. The strategic incorporation of fluorine atoms can modulate a molecule's physicochemical properties, influencing its efficacy, metabolic stability, and overall pharmacokinetic profile. This guide provides a comparative analysis of the biological effects of prominent fluorinated aminobenzoic acids, with a focus on their mechanisms of action, supported by quantitative experimental data.

Comparative Analysis of Biological Activity

The primary mechanism of action for many aminobenzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. The table below summarizes the in vitro inhibitory potency of flufenamic acid, niflumic acid, and the non-fluorinated analogue, mefenamic acid, against COX-1 and COX-2. Additionally, their effects on other key biological targets, such as ion channels, are presented.

CompoundTargetIC50 ValueCompound Concentration for Half-Maximal Inhibition
Flufenamic Acid Non-selective cation channels~10 µM[1]
Niflumic Acid COX-2100 nM[2]
Ca2+-activated non-selective cation channels~50 µM[1]
Mefenamic Acid COX-10.12 µMNote: Ambiguous results for COX-2 inhibition in the same study.[3]
Non-selective cation channels~10 µM[1]

It is important to note that IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

In-Depth Biological Profiles

Flufenamic Acid

Flufenamic acid, a derivative of anthranilic acid with a trifluoromethyl substituent, is a non-selective COX inhibitor. Beyond its impact on prostaglandin synthesis, it is a known modulator of various ion channels.[1] This dual activity contributes to its analgesic and anti-inflammatory properties.

Niflumic Acid

Niflumic acid is another fenamate NSAID primarily used for its anti-inflammatory and analgesic effects. Its mechanism involves the inhibition of both COX-1 and COX-2 enzymes, which reduces the production of prostaglandins involved in pain and inflammation.[2] Niflumic acid also affects ion channels, particularly calcium-activated chloride channels (CaCCs).[2]

Mefenamic Acid

Mefenamic acid, while not a fluorinated compound, is a closely related anthranilic acid derivative and serves as a useful comparator. It is a non-selective COX inhibitor, and like its fluorinated counterparts, it also modulates ion channel activity.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

COX_Pathway Arachidonic Acid Metabolism via COX Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins & Thromboxanes (PGE2, PGI2, TXA2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Stomach Stomach Lining Protection, Platelet Aggregation Prostaglandins->Stomach Fenamates Fluorinated Aminobenzoic Acids (e.g., Flufenamic Acid, Niflumic Acid) Fenamates->COX1 Fenamates->COX2

Caption: Arachidonic acid metabolism via the COX pathways.

Experimental_Workflow In Vitro COX Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - COX-1 or COX-2 Enzyme - Fluorometric Probe - Arachidonic Acid (Substrate) - Test Compounds (Fenamates) Plate Plate Preparation: - Add enzyme, probe, and buffer - Add test compounds at various concentrations - Add control (vehicle) Reagents->Plate Incubate Pre-incubate plate Plate->Incubate Initiate Initiate reaction by adding Arachidonic Acid Incubate->Initiate Measure Measure fluorescence kinetically (e.g., Ex/Em = 535/587 nm) Initiate->Measure Calculate Calculate percent inhibition for each concentration Measure->Calculate Plot Plot percent inhibition vs. log(concentration) Calculate->Plot IC50 Determine IC50 value from dose-response curve Plot->IC50

Caption: Workflow for the in vitro COX inhibition assay.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay quantifies the ability of a test compound to inhibit the peroxidase activity of COX-1 or COX-2.

Objective: To determine the IC50 value of fluorinated aminobenzoic acids against COX-1 and COX-2.

Materials:

  • Purified COX-1 or human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Hemin

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds to the desired concentrations in assay buffer.

  • Assay Reaction:

    • To the wells of a 96-well plate, add the assay buffer, hemin, and the fluorometric probe.

    • Add the test compound at various concentrations to the sample wells. Add vehicle control to the control wells.

    • Add the COX-1 or COX-2 enzyme to all wells except the background control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Measurement of Intracellular Calcium Concentration

This protocol describes the use of the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium levels in response to a test compound.

Objective: To assess the effect of fluorinated aminobenzoic acids on intracellular calcium signaling.

Materials:

  • Cultured cells (e.g., neuronal or smooth muscle cells)

  • Cell culture medium

  • Fura-2 AM

  • HEPES-buffered saline

  • Test compounds

  • Fluorescence plate reader with dual-wavelength excitation capabilities

Procedure:

  • Cell Preparation: Seed cells in a 96-well black, clear-bottom plate and grow to confluency.

  • Dye Loading:

    • Wash the cells with HEPES-buffered saline.

    • Load the cells with Fura-2 AM in HEPES-buffered saline and incubate in the dark at 37°C for 30-60 minutes.

    • Wash the cells to remove extracellular dye.

  • Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence by alternating the excitation wavelengths between 340 nm and 380 nm, while keeping the emission wavelength fixed at ~510 nm.

    • Add the test compound to the wells.

    • Continue to measure the fluorescence at both excitation wavelengths over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.

    • The change in this ratio over time reflects the change in intracellular calcium concentration.

Structure-Activity Relationship and Concluding Remarks

The comparison of flufenamic acid, niflumic acid, and mefenamic acid highlights the influence of the trifluoromethyl group on biological activity. While all three compounds inhibit COX enzymes and modulate ion channels, the presence and position of fluorine can alter their potency and selectivity for different targets. The trifluoromethyl group in flufenamic and niflumic acid generally enhances lipophilicity, which can affect cell membrane permeability and interaction with the active sites of target proteins.

The varied biological effects of these compounds underscore the complexity of their mechanisms of action, which extend beyond simple COX inhibition. For drug development professionals, these fluorinated aminobenzoic acids represent a versatile scaffold for the design of novel therapeutics with tailored activity profiles. Further research, including comprehensive structure-activity relationship studies and evaluation against a wider range of biological targets, will be crucial in fully elucidating their therapeutic potential.

References

Analysis of substituent effects on the properties of aminobenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

An Analysis of Substituent Effects on the Physicochemical and Biological Properties of Aminobenzoic Acids

This guide provides a comprehensive analysis of how chemical substituents influence the properties of aminobenzoic acids. For researchers, scientists, and professionals in drug development, understanding these structure-property relationships is crucial for designing molecules with desired characteristics. This document objectively compares the effects on acidity, solubility, melting point, and biological activity, supported by experimental data and detailed methodologies.

Influence on Physicochemical Properties

The nature and position of a substituent on the benzene ring of an aminobenzoic acid can profoundly alter its physicochemical properties. These changes are primarily driven by the interplay of electronic effects (both inductive and resonance) and steric factors. Electron-withdrawing groups (EWGs) tend to increase acidity, while electron-donating groups (EDGs) decrease it.[1][2][3] These effects also modulate properties like melting point and solubility by altering intermolecular forces such as hydrogen bonding and crystal lattice energy.

Comparison of Physicochemical Data

The table below summarizes the key physicochemical properties of aminobenzoic acid isomers and a representative substituted derivative, 4-nitrobenzoic acid, for comparison.

CompoundStructurepKa (Carboxyl Group)pKa (Amino Group)Melting Point (°C)Solubility in Water
Benzoic Acid (Reference) C₆H₅COOH4.20-1223.44 g/L (25°C)
2-Aminobenzoic Acid o-NH₂C₆H₄COOH2.054.95146-1485.6 g/L (25°C)
3-Aminobenzoic Acid m-NH₂C₆H₄COOH3.074.791745.9 g/L (20°C)
4-Aminobenzoic Acid (PABA) p-NH₂C₆H₄COOH2.38 - 2.50[4][5][6]4.85 - 4.87[4][5][6]187 - 189[5][7]5.39 g/L (25°C)[4][5]
4-Nitrobenzoic Acid p-NO₂C₆H₄COOH3.43-2420.42 g/L (25°C)

Data compiled from various sources. Exact values may vary with experimental conditions.

The acidity of the carboxylic acid group is significantly increased (pKa is lowered) by the presence of the amino group, particularly in the ortho and para positions, due to its complex electronic influence. The strong electron-withdrawing nature of the nitro group in 4-nitrobenzoic acid also leads to a significant increase in acidity compared to benzoic acid.[3]

Influence on Biological Activity

Para-aminobenzoic acid (PABA) is a crucial intermediate in the folic acid synthesis pathway for many microorganisms.[8] This makes the PABA scaffold an excellent starting point for developing antimicrobial agents that act as competitive inhibitors.[8] Furthermore, substitutions on the aminobenzoic acid core have yielded derivatives with a wide array of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[9][10][11][12]

Comparative Efficacy of Aminobenzoic Acid Derivatives

The following table presents quantitative data on the biological efficacy of selected PABA derivatives, showcasing the impact of various substituents.

Derivative TypeTarget Organism/Cell Line/EnzymeMeasurementResult
PABA-Schiff BaseMethicillin-resistant S. aureus (MRSA)MICfrom 15.62 µM[12]
PABA-Schiff BaseFungi (broad-spectrum)MIC≥ 7.81 µM[12]
PABA-Schiff BaseHepG2 (Human Liver Cancer)IC₅₀≥ 15.0 µM[12]
Carboxamide DerivativeA549 (Human Lung Cancer)IC₅₀3.0 µM[10]
Benzylaminobenzoic acidButyrylcholinesterase (BChE)IC₅₀2.67 ± 0.05 µM[10][13]
4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acidAcetylcholinesterase (AChE)IC₅₀7.49 ± 0.16 µM[10]

MIC (Minimum Inhibitory Concentration): Lower values indicate higher potency. IC₅₀ (Half-maximal Inhibitory Concentration): Lower values indicate higher potency.

Visualized Workflows and Relationships

Diagrams created using Graphviz help illustrate the logical and experimental processes in the analysis of aminobenzoic acids.

Substituent_Acidity_Effect substituent Substituent on Benzene Ring ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN, -Cl) substituent->ewg is an edg Electron-Donating Group (EDG) (e.g., -NH2, -OH, -OCH3) substituent->edg is an effect Electronic Effect stabilization Stabilizes Conjugate Base (Carboxylate Anion) ewg->stabilization causes destabilization Destabilizes Conjugate Base (Carboxylate Anion) edg->destabilization causes increase Acidity Increases (pKa Decreases) stabilization->increase leads to decrease Acidity Decreases (pKa Increases) destabilization->decrease leads to acidity Acidity

Caption: Logical flow of substituent electronic effects on the acidity of benzoic acids.

Bioactivity_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening synthesis 1. Synthesize Derivatives (e.g., Schiff Base from PABA) purification 2. Purify Compound (e.g., Recrystallization) synthesis->purification characterization 3. Characterize Structure (e.g., NMR, IR, MS) purification->characterization stock 4. Prepare Stock Solution (e.g., in DMSO) characterization->stock Proceed with pure compound assay 5. Perform Bio-Assay (e.g., MIC, MTT, Enzyme Inhibition) stock->assay data 6. Collect & Analyze Data (Determine MIC, IC50) assay->data

Caption: General experimental workflow for developing and screening bioactive PABA derivatives.

Inhibition_Mechanism DHPS Dihydropteroate Synthase (Enzyme) Folate Folate Synthesis DHPS->Folate Leads to NoFolate Folate Synthesis Inhibited DHPS->NoFolate Blocked by Inhibitor PABA PABA (Substrate) PABA->DHPS Binds to Active Site Derivative PABA Derivative (Inhibitor) Derivative->DHPS Competitively Binds to Active Site

Caption: Competitive inhibition of Dihydropteroate Synthase by PABA derivatives in the folate pathway.

Experimental Protocols

Detailed and standardized methodologies are essential for obtaining reliable and comparable data.

A. pKa Determination by Potentiometric Titration

This method accurately determines the acid dissociation constants (pKa) of a compound.[4][14]

  • Apparatus and Reagents:

    • Calibrated pH meter with a glass electrode.

    • Burette, magnetic stirrer, and stir bar.

    • Standardized 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl) solutions.

    • Sample of aminobenzoic acid.

    • Background electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.[4]

  • Procedure:

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[4]

    • Prepare a solution of the aminobenzoic acid sample of known concentration (e.g., 0.01 M) in water or a suitable co-solvent.[4]

    • To determine the pKa of the carboxylic acid, titrate the solution with the standardized NaOH solution, adding the titrant in small, precise increments.[4]

    • To determine the pKa of the protonated amino group, titrate the solution with the standardized HCl solution.[4]

    • Record the pH after each addition, allowing the reading to stabilize.

    • Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[4][14]

B. Solubility Determination by Shake-Flask Method

This is the gold standard for determining equilibrium solubility.[4][14]

  • Materials:

    • Aminobenzoic acid powder.

    • Selected solvent (e.g., water, ethanol).

    • Shaking incubator or temperature-controlled water bath.

    • Filtration apparatus (e.g., syringe filters).

    • Calibrated analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC).[4][14]

  • Procedure:

    • Add an excess amount of the solid aminobenzoic acid to a known volume of the solvent in a sealed flask.[4][14]

    • Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4][14]

    • Allow the suspension to settle, then carefully withdraw a sample of the supernatant.

    • Immediately filter the sample to remove all undissolved solids.[14]

    • Dilute the filtrate as needed and determine the concentration of the dissolved compound using a pre-calibrated analytical method like UV-Vis spectrophotometry at its λmax.[14]

    • Calculate the solubility in units such as g/L or mol/L.[4]

C. Melting Point Determination by Capillary Method

This technique is widely used for determining the melting point of a crystalline solid.[14]

  • Apparatus:

    • Melting point apparatus with a heating block and calibrated temperature control.

    • Glass capillary tubes.

  • Procedure:

    • Ensure the sample is finely powdered and thoroughly dried.[14]

    • Pack a small amount of the sample into a capillary tube.

    • Place the tube in the heating block of the apparatus.

    • Heat at a controlled rate (e.g., 1 °C per minute) near the expected melting point.[14]

    • Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.

D. Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[8][9]

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[8]

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).[9]

    • Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL.[9]

    • Add the inoculum to each well of the plate.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).[8]

    • The MIC is the lowest concentration of the compound that causes complete visual inhibition of microbial growth.[8]

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-5-fluorobenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-5-fluorobenzoic acid, ensuring compliance with safety protocols and minimizing risk.

Immediate Safety and Hazard Summary

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn when handling this compound. All procedures should be conducted in a well-ventilated area or a chemical fume hood.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramPrecautionary StatementsRecommended PPE
Skin Irritation (Category 2)GHS07P264: Wash face, hands and any exposed skin thoroughly after handling.[2]Protective gloves (chemically resistant), Lab coat, long pants, and closed-toe shoes.
Serious Eye Irritation (Category 2A)GHS07P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]Chemical safety goggles or face shield.
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationGHS07P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]NIOSH/MSHA or European Standard EN 136 approved respirator may be required for large quantities or in emergencies.

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be handled with care to ensure the safety of laboratory personnel and to prevent environmental contamination. The primary method of disposal for this compound and its contaminated packaging is through a licensed professional waste disposal service.[1]

Step 1: Waste Segregation and Collection

  • Characterize the Waste: Determine if the this compound waste is in solid or liquid form.

  • Separate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Use Appropriate Containers:

    • Collect solid waste in a clearly labeled, sealed container.

    • Keep liquid waste in a separate, leak-proof, and clearly labeled container.

Step 2: Labeling and Storage

  • Proper Labeling: Clearly label all waste containers with the full chemical name ("this compound") and the approximate quantity.

  • Secure Storage: Store the waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Step 3: Professional Disposal

  • Engage a Licensed Disposal Company: The recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • High-Temperature Incineration: For fluorinated organic compounds like this compound, high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber is the preferred method of destruction.[1][3] This is necessary to break the stable carbon-fluorine bond.

  • Consult EHS: Always consult your institution's EHS department to ensure compliance with all local, regional, and national hazardous waste regulations.[2] Chemical waste generators are responsible for the correct classification of their waste.[2]

Step 4: Handling Spills and Contaminated Materials

  • Containment: In case of a spill, avoid dust formation.[1]

  • Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1]

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

  • Dispose as Hazardous Waste: All contaminated materials, including absorbent pads and PPE, should be collected and disposed of as hazardous waste.

Experimental Protocols Cited

While this document focuses on disposal, the handling procedures outlined are based on standard laboratory safety protocols for hazardous chemicals. For specific experimental uses of this compound, such as its use as a toxic antimetabolite in yeast tryptophan pathway studies, consult relevant research publications and experimental protocols.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 2-Amino-5-fluorobenzoic acid waste? waste_type Identify Waste Type start->waste_type is_solid Solid Waste? waste_type->is_solid solid_container Collect in Labeled, Sealed Container is_solid->solid_container Yes liquid_container Collect in Labeled, Leak-proof Container is_solid->liquid_container No (Liquid) storage Store in Designated Secure Area solid_container->storage liquid_container->storage ehs Consult Institutional EHS Office storage->ehs disposal_co Arrange Pickup by Licensed Disposal Company ehs->disposal_co incineration High-Temperature Incineration disposal_co->incineration end End: Proper Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-Amino-5-fluorobenzoic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Chemical Identity:

  • Name: this compound

  • Synonyms: 5-Fluoroanthranilic acid[1][2]

  • CAS Number: 446-08-2[1][2]

  • Molecular Formula: C₇H₆FNO₂[1]

  • Molecular Weight: 155.13 g/mol [1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[1][2][3]
Serious Eye Irritation2AH319: Causes serious eye irritation[1][2][3]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[1][2][3]

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to ensure personal safety when handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye/Face Protection Tight-sealing safety goggles.[2]Prevents eye contact which can cause serious irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[1]Prevents skin contact, as the acid is a known skin irritant.
Skin and Body Protection Laboratory coat and appropriate protective clothing to prevent skin exposure.Minimizes the risk of accidental skin contact.
Respiratory Protection Use a NIOSH/MSHA approved respirator or a dust mask (type N95) if dust is generated or for large-scale operations and emergencies.Prevents respiratory tract irritation from dust inhalation.

Operational and Handling Plan

Engineering Controls:

  • Always use this compound in a well-ventilated area.[1][2]

  • The use of a local exhaust ventilation system or a chemical fume hood is highly recommended to minimize exposure.

  • Eyewash stations and safety showers must be readily accessible in the immediate work area.[2]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of damage.

  • Dispensing: When weighing or transferring the solid material, do so in a designated area, such as a fume hood, to control dust. Avoid creating dust.[1]

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[1][2] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]

Emergency Procedures

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Personal Protection: Before addressing the spill, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Containment: Prevent the spread of the spill. For dry spills, carefully sweep up the material, avoiding the generation of dust.[1][2]

  • Collection: Place the swept-up material into a suitable, clearly labeled, and sealed container for disposal.[1][2]

  • Decontamination: Clean the spill area thoroughly. Prevent runoff from entering drains.[1]

  • Disposal: Treat all contaminated materials and cleaning supplies as hazardous waste.

Disposal Plan

This compound and any materials contaminated with it are to be considered hazardous waste.

  • Waste Collection: Collect all waste containing this compound in designated, sealed, and clearly labeled containers.

  • Disposal Method: Dispose of the waste through a licensed professional waste disposal service.[1] Do not dispose of it down the drain or in regular trash.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area prep_ppe->prep_setup handle_weigh Weigh/Transfer Solid prep_setup->handle_weigh handle_dissolve Prepare Solution (if needed) handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash disposal_collect Collect Waste in Labeled Container cleanup_wash->disposal_collect disposal_dispose Dispose via Licensed Service disposal_collect->disposal_dispose

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-fluorobenzoic acid
Reactant of Route 2
2-Amino-5-fluorobenzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.